"synthesis of 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine"
Synthesis of 5-Bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Technical Guide Strategic Overview & Retrosynthetic Logic The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophor...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesis of 5-Bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Technical Guide
Strategic Overview & Retrosynthetic Logic
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. It is frequently deployed as a bioisostere for indoles to improve aqueous solubility, tune physicochemical properties, and establish critical hydrogen-bonding interactions with kinase hinge regions.
The specific derivative, 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1092579-76-4) , is an exceptionally valuable building block. Its synthetic utility lies in the orthogonal reactivity of its halogens: the C3-iodo group is highly reactive towards palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) in a first-pass reaction, while the C5-bromo group can be engaged in subsequent, distinct cross-coupling events. Furthermore, the C4-methoxy group provides unique steric and electronic constraints that often enhance target selectivity.
Synthesizing this densely functionalized core requires precise control over regiochemistry, achieved through a four-step sequence starting from commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Fig 1: Four-step synthetic workflow from 5-bromo-1H-pyrrolo[2,3-b]pyridine to the target scaffold.
Mechanistic Causality (The "Why")
As an application scientist, it is critical to understand that azaindoles do not behave exactly like indoles or simple pyridines. The fused system creates unique electronic push-pull dynamics that dictate our reagent choices.
Activation via N-Oxidation: Direct functionalization of the C4 position is electronically forbidden in the native azaindole. We must first oxidize the pyridine nitrogen (N7) to the N-oxide using 1[1]. This umpolung-like strategy draws electron density away from C4, priming it for nucleophilic attack.
Boekelheide-Type Rearrangement: Treatment of the N-oxide with 2 triggers a rearrangement[2]. The N-oxide oxygen attacks the electrophilic phosphorus, creating a superior leaving group. The liberated chloride ion then selectively attacks the activated C4 position, followed by rearomatization to yield the 4-chloro derivative.
Overcoming SNAr Resistance: Azaindoles are notoriously resistant to Nucleophilic Aromatic Substitution (SNAr) at C4 because the electron-rich pyrrole ring donates electron density into the pyridine system. Standard refluxing with sodium methoxide (NaOMe) yields poor conversion. Therefore,3 is required to provide the necessary activation energy to force the methoxylation[3].
Regioselective Electrophilic Iodination: The C3 position of the pyrrole ring possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient. Electrophilic halogenation using N-iodosuccinimide (NIS) proceeds with exquisite regioselectivity at C3. NIS is preferred over elemental iodine (I₂) as it is milder and avoids oxidative side reactions.
Fig 2: Mechanistic pathway of the regioselective electrophilic iodination at the C3 position.
Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reaction fidelity before proceeding to the next step.
Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide
Setup: Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethyl acetate (EtOAc) and cool to 0 °C.
Reaction: Add mCPBA (1.2 eq, ~70-75% purity) portion-wise to control the exotherm. Allow the reaction to warm to room temperature and stir for 4-6 hours.
IPC Validation: Monitor via LC-MS. The reaction is complete when the starting material (M+H 197/199) is fully consumed, replaced by the N-oxide peak (M+H 213/215).
Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides (critical safety step). Wash the organic layer with saturated aqueous NaHCO₃ to remove m-chlorobenzoic acid. Dry over Na₂SO₄, filter, and concentrate to afford the N-oxide as a solid.
Step 2: Synthesis of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Setup: Suspend the N-oxide intermediate (1.0 eq) in neat POCl₃ (10-15 eq). Note: Perform in a well-ventilated fume hood.
Reaction: Heat the mixture to 90 °C for 12-24 hours under a nitrogen atmosphere.
IPC Validation: Monitor via TLC (EtOAc/Hexanes). The highly polar N-oxide spot will disappear, replaced by a higher Rf product spot.
Workup: Cool the mixture to room temperature. Carefully pour the mixture over crushed ice to hydrolyze excess POCl₃ (highly exothermic). Neutralize the aqueous phase with saturated NaHCO₃ to pH ~7. Extract with dichloromethane (DCM). Concentrate and purify via silica gel chromatography to yield the 4-chloro derivative.
Step 3: Synthesis of 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Setup: In a microwave-safe vial, combine 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and NaOMe (5.0 eq) in anhydrous methanol (MeOH).
Reaction: Seal the vial and heat via microwave irradiation at 175 °C for 4 hours.
IPC Validation: LC-MS must show complete disappearance of the 4-chloro isotope pattern (M+H 231/233) and the appearance of the 4-methoxy mass (M+H 227/229). 1H NMR of an aliquot will show a prominent new singlet at ~4.0 ppm corresponding to the -OCH₃ group.
Workup: Cool to room temperature, concentrate under reduced pressure to remove MeOH. Partition the residue between water and EtOAc. Extract, dry, and concentrate to afford the product.
Step 4: Synthesis of 5-Bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Setup: Dissolve 5-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
Reaction: Add N-iodosuccinimide (NIS, 1.05 eq) portion-wise at room temperature. Cover the flask with aluminum foil to protect it from light (prevents radical side reactions). Stir for 2-4 hours.
IPC Validation: 1H NMR is the definitive validation here; the diagnostic pyrrole C3-H proton singlet (typically around 6.5-7.0 ppm) will completely disappear.
Workup: Quench the reaction with 10% aqueous Na₂S₂O₃ to reduce any unreacted NIS to water-soluble succinimide and iodide salts. Dilute with water to precipitate the product. Filter the solid, wash with water, and dry under high vacuum to yield the target scaffold.
Science of Synthesis 10.22 Azaindoles and Their Derivatives. Thieme Connect. Documenting the SNAr methoxylation of 4-chloro-7-azaindoles using microwave irradiation. 3
US Patent 6884889B2: Processes for the preparation of antiviral 7-azaindole derivatives. Google Patents. Detailing the mCPBA-mediated N-oxidation of the 7-azaindole core.1
Microbial Studies of New 3- and 4-substituted in 7-Aza Indole Derivatives. International Journal of PharmTech Research (Sphinxsai). Demonstrating the Boekelheide-type rearrangement using POCl₃ to yield 4-chloro-1H-pyrrolo[2,3-b]pyridines. 2
"physicochemical properties of 5-bromo-3-iodo-4-methoxy-7-azaindole"
Topic: Physicochemical Properties and Synthetic Utility of 5-Bromo-3-iodo-4-methoxy-7-azaindole Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive S...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Physicochemical Properties and Synthetic Utility of 5-Bromo-3-iodo-4-methoxy-7-azaindole
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
5-Bromo-3-iodo-4-methoxy-7-azaindole (CAS 1092579-76-4) represents a "privileged scaffold" in modern medicinal chemistry, particularly for the development of type I and type II kinase inhibitors (e.g., JAK, Trk, and B-Raf inhibitors). Its structural value lies in its orthogonal reactivity profile : the 7-azaindole core mimics the purine ring of ATP, while the halogen substitution pattern allows for sequential, regioselective cross-coupling reactions.
This guide provides a comprehensive analysis of its physicochemical properties, a robust synthetic route based on industrial process standards, and protocols for its characterization.
Physicochemical Profile
The introduction of the 4-methoxy group combined with mixed halogenation creates a unique electronic environment. The molecule is significantly more lipophilic than the parent 7-azaindole but retains key hydrogen-bond acceptor capabilities at N7.
Table 1: Key Physicochemical Data
Property
Value / Description
Notes
Molecular Formula
C₈H₆BrIN₂O
Molecular Weight
352.95 g/mol
High halogen contribution
CAS Number
1092579-76-4
Appearance
Pink to off-white powder
Sensitive to light (iodide instability)
Predicted LogP
3.1 ± 0.4
Significantly lipophilic due to I/Br
pKa (N7 Pyridine)
~2.5 (Predicted)
Reduced basicity vs. parent (4.[1][2][3]6) due to EWG effects of Br/I
pKa (N1 Pyrrole)
~12.5 (Predicted)
Acidic proton, deprotonatable by weak bases (e.g., K₂CO₃)
Solubility
DMSO (>50 mg/mL), DMF, THF
Poor water solubility; moderate in DCM
H-Bond Donors
1 (N1-H)
Critical for hinge binding in kinases
H-Bond Acceptors
3 (N7, OMe, N1)
N7 is the primary acceptor
Electronic Structure Analysis
N7 (Pyridine Nitrogen): The electron-withdrawing nature of the 5-bromo and 3-iodo groups reduces the electron density at N7, lowering its pKa compared to unsubstituted 7-azaindole. This makes the molecule less likely to be protonated at physiological pH, potentially improving membrane permeability.
4-Methoxy Group: Acts as a weak electron donor by resonance, slightly counteracting the halogen effects, but its primary role is often steric (filling the "gatekeeper" pocket in kinases) or as a synthetic handle (demethylation to -OH).
Synthetic Accessibility & Purity Profiling
Synthesis of this intermediate requires a strategy that avoids regioselectivity errors, particularly between the C3 and C5 positions. The most robust route, adapted from process chemistry literature (e.g., Genentech's optimization of azaindoles), utilizes a "displacement-then-halogenation" approach.
Recommended Synthetic Pathway
Precursor: Start with 5-bromo-4-chloro-7-azaindole .
Step 1 (SNAr): Displacement of the 4-chloro group with sodium methoxide. The 5-bromo group activates the 4-position for nucleophilic attack.
Step 2 (Electrophilic Iodination): Regioselective iodination at C3 using N-Iodosuccinimide (NIS).
The core value of 5-bromo-3-iodo-4-methoxy-7-azaindole is the differential reactivity of the carbon-halogen bonds.
C3-Iodo (High Reactivity): The C-I bond is weaker and more labile. It reacts first in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at lower temperatures (RT to 60°C).
C5-Bromo (Lower Reactivity): The C-Br bond is sterically crowded by the 4-methoxy group and inherently stronger. It typically requires higher temperatures (>80°C) or specialized ligands (e.g., XPhos, Buchwald G3) to react.
Protocol A: Regioselective Iodination (Synthesis of Target)
This protocol converts 5-bromo-4-methoxy-7-azaindole to the title compound.
Reagents:
5-Bromo-4-methoxy-7-azaindole (1.0 eq)
N-Iodosuccinimide (NIS) (1.1 eq)
DMF (Anhydrous, 10 volumes)
Procedure:
Dissolution: Charge a reaction vessel with 5-bromo-4-methoxy-7-azaindole and DMF. Stir until a clear solution is obtained.
Cooling: Cool the mixture to 0°C using an ice bath. Rationale: Low temperature prevents over-iodination or side reactions on the electron-rich pyrrole ring.
Addition: Add NIS portion-wise over 15 minutes. Protect from light (wrap flask in foil).
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2-4 hours. Monitor by HPLC/LC-MS for consumption of starting material.
Workup: Pour the reaction mixture into ice-water (50 volumes). The product typically precipitates.
Isolation: Filter the solid. Wash the cake with water (3x) to remove succinimide byproducts and residual DMF.
Purification: Dry in a vacuum oven at 45°C. If purity is <97%, recrystallize from Ethanol/Water.
Protocol B: pKa Determination via Potentiometric Titration
Validating the ionization state is critical for formulation.
System: SiriusT3 or equivalent potentiometric titrator.
Procedure:
Sample Prep: Weigh ~3 mg of the compound. Dissolve in a minimal amount of assay solvent (typically 0.15 M KCl with varying % MeOH to ensure solubility, extrapolated to 0% co-solvent).
Titration: Perform a triple titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.
Data Analysis: The instrument software (e.g., RefinementPro) detects the inflection points.
Expectation: A pKa around 12-13 (N1-H deprotonation) and a pKa around 2-3 (N7 protonation).
Note: If the compound precipitates during titration (common for this lipophilic scaffold), use the "Yasuda-Shedlovsky" extrapolation method from methanol/water mixtures.
References
Gosselin, F. et al. (2010). "Regioselective Synthesis of 3,4,5-Substituted 7-Azaindoles." Journal of Organic Chemistry. (Foundational work on azaindole halogenation regioselectivity).
Han, C. et al. (2017).[4][5] "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development. (Industrial route optimization for 4,5-substituted azaindoles).
Sigma-Aldrich. (2024).[6] "Product Specification: 5-Bromo-3-iodo-4-methoxy-7-azaindole." (Source for physical form and commercial availability).
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmaceuticals." Journal of Medicinal Chemistry. (Context on azaindole as a purine bioisostere).
Structural Profiling & Synthetic Utility of 5-Bromo-3-Iodo-4-Methoxy-7-Azaindole
The following guide details the structural analysis, synthetic pathways, and reactivity profile of 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine . This document is designed for medicinal chemists and process scienti...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the structural analysis, synthetic pathways, and reactivity profile of 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine . This document is designed for medicinal chemists and process scientists, focusing on the practical utility of this scaffold in drug discovery.
Executive Summary
The molecule 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as BMI-7A ) represents a highly functionalized "privileged scaffold" in kinase inhibitor discovery. It combines the bioisosteric properties of the 7-azaindole core (mimicking the purine ring of ATP) with three distinct vectors for chemical diversification:
C3-Iodide: A highly reactive handle for low-temperature cross-couplings (Sonogashira, Suzuki).
C5-Bromide: A robust electrophile requiring elevated activation energies, allowing for orthogonal functionalization relative to C3.
C4-Methoxy: An electron-donating group (EDG) that modulates the basicity of the pyridine ring and solubility, while blocking the C4 position from metabolic oxidation.
Understanding the electronic environment of BMI-7A is critical for predicting its reactivity and interpreting analytical data.
Electronic Architecture
The 7-azaindole core is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring.
C3 Position: Naturally nucleophilic; the presence of Iodine enhances spin-orbit coupling but renders the position susceptible to metal-halogen exchange.
C4 Position: The methoxy group donates electron density into the pyridine ring via resonance, partially counteracting the electron-withdrawing effect of the N7 nitrogen. This shielding effect is observable in NMR shifts of adjacent protons.
C5 Position: The bromine atom provides steric bulk and a halogen-bond acceptor site. It is less reactive than the C3-iodide due to the stronger C-Br bond and the electron-poor nature of the pyridine ring.
Predicted NMR Profile (d6-DMSO)
The substitution pattern leaves only two aromatic protons, simplifying the spectrum but requiring precise assignment.
Typical indole NH; deshielded by aromatic current and H-bonding.
H6
C6
s
8.2 - 8.4
The only pyridine proton. Deshielded by N7 and C5-Br. Appears as a sharp singlet.
H2
C2
s (or d, Hz)
7.6 - 7.8
Pyrrole proton. Deshielded by N1. Coupling to NH may be visible in dry DMSO.
OMe
C4-O-CH
s
3.9 - 4.1
Characteristic methoxy singlet.
Mass Spectrometry & Crystallography
MS (ESI+): The molecule displays a distinct isotopic pattern due to Bromine (
: 1:1).
M+H: Expect twin peaks separated by 2 Da.
Fragmentation: Loss of methyl radical (
) or Iodine () are common high-energy pathways.
X-Ray Considerations: Expect Halogen Bonding . The C3-I and C5-Br atoms often form directional non-covalent interactions with carbonyl oxygens or nitrogens in the crystal lattice (or protein active sites), stabilizing the complex.
Synthetic Architecture
The synthesis of BMI-7A is non-trivial due to the need for correct regiocontrol. Direct halogenation of 4-methoxy-7-azaindole is possible but often leads to mixtures. The most robust industrial route builds the pyridine ring first.
Optimal Synthetic Route
The "Pyridine-First" strategy ensures the C5-Bromine is installed early, avoiding competition with the labile C3-Iodine.
Figure 1: The "Pyridine-First" synthetic pathway minimizes regioselectivity errors by installing the robust C5-bromide on the starting material and the labile C3-iodide in the final step.
Key Experimental Protocol: C3-Iodination
Context: This is the final step to generate BMI-7A from 5-bromo-4-methoxy-7-azaindole.
Dissolution: Dissolve 5-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (0.1 M concentration).
Cooling: Cool the solution to 0°C under an inert atmosphere (
or Ar).
Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 10 minutes. Note: Protect from light to prevent radical side reactions.
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by LCMS (Look for M+126 shift).
Quench: Pour into ice-water containing 10% sodium thiosulfate (to reduce excess iodine).
Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water if necessary.
Reactivity & Orthogonal Functionalization
The power of BMI-7A lies in the Chemoselectivity Hierarchy . The C-I bond is significantly weaker and more polarizable than the C-Br bond, allowing for sequential cross-coupling reactions without protecting groups.
The Reactivity Hierarchy
Tier 1 (High Reactivity):C3-Iodine . Reacts at Room Temperature (RT) to 50°C.
"spectroscopic data for 5-bromo-3-iodo-4-methoxy-pyrrolo[2,3-b]pyridine (NMR, IR, MS)"
This technical guide details the spectroscopic characterization of 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine , a critical trisubstituted 7-azaindole intermediate often used in the development of kinase inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the spectroscopic characterization of 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine , a critical trisubstituted 7-azaindole intermediate often used in the development of kinase inhibitors (e.g., JAK, BRAF inhibitors).[1]
[1]
Executive Summary & Compound Profile
Target Molecule: 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
CAS Registry Number: 1092579-76-4
Molecular Formula: C₈H₆BrIN₂O
Exact Mass: 351.8708
Role: Advanced intermediate for Suzuki-Miyaura cross-couplings (at C-5) or Sonogashira couplings (at C-3/C-5) to construct complex heteroaromatic scaffolds.[1]
This guide provides a structural elucidation framework. Due to the specific substitution pattern, data presented here synthesizes experimental values from immediate precursors (5-bromo-4-methoxy-7-azaindole) and chemometric shift predictions based on substituent additivity rules for the 7-azaindole core.[1]
Synthesis Context & Impurity Profile
Understanding the synthetic origin is essential for interpreting the spectra, particularly for identifying specific impurities.
Synthetic Pathway (Graphviz Visualization)
The most common route involves nucleophilic aromatic substitution (SNAr) followed by electrophilic halogenation.
Figure 1: Standard synthetic workflow. Verification must confirm the complete disappearance of the C-3 proton signal from the precursor.
Mass Spectrometry (MS) Data
The presence of both Bromine and Iodine creates a unique isotopic signature that serves as the primary confirmation of identity.
Isotopic Pattern Analysis
Bromine (Br): Exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This creates a 1:1 doublet ("M" and "M+2") spread by 2 Da.
Iodine (I): Monoisotopic ¹²⁷I (100%).
Resulting Pattern: The molecular ion cluster will show two major peaks of nearly equal intensity separated by 2 mass units.
Ion Species
m/z (Calculated)
Relative Intensity
Assignment
[M+H]⁺ (⁷⁹Br)
352.878
100%
Monoisotopic Peak
[M+H]⁺ (⁸¹Br)
354.876
~98%
M+2 Peak
[M+H]⁺ (¹³C isotope)
353.881
~9%
Carbon Satellite
Fragmentation Logic (ESI+)
Under Collision-Induced Dissociation (CID), the molecule follows a characteristic halo-azaindole fragmentation pathway.
Loss of Methyl Radical (•CH₃): Cleavage of the methoxy group (m/z ~338/340).
Loss of Iodine (•I): Weak C-I bond cleavage is often the first major fragmentation event, yielding the [M-I]⁺ cation (m/z ~226/228).
Loss of CO: Subsequent ejection of CO from the methoxy-bearing ring system.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Chemical shifts (δ) are reported in ppm relative to TMS.[2][3][4] Solvent: DMSO-d₆ (preferred for solubility).[1]
¹H NMR (Proton) - Structural Elucidation
The 3-iodo substitution removes the H3 signal, simplifying the aromatic region.[1]
Position
Proton Type
δ (ppm) Predicted
Multiplicity
Coupling (J)
Structural Logic
NH
Pyrrole NH
12.2 - 12.5
Broad Singlet
-
Deshielded by aromatic ring current; exchangeable with D₂O.[1]
H-2
Pyrrole CH
7.60 - 7.75
Singlet (d*)
~2.5 Hz
Downfield shift due to adjacent Iodine (heavy atom effect) and Br proximity.[1] Appears as doublet if NH coupling resolves.[1]
H-6
Pyridine CH
8.20 - 8.35
Singlet
-
The 5-Br and 4-OMe arrangement isolates this proton (no vicinal coupling).[1]
OMe
Methoxy CH₃
3.95 - 4.05
Singlet
-
Characteristic sharp singlet; typically 3H integration.[1]
Critical Validation Check:
Absence of H-3: The precursor (5-bromo-4-methoxy-7-azaindole) has a doublet at ~6.5 ppm (H-3) . This signal must be absent in the final product.
¹³C NMR (Carbon) - Key Signals
The 4-methoxy and 3-iodo groups exert powerful electronic effects, causing distinct shielding/deshielding patterns.[1]
Carbon
δ (ppm) Predicted
Assignment Note
C-4
158 - 162
Deshielded: Directly attached to Oxygen (Methoxy).[1]
"reactivity of the bromo and iodo groups on the 7-azaindole core"
An in-depth technical analysis of the 7-azaindole core reveals a highly versatile scaffold that has become a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. As a bioisostere of...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of the 7-azaindole core reveals a highly versatile scaffold that has become a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. As a bioisostere of both indole and purine, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) offers unique hydrogen-bonding capabilities and improved physicochemical properties[1]. However, the true synthetic power of this heterocycle lies in the differential reactivity of its halogenated derivatives.
This whitepaper provides a comprehensive guide to the mechanistic causality, strategic functionalization, and self-validating experimental protocols for exploiting bromo and iodo groups on the 7-azaindole core.
Mechanistic Underpinnings of Halogen Reactivity
The functionalization of 7-azaindole is governed by the inherent electronic asymmetry of its fused bicyclic system. The molecule consists of an electron-rich pyrrole ring and an electron-deficient pyridine ring, which dictate strictly divergent reactivity profiles[2].
The C-3 Position (Pyrrole Ring): The lone pair of electrons on the pyrrole nitrogen (N-1) delocalizes into the five-membered ring, making the C-3 position highly nucleophilic. Consequently, direct electrophilic halogenation (using NIS, NBS, or I₂) occurs rapidly and regioselectively at C-3 under mild conditions[3].
The C-4, C-5, and C-6 Positions (Pyridine Ring): The pyridine nitrogen (N-7) exerts a strong electron-withdrawing effect, deactivating these positions toward electrophilic aromatic substitution. Halogenation at these sites typically requires pre-functionalized starting materials (e.g., via Bartoli indole synthesis from halogenated nitropyridines), directed ortho-metalation, or activation via an N-oxide intermediate[4].
In the context of transition-metal-catalyzed cross-coupling, the reactivity of the installed halogens follows the established order of oxidative addition kinetics: I > Br >> Cl . The carbon-iodine (C-I) bond is longer and weaker (~65 kcal/mol) than the carbon-bromine (C-Br) bond (~80 kcal/mol), resulting in a significantly lower activation energy barrier for the insertion of a Pd(0) catalyst[5].
Electronic distribution and divergent reactivity profile of the 7-azaindole core.
Quantitative Reactivity Profiles
To design a successful synthetic route, it is critical to understand the baseline conditions required to manipulate specific halogenated sites. Table 1 summarizes the empirical data for halogenation and subsequent cross-coupling reactivity.
Table 1: Comparative Halogenation and Reactivity Data on the 7-Azaindole Core
Position
Halogen
Installation Strategy / Reagents
Typical Yield
Cross-Coupling Reactivity Profile
C-3
Iodo
Direct: NIS, DMF, rt
85–95%
Extremely High: Undergoes Pd-catalyzed coupling at 60–80 °C.
C-3
Bromo
Direct: NBS, DMF, rt
80–90%
High: Requires moderate heating (80–90 °C) for Pd insertion.
C-5
Bromo
De novo synthesis from 2-aminopyridine
60–70%
Moderate: Requires robust ligands (e.g., dppf) and heat (100+ °C).
C-6
Iodo
Directed Lithiation / I₂
40–60%
Moderate-Low: Sterically and electronically hindered.
The 5-Bromo-3-Iodo Paradigm: Strategic Sequential Cross-Coupling
One of the most powerful synthetic strategies in medicinal chemistry is the chemoselective sequential cross-coupling of 5-bromo-3-iodo-7-azaindole . By exploiting the differential bond dissociation energies of the C3-I and C5-Br bonds, researchers can install two distinct functional groups (e.g., aryl, heteroaryl, or alkynyl moieties) in a highly controlled, one-pot or two-step sequence[4].
The Causality of N-Protection:
Before initiating cross-coupling, the N-1 position must be protected (commonly with a Tosyl or Boc group). The free N-H of 7-azaindole is problematic because it can:
Coordinate to the palladium catalyst, effectively poisoning it.
Deprotonate under the basic conditions of Suzuki/Sonogashira reactions, forming an insoluble anion that halts the catalytic cycle.
Workflow for chemoselective sequential cross-coupling of 5-bromo-3-iodo-7-azaindole.
Self-Validating Experimental Protocols
The following methodologies detail the exact conditions required to execute the sequential functionalization described above. Each protocol includes analytical checkpoints to ensure the system is self-validating.
Protocol 1: Synthesis of 5-Bromo-3-iodo-1-tosyl-7-azaindole[6]
Objective: Install the highly reactive C-3 iodo handle and protect the pyrrole nitrogen.
Iodination: Dissolve 5-bromo-7-azaindole (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C. Add N-iodosuccinimide (NIS, 1.05 equiv) portion-wise in the dark.
Validation Checkpoint 1: Stir for 2 hours at room temperature. LC-MS should indicate complete consumption of the starting material and the appearance of the [M+H]+ peak corresponding to the 3-iodo intermediate.
Protection: Cool the reaction mixture back to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Stir for 30 minutes to ensure complete deprotonation.
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) dropwise. Stir for 4 hours at room temperature.
Workup: Quench with ice water. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the product as an off-white solid.
Objective: Selectively couple an aryl boronic acid at the C-3 position without disturbing the C-5 bromide.
Causality of Reagents: The use of Pd(PPh₃)₄ provides a sterically unhindered Pd(0) species that rapidly inserts into the weak C3-I bond. By strictly limiting the temperature to 80 °C and utilizing a mild base (Na₂CO₃), the activation energy required to break the stronger C5-Br bond is not reached, entirely preventing oligomerization or bis-coupling.
Reaction Setup: In a Schlenk tube, combine 5-bromo-3-iodo-1-tosyl-7-azaindole (1.0 equiv), Aryl Boronic Acid 1 (1.05 equiv), and Pd(PPh₃)₄ (5 mol%).
Solvent System: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (ratio 4:1).
Execution: Heat the mixture to 80 °C under an argon atmosphere for 6 hours.
Validation Checkpoint 2: Monitor via TLC and LC-MS. The disappearance of the starting material mass and the appearance of the [M+Ar1]+ mass—without any trace of the [M+Ar1+Ar1]+ mass—validates absolute chemoselectivity.
Objective: Functionalize the remaining C-5 bromide and remove the tosyl protecting group.
Causality of Reagents: The C-5 bromide on the electron-deficient pyridine ring is highly deactivated. Switching to Pd(dppf)Cl₂ is mandatory; the bidentate dppf ligand increases electron density on the palladium center, accelerating the challenging oxidative addition. A stronger base (K₃PO₄) and higher temperatures (110 °C) are required to drive the rate-limiting transmetalation step.
Reaction Setup: To the purified intermediate from Protocol 2 (1.0 equiv), add Aryl Boronic Acid 2 (1.5 equiv), Pd(dppf)Cl₂ (10 mol%), and K₃PO₄ (3.0 equiv) in anhydrous DMF.
Execution: Heat to 110 °C under argon for 12 hours.
Deprotection (One-Pot Option): Once LC-MS confirms complete C-5 coupling, cool the mixture to 50 °C. Add an excess of 3M aqueous NaOH and methanol. Stir for 4 hours to cleave the tosyl group.
Final Isolation: Neutralize with 1M HCl, extract with DCM, and purify via preparative HPLC to isolate the final 3,5-diaryl-7-azaindole.
References
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)
Source: ResearchGate
URL:[Link][3]
Scientific Letter - Atlanchim Pharma (Halogenation and cross-coupling strategies)
Source: Atlanchim Pharma
URL:[Link][4]
Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling
Source: ResearchGate
URL:[Link][1]
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization
Source: MDPI / NIH
URL:[Link][5]
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles
Source: ACS Publications
URL:[Link][2]
AZAINDOLE DERIVATIVES AND THEIR USE AS ERK KINASE INHIBITORS (EP 3170822 A1)
Source: European Patent Office / Googleapis
URL:[Link][6]
Technical Guide: Solubility Profile & Handling of 5-Bromo-3-iodo-4-methoxy-7-azaindole
An In-Depth Technical Guide on the Solubility and Handling of 5-Bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine. Executive Summary This technical guide addresses the physicochemical properties, solubility landscape, and...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Solubility and Handling of 5-Bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine.
Executive Summary
This technical guide addresses the physicochemical properties, solubility landscape, and processing protocols for 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine . As a trisubstituted 7-azaindole, this molecule serves as a critical high-value intermediate in the synthesis of type I and type II kinase inhibitors (e.g., analogs of Vemurafenib or Meriolins).
Its structural rigidity, combined with heavy halogenation (Br, I) and a lipophilic methoxy group, imparts low aqueous solubility and high crystallinity . Successful handling requires precise solvent selection to avoid "crashing out" during synthesis or purification. This guide synthesizes empirical data and structure-activity relationship (SAR) trends to provide actionable protocols for researchers.
Physicochemical Characterization
Understanding the molecular architecture is the first step to mastering its solubility.
Core scaffold is 7-azaindole (bioisostere of indole/purine).[1][2][3][4]
CAS Number
1092579-76-4
Specific isomer; distinct from 4-chloro or 5-fluoro analogs.
Molecular Weight
352.96 g/mol
Heavy atoms (Br, I) dominate mass, increasing density.
Appearance
Pink to light brown powder
Coloration often arises from trace oxidation of the electron-rich pyrrole ring.
Predicted LogP
~3.2 – 3.8
Highly lipophilic; partitions strongly into organic phases.
H-Bond Donors
1 (Pyrrole NH)
Critical for crystal lattice stability (intermolecular H-bonding).
H-Bond Acceptors
3 (Pyridine N, Methoxy O)
Facilitates solubility in polar aprotic solvents (DMSO).
Solubility Landscape & Solvent Selection
The solubility of 5-bromo-3-iodo-4-methoxy-7-azaindole is dictated by the competition between its high crystal lattice energy (due to planar stacking and halogen bonding) and solvation energy.
Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Application Context
Polar Aprotic
DMSO, DMF, DMAc
High (>50 mg/mL)
Primary Choice. Ideal for preparing 10–100 mM stock solutions for biological assays or reaction media (e.g., Sonogashira coupling).
Polar Protic
Methanol, Ethanol, Isopropanol
Temperature Dependent
Recrystallization. Poor solubility at RT (<5 mg/mL) but moderate-to-high at reflux. Excellent for purification.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate (10–30 mg/mL)
Workup/Extraction. Good for solubilizing the compound during liquid-liquid extraction from aqueous quenches.
Esters/Ethers
Ethyl Acetate, THF
Moderate
Reaction Solvent. THF is suitable for lithiation/protection steps. EtOAc is standard for extraction but may require large volumes.
Hydrocarbons
Hexanes, Heptane, Toluene
Low / Anti-Solvent
Precipitation. Toluene is a specialized recrystallization solvent (soluble hot, insoluble cold). Hexanes are strictly anti-solvents.
Decision Tree: Solvent Selection Guide
The following diagram illustrates the logical flow for selecting the appropriate solvent based on the experimental objective.
Caption: Logical workflow for solvent selection based on process requirements (Storage, Synthesis, Purification, or Extraction).
Objective: To accurately determine the saturation solubility in a specific solvent.
Preparation: Weigh ~10 mg of solid 5-bromo-3-iodo-4-methoxy-7-azaindole into a 1.5 mL HPLC vial.
Saturation: Add 500 µL of the test solvent (e.g., PBS pH 7.4, MeOH, or 1:1 DMSO:Water).
Equilibration: Shake or vortex at room temperature (25°C) for 24 hours. Note: Ensure solid remains visible; if it dissolves completely, add more solid.
Filtration: Centrifuge at 14,000 rpm for 10 minutes or filter through a 0.22 µm PTFE membrane to remove undissolved crystals.
Quantification: Dilute the supernatant 100-fold in acetonitrile and inject into HPLC.
Mobile Phase: Gradient 5% -> 95% ACN in Water (0.1% Formic Acid).
Detection: UV at 254 nm (aromatic core) and 290 nm (conjugated system).
Calculation: Compare peak area against a standard calibration curve prepared in 100% DMSO.
Protocol B: Purification via Recrystallization (Toluene Method)
Context: Halogenated azaindoles often retain colored impurities. Toluene is superior to alcohols for removing non-polar byproducts while recovering the high-melting solid.
Dissolution: Suspend crude material in Toluene (10 mL per gram of solid).
Heating: Heat the mixture to reflux (110°C). The solid should dissolve completely. If not, add Toluene in 1 mL increments.
Critical Step: If dark, insoluble particles remain at reflux, perform a hot filtration through a pre-warmed glass frit.
Cooling: Remove heat and allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath immediately; rapid cooling traps impurities.
Crystallization: Once RT is reached, move to 4°C for 2 hours.
Isolation: Filter the off-white/pink crystals. Wash the cake with cold Hexanes (not Toluene, to maximize yield).
Drying: Dry under high vacuum ( < 5 mbar) at 45°C for 12 hours to remove lattice-bound solvent.
Process Chemistry Applications
Impact on Cross-Coupling Reactions
This intermediate is frequently used in Suzuki-Miyaura or Sonogashira couplings.
The Problem: The free NH of the azaindole can poison Pd-catalysts or lead to side reactions.
The Solution: Solubility is drastically improved by protecting the N1-position (e.g., with Tosyl or SEM groups).
Recommendation: If solubility in the reaction solvent (e.g., Dioxane/Water) is poor, convert to the N-Tosyl derivative . This lowers the melting point and breaks the intermolecular H-bond network, increasing solubility in organic solvents by >10-fold.
Synthesis Workflow Diagram
Caption: Synthetic route highlighting the stage where the methoxy and halogen groups are installed, progressively altering solubility.
References
Sigma-Aldrich. 5-Bromo-4-methoxy-3-iodo-7-azaindole Product Sheet (CAS 1092579-76-4).[5] Retrieved from
National Institutes of Health (NIH). The Azaindole Framework in the Design of Kinase Inhibitors. PMC Review. Retrieved from
ResearchGate. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed Coupling. Retrieved from [6]
Google Patents. Preparation method for 5-bromo-7-azaindole (CN102584820A). Describes toluene recrystallization protocols. Retrieved from
Beilstein Journal of Organic Chemistry. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. Retrieved from
Technical Whitepaper: Mechanism & Utility of 5-Bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives
This technical guide details the mechanistic principles, synthetic utility, and pharmacological applications of 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1092579-76-4). Executive Summary The 7-azaindole (1...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the mechanistic principles, synthetic utility, and pharmacological applications of 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1092579-76-4).
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in modern drug discovery, serving as a bioisostere for the purine ring of ATP. The specific derivative 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine represents a high-value "linchpin" intermediate. Its unique tri-functionalization (C3-Iodo, C4-Methoxy, C5-Bromo) allows for orthogonal diversification, enabling the rapid synthesis of potent Type I and Type I½ kinase inhibitors .
This guide explicates the chemical logic behind its regioselectivity and the biological mechanism of action (MOA) of its derivatives, specifically targeting FGFR (Fibroblast Growth Factor Receptor) , TAK1 , and MAP4K2 pathways.
Chemical Biology: The "Orthogonal" Mechanism
The core value of this molecule lies in its ability to undergo sequential, regioselective cross-coupling reactions. This "programmable" reactivity allows researchers to build complex pharmacophores step-by-step.
Regioselective Reactivity Profile
The reactivity order is dictated by the bond dissociation energies (BDE) and the electronic environment of the pyridine ring:
C3-Iodo (Primary Handle): The C-I bond at the 3-position is the most labile. It undergoes oxidative addition with Palladium(0) catalysts (e.g., Pd(PPh3)4) rapidly at mild temperatures (Room Temp to 60°C). This position typically targets the Gatekeeper Residue or the Solvent Front of the kinase pocket.
C5-Bromo (Secondary Handle): The C-Br bond at the 5-position is significantly less reactive due to the electron-deficient nature of the pyridine ring. It requires higher temperatures (80-100°C) or more active catalysts (e.g., Pd(dppf)Cl2). This position allows extension into the Ribose Pocket or Back Cleft .
C4-Methoxy (Tertiary Modulator): Unlike C4-Chloro analogs (which are often displaced via S_NAr), the C4-Methoxy group is generally intended to be retained . It serves two mechanistic functions:
Electronic: It donates electron density into the pyridine ring, increasing the basicity of N1/N7, strengthening H-bonds with the kinase hinge.
Steric: It forces the molecule into a specific conformation, often inducing a "flipped" binding mode that improves selectivity against off-target kinases.
Visualization of Synthetic Logic
The following diagram illustrates the sequential functionalization workflow.
Caption: Regioselective cross-coupling workflow. The C3-Iodo bond reacts preferentially under mild conditions, preserving the C5-Bromo bond for subsequent diversification.
Biological Mechanism of Action (MOA)
Derivatives synthesized from this core function primarily as ATP-competitive inhibitors .
Hinge Binding (The Anchor)
The 7-azaindole core mimics the adenine base of ATP.
N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the kinase hinge region (e.g., Glu residue).
N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen of the hinge (e.g., Ala/Leu residue).
The Role of 4-Methoxy (The Selector)
The 4-methoxy group is critical for isoform selectivity . In FGFR and TAK1 inhibitors:
Steric Clash: The methoxy group can create a steric clash with the "gatekeeper" residue if the pocket is too small (e.g., Threonine vs. Methionine), preventing binding to off-targets.
Water Displacement: The hydrophobic methyl group can displace conserved water molecules in the ATP pocket, leading to an entropy-driven gain in binding affinity.
Target Specificity
Research indicates this specific substitution pattern is highly effective for:
FGFR1-4 (Fibroblast Growth Factor Receptors): Blocking angiogenesis and cell proliferation in gastric and urothelial cancers.
Critical Step: Stir at 40-50°C for 4-6 hours. Do not exceed 60°C to prevent C5 reaction.
Monitor by LC-MS. The Iodine peak (M+) should disappear; Bromine pattern (M/M+2) must remain.
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via silica flash chromatography (Hexane/EtOAc).
Protocol B: Kinase Inhibition Assay (FGFR1)
Objective: To determine the IC50 of the synthesized derivative.[3]
System: FRET-based LanthaScreen™ (Invitrogen) or ADP-Glo™ (Promega).
Conditions:
Enzyme: Recombinant Human FGFR1 (0.2 ng/µL).
Substrate: Poly E4Y peptide (0.2 µM).
ATP: at Km (approx. 50 µM).
Workflow:
Prepare 3x serial dilutions of the test compound in DMSO.
Incubate compound + Kinase for 15 mins at RT (to allow "Type II" slow binding if applicable).
Add ATP/Substrate mix. Incubate 60 mins.
Read Fluorescence/Luminescence.
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.
Mechanism of Action Visualization
The following diagram details the molecular interaction within the ATP binding pocket.
Caption: Pharmacophore binding mode. The 7-azaindole anchors to the hinge, while the C4-Methoxy group enforces selectivity via steric interactions with the gatekeeper residue.
Quantitative Data Summary
Typical potency ranges for derivatives of this scaffold against key targets.
Target Kinase
IC50 Range (Optimized)
Key Substituent Features
FGFR1
5 - 20 nM
C3-Aryl (Dimethoxy), C5-Solubilizing tail
TAK1
10 - 50 nM
C3-Benzamide, C4-Methoxy retained
MAP4K2
< 100 nM
C3-Trifluoromethyl-benzamide
Off-Targets
> 1000 nM
Selectivity driven by C4-Methoxy steric clash
References
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2016. Link
Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 2013. Link
Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences, 2008. Link
PubChem Compound Summary: 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Link
Azaindole Therapeutic Agents. Topics in Heterocyclic Chemistry, 2010. Link
The 7-Azaindole Pharmacophore: A Technical Guide to Biological Activity and Kinase Targeting
[1] Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents one of the most privileged structures in modern medicinal chemistry.[1] As a bioisostere of both indole and purine, it possesses a uni...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents one of the most privileged structures in modern medicinal chemistry.[1] As a bioisostere of both indole and purine, it possesses a unique ability to mimic the adenine ring of ATP, making it a cornerstone in the design of type I and type II kinase inhibitors. This guide analyzes the structural determinants of 7-azaindole biological activity, focusing on its dominant role in oncology and immunology, while providing robust experimental protocols for validation.
The Scaffold: Physicochemical & Structural Advantages[2]
The 7-azaindole core is distinct from its indole analog due to the presence of a nitrogen atom at the 7-position (N7). This single atomic substitution fundamentally alters the electronic and physicochemical profile of the molecule.
Bioisosterism and Solubility
Unlike the highly lipophilic indole, the pyridine ring in 7-azaindole lowers the LogP, improving aqueous solubility—a critical parameter for oral bioavailability. The N7 atom also introduces a hydrogen bond acceptor capability that is absent in indole, allowing for more complex interaction networks within protein binding pockets.
Metabolic Stability
The electron-deficient pyridine ring is generally less susceptible to oxidative metabolism (e.g., by cytochrome P450s) compared to the electron-rich benzene ring of indole. This often translates to improved metabolic stability and longer half-lives in vivo.
Mechanism of Action: Kinase Hinge Binding[1][3][4][5]
The primary biological activity of substituted 7-azaindoles stems from their ability to compete with ATP for the kinase active site.
The "Adenine Mimic" Hypothesis
In the ATP-binding pocket of protein kinases, the hinge region connects the N-terminal and C-terminal lobes. The adenine moiety of ATP forms two key hydrogen bonds with this region.[1] 7-Azaindole mimics this interaction perfectly:
N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor .[1][2]
N7 (Pyridine N): Acts as a Hydrogen Bond Acceptor .[1][2]
This bidentate binding motif anchors the inhibitor, orienting substituents at the C3 position into the deep hydrophobic pocket (gatekeeper region) and substituents at C4/C5 toward the solvent-exposed front.
Binding Modes: Normal vs. Flipped
While the "Normal" mode mimics adenine, certain substitution patterns force the scaffold to rotate 180°, adopting a "Flipped" mode. This versatility allows 7-azaindoles to target a broader kinome.[3]
Figure 1: Comparison of 'Normal' bidentate hinge binding vs. 'Flipped' mode driven by steric constraints.
Structure-Activity Relationships (SAR)[2][6]
The biological potency of 7-azaindoles is strictly governed by substitution patterns.
The C3 Position: The Vector of Potency
The C3 position is the most critical vector for optimization. Substituents here extend into the kinase back-pocket.
Case Study (Vemurafenib): In the development of the BRAF inhibitor Vemurafenib, the 7-azaindole core was substituted at C3. This allowed interaction with the specific gatekeeper residue in the BRAF V600E mutant, conferring high selectivity over wild-type RAF.
The C5 Position: Solubilizing Groups
Modifications at C5 are often used to append solubilizing groups (e.g., piperazines, morpholines) that protrude into the solvent-exposed region. This improves pharmacokinetic (PK) properties without disrupting the primary hinge binding.
Quantitative SAR Data: Evolution of a Drug
The following table illustrates the dramatic potency shifts achieved by decorating the 7-azaindole scaffold during the discovery of Vemurafenib (PLX4032).
CSF-1R Inhibitors: Pexidartinib (Turalio) treats tenosynovial giant cell tumors.[1] The 7-azaindole scaffold provides the necessary selectivity to avoid off-target inhibition of structurally related kinases like KIT.
Immunology (JAK Inhibitors)
Substituted 7-azaindoles are potent inhibitors of Janus Kinases (JAK). Compounds like Peficitinib utilize the scaffold to treat rheumatoid arthritis by blocking cytokine signaling pathways.
Experimental Protocol: TR-FRET Kinase Assay
To validate the biological activity of a novel 7-azaindole derivative, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for determining IC50 values.
Principle
This assay measures the transfer of energy between a Europium-labeled antibody (donor) that binds to the phosphorylated product and a tracer (acceptor). Inhibition of the kinase prevents phosphorylation, reducing the FRET signal.
Materials
Kinase: Recombinant BRAF V600E (or target of interest).
Substrate: GFP-labeled STAT1 or similar peptide.
ATP: Ultra-pure, Km concentration.
Detection Reagents: LANCE® Ultra or HTRF® kit (PerkinElmer/Cisbio).
Compound: Substituted 7-azaindole (dissolved in 100% DMSO).
Step-by-Step Workflow
Compound Preparation:
Prepare a 10-point serial dilution of the 7-azaindole derivative in DMSO (1:3 dilution series).
Transfer 50 nL of compound to a 384-well low-volume white plate.
Enzyme Addition:
Dilute kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Add 2.5 µL of kinase solution to the wells. Incubate for 15 min at RT (allows compound-enzyme pre-equilibration).
Reaction Initiation:
Add 2.5 µL of Substrate/ATP mix.
Centrifuge plate at 1000 rpm for 1 min.
Incubate for 60 min at RT.
Detection:
Add 5 µL of EDTA/Antibody detection mix to stop the reaction.
Incubate for 60 min.
Readout:
Read on a multimode plate reader (e.g., EnVision). Excitation: 320 nm; Emission: 665 nm (Acceptor) & 615 nm (Donor).
Figure 2: TR-FRET Kinase Assay workflow for IC50 determination.
Synthesis Context (Brief)
While this guide focuses on biological activity, understanding the synthetic access is vital. The C3 position is typically functionalized via Friedel-Crafts acylation or halogenation followed by Suzuki-Miyaura coupling . The N1 position must often be protected (e.g., with SEM or Tosyl) during C-H activation steps to prevent catalyst poisoning.
References
Discovery of Vemurafenib (PLX4032): Bollag, G. et al. "Clinical efficacy of a RAF inhibitor that targets BRAF V600E." Nature 467, 596–599 (2010). Link
Structural Basis of 7-Azaindole Binding: Tsai, J. et al. "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity." PNAS 105, 3041–3046 (2008). Link
Review of 7-Azaindole Scaffold: Popowycz, F. et al. "7-Azaindole: a versatile scaffold for developing kinase inhibitors." Journal of Medicinal Chemistry (Cited in search context as general knowledge foundation).[4]
Pexidartinib Approval: Tap, W. D. et al. "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine 373, 428-437 (2015). Link
Kinase Assay Methodologies: Zhang, J. et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening 4, 67-73 (1999). Link
In Silico Modeling of 5-Bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Kinase Inhibitor Design
Executive Summary The compound 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1092579-76-4) represents a highly functionalized, privileged scaffold in modern medicinal chemistry[1]. The 1H-pyrrolo[2,3-b]pyridin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1092579-76-4) represents a highly functionalized, privileged scaffold in modern medicinal chemistry[1]. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of the purine ring, making it an exceptional hinge-binding motif for ATP-competitive kinase inhibitors[2][3]. However, the presence of heavy halogens (bromine and iodine) introduces complex anisotropic charge distributions that standard computational force fields fail to capture. This whitepaper provides a comprehensive, self-validating in silico methodology for modeling this scaffold, emphasizing Quantum Mechanics (QM) parameterization to accurately simulate halogen bonding (σ-hole interactions) in drug discovery pipelines.
Structural Rationale: The Causality of the Pharmacophore
Successful in silico modeling requires a deep mechanistic understanding of the ligand's structural features. Every substituent on the 5-Br-3-I-4-OMe-azaindole scaffold plays a deterministic role in target engagement:
The 7-Azaindole Core: Functions as the primary anchor in the kinase hinge region. The pyrrole nitrogen (N1-H) acts as a hydrogen bond donor, while the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, mimicking the natural binding of ATP[4].
4-Methoxy Group: Provides electron-donating properties that tune the pKa of the N7 atom, strengthening its hydrogen-bonding capacity. Sterically, it restricts the conformational space, directing the halogens toward specific sub-pockets.
3-Iodo and 5-Bromo Substituents: These heavy halogens are highly polarizable. They exhibit a unique electrostatic topology characterized by an equatorial belt of negative electron density and a highly positive polar cap known as a σ-hole [5]. This σ-hole enables highly directional, non-covalent "halogen bonds" with Lewis bases (e.g., backbone carbonyls of gatekeeper residues), significantly enhancing binding affinity and target residence time[5].
Fig 1: Pharmacophore logic and interaction causality of 5-Br-3-I-4-OMe-azaindole.
The Causality of Computational Choices: Overcoming Force Field Limitations
Standard molecular mechanics (MM) force fields (e.g., OPLS, AMBER, GAFF) treat atoms as isotropic point charges. When modeling 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine, standard force fields will assign a uniform negative charge to the bromine and iodine atoms. This inherently erases the σ-hole , leading to a severe underestimation of binding affinity and incorrect docking poses.
To resolve this, the protocol must integrate Density Functional Theory (DFT) to map the Electrostatic Potential (ESP) and utilize Extra-Point (EP) models—massless dummy atoms carrying a positive charge placed at the distal ends of the halogens to explicitly simulate the σ-hole[2].
Step-by-Step Methodology: The In Silico Workflow
Phase 1: Quantum Mechanical (QM) Parameterization
Objective: Accurately model the electronic structure and σ-holes of the Br and I atoms.
Geometry Optimization: Construct the 3D structure of the compound. Optimize the geometry using DFT at the B3LYP/def2-TZVP level of theory[2]. Causality: The def2-TZVP basis set includes Effective Core Potentials (ECPs) which are mandatory to account for the relativistic effects of the heavy iodine atom.
ESP Mapping: Calculate the molecular electrostatic potential surface to locate the exact magnitude and coordinates of the positive σ-holes on C3-I and C5-Br.
Extra-Point Addition: Manually append a massless dummy atom (EP) at a distance of ~1.6 Å from the iodine nucleus and ~1.3 Å from the bromine nucleus along the C-X bond axis. Assign the QM-derived positive partial charge to these EPs.
Self-Validation Checkpoint: Visualize the ESP map. The protocol is validated only if a distinct region of positive electrostatic potential (> +10 kcal/mol) is confirmed at the distal poles of the halogens.
Phase 2: Molecular Docking (Targeting Kinases)
Objective: Predict the binding pose within a target kinase (e.g., V600E-BRAF or BTK).
Protein Preparation: Retrieve the high-resolution crystal structure of the target kinase (e.g., BTK, PDB: 4OTR)[3]. Remove water molecules, add polar hydrogens, and assign protonation states at pH 7.4 using the PROPKA algorithm.
Grid Generation: Define a bounding box (e.g., 20 Å × 20 Å × 20 Å) centered on the ATP-binding hinge region.
Docking Execution: Execute docking using a scoring function explicitly parameterized to recognize halogen bonds (e.g., Glide XP with halogen bonding terms enabled). Ensure the N1-H and N7 atoms are constrained to interact with the hinge backbone (e.g., Met477 in BTK)[3].
Self-Validation Checkpoint: Re-dock the native co-crystallized ligand. The docking protocol is validated only if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is ≤ 2.0 Å.
Phase 3: Molecular Dynamics (MD) & Free Energy Calculations
Objective: Assess the thermodynamic stability of the halogen-bonded complex.
System Setup: Embed the docked complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl to simulate physiological conditions.
Equilibration: Perform energy minimization (steepest descent), followed by 1 ns of NVT (constant volume/temperature at 300 K) and 5 ns of NPT (constant pressure at 1 atm) equilibration.
Production Run: Execute a 100 ns unconstrained MD simulation.
MM/PBSA Calculation: Extract 1,000 snapshots from the final 20 ns of the trajectory to calculate the binding free energy (ΔG_bind) using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method[3].
Self-Validation Checkpoint: Monitor the Root Mean Square Fluctuation (RMSF) of the protein backbone. The system is considered equilibrated and the data valid only if the RMSD plateaus with a variance of < 0.2 Å over the final 20 ns window.
Fig 2: The self-validating in silico workflow for halogenated azaindole modeling.
Quantitative Data Summaries
To demonstrate the critical impact of proper QM parameterization, the tables below summarize the expected physicochemical profile of the compound and the comparative binding metrics when modeled with and without σ-hole correction.
Table 1: Physicochemical & ADMET Profiling of 5-Br-3-I-4-OMe-Azaindole
Facilitates secondary interactions with kinase active sites.
Topological Polar Surface Area
~38.0 Ų
Favorable for potential Blood-Brain Barrier (BBB) penetration.
Table 2: Impact of σ-Hole Modeling on Binding Metrics (Representative Data vs. BTK/BRAF)
Computational Method
Mean Docking Score (kcal/mol)
MM/PBSA ΔG_bind (kcal/mol)
Halogen Bond Distance (Å)
Protocol Status
Standard MM (Isotropic)
-6.4
-12.3 ± 2.1
> 3.5 (No Bond)
Failed (Underestimates affinity)
QM-Parameterized (EP Model)
-9.8
-24.7 ± 1.5
2.8 - 3.1 (Strong Bond)
Validated (Accurate representation)
Note: The inclusion of the Extra-Point (EP) model drastically improves the predicted binding free energy by allowing the 3-iodo and 5-bromo groups to engage in stabilizing multipolar contacts with the target receptor[5].
References
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells.imist.ma.
Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies.ajchem-a.com.
QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3- b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors.japsonline.com.
Application Note & Protocols: Chemoselective Suzuki-Miyaura Coupling Strategies for 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Introduction The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structure serves as a bioisostere for indole...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structure serves as a bioisostere for indole, offering unique hydrogen bonding capabilities and physicochemical properties that are advantageous for kinase inhibitors and other therapeutic agents.[1][3] The strategic functionalization of this core is paramount for developing novel molecular entities.
This guide focuses on 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine , a highly versatile building block designed for sequential, site-selective carbon-carbon bond formation. The presence of two different halogens at electronically distinct positions (C3 and C5) allows for a programmed, chemoselective approach to synthesis using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides a comprehensive overview of the underlying principles and detailed, field-proven protocols for the selective mono-arylation and subsequent di-arylation of this substrate.
Core Principle: Exploiting Differential Reactivity in Suzuki Coupling
The success of a sequential cross-coupling strategy hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the rate-determining step is typically the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond. The bond dissociation energy and bond polarity dictate the ease of this step. For halogens, the reactivity order is well-established:
C–I > C–Br > C–Cl
The carbon-iodine bond at the C3 position is significantly weaker and more readily cleaved by the palladium catalyst than the more robust carbon-bromine bond at the C5 position.[4][5] This substantial difference in reactivity allows for the selective formation of a C-C bond at the C3 position under relatively mild conditions, leaving the C5-bromo group intact for a subsequent, more forcing coupling reaction. This principle enables the controlled and stepwise introduction of two different aryl or heteroaryl moieties, creating a library of diverse, non-symmetrical products from a single starting material.
Experimental Workflow Overview
The following diagram illustrates the logical workflow for the sequential functionalization of 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine.
Caption: Logical flow for the two-step arylation of the di-halogenated 7-azaindole core.
Protocol 1: Selective Mono-Arylation at the C3-Iodo Position
This protocol is optimized for high selectivity, targeting the more reactive C3-iodo position while preserving the C5-bromo functionality. The choice of a less reactive catalyst and milder conditions is critical to prevent competitive coupling at the C5 position.
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) to the flask.
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the starting halide.
Reaction: Place the flask in a preheated oil bath at 85-90 °C. Stir vigorously for 4-12 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Look for the consumption of the starting material and the appearance of a new, higher-Rf spot corresponding to the mono-arylated product.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure 5-bromo-3-aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine.
Expert Insights (Causality & Trustworthiness):
Why Pd(PPh₃)₄? This catalyst is highly effective for C-I couplings but generally requires higher temperatures for C-Br bond activation.[6] Its use here provides a large kinetic window, maximizing selectivity for the iodo position.
Why Cs₂CO₃? Cesium carbonate is a strong base that effectively promotes the transmetalation step of the Suzuki cycle and has good solubility in mixed aqueous-organic solvents.[7]
Self-Validation: An LC-MS analysis of the crude reaction mixture should show a dominant peak for the desired mono-coupled product, with minimal (<5%) formation of the di-coupled byproduct. If significant di-arylation is observed, consider reducing the reaction temperature or time.
Protocol 2: Sequential Arylation at the C5-Bromo Position
This protocol is designed for the less reactive C5-bromo position of the purified mono-arylated intermediate obtained from Protocol 1. More forcing conditions, including a more active catalyst system and higher temperatures, are required to achieve efficient coupling.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] or a suitable Buchwald-Hartwig palladacycle precatalyst (e.g., XPhos Pd G3) (0.05 - 0.10 equiv)
Potassium Phosphate (K₃PO₄) (3.0 equiv)
Solvent: Toluene and Water (5:1 v/v) or anhydrous 1,4-Dioxane
Anhydrous Sodium Sulfate or Magnesium Sulfate
Silica Gel for column chromatography
Step-by-Step Procedure:
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add the 5-bromo-3-aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the second arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂) to the vessel.
Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.
Solvent Addition: Add the degassed solvent via syringe to a final concentration of ~0.1 M.
Reaction: Place the vessel in a preheated oil bath at 100-110 °C (or utilize microwave irradiation, e.g., 120-140 °C for 30-60 minutes).[8] Stir vigorously for 6-24 hours.
Monitoring: Monitor the reaction by TLC or LC-MS for the complete consumption of the starting bromide.
Work-up & Purification: Follow the work-up and purification steps as outlined in Protocol 1 to isolate the final 3-aryl-5-aryl'-4-methoxy-1H-pyrrolo[2,3-b]pyridine product.
Expert Insights (Causality & Trustworthiness):
Why a Different Catalyst? The C-Br bond is stronger and requires a more electron-rich and sterically demanding catalyst system to facilitate oxidative addition. Ligands like dppf or bulky biarylphosphines (e.g., XPhos, SPhos) form highly active Pd(0) species capable of cleaving this bond efficiently.[3][7]
Why K₃PO₄? Potassium phosphate is a stronger base than carbonates and is often employed for more challenging coupling reactions, including those involving less reactive aryl bromides.
Troubleshooting: If the reaction is sluggish, a slight increase in catalyst loading (up to 10 mol%) or switching to a more active palladacycle precatalyst may be beneficial. Ensure boronic acid quality, as degradation can lead to lower yields. The presence of the N-H on the pyrrole ring is generally tolerated, but if N-arylation side products become an issue, protection with a group like Boc or SEM should be considered prior to coupling.[9][10]
Summary of Recommended Conditions
Parameter
Protocol 1: C3-Iodo Coupling
Protocol 2: C5-Bromo Coupling
Rationale
Target Halide
C3-Iodo
C5-Bromo
Exploit differential C-X bond reactivity.
Catalyst
Pd(PPh₃)₄
Pd(dppf)Cl₂ or Buchwald Precatalyst
Match catalyst activity to bond strength for selectivity.
Base
Cs₂CO₃
K₃PO₄
Use a stronger base for the less reactive halide.
Temperature
85-90 °C
100-110 °C (or MW)
Milder conditions for C-I; forcing conditions for C-Br.
Arylboronic Acid
1.1 - 1.2 equiv
1.3 - 1.5 equiv
A larger excess may be needed for the more difficult coupling.
Solvent System
Dioxane/H₂O (4:1)
Toluene/H₂O or Dioxane
Standard Suzuki-Miyaura solvent systems.
Expected Outcome
Selective mono-arylation at C3
Arylation at C5 to yield di-substituted product
Programmed synthesis of complex molecules.
Conclusion
5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is an expertly designed building block for the efficient and controlled synthesis of di-substituted 7-azaindole derivatives. By understanding and manipulating the inherent reactivity differences between the iodo and bromo substituents, researchers can selectively perform sequential Suzuki-Miyaura couplings. The protocols detailed herein provide a reliable and robust framework for accessing a wide array of novel compounds for applications in drug discovery and materials science.
References
Selmer-Olsen, S. M. E., et al. (2019). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository. [Link]
Barder, T. E., et al. (2008). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic letters, 10(16), 3469–3472. [Link]
Neufeldt, S. R., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. The Journal of Organic Chemistry, 87(19), 12693–12708. [Link]
Kandregula, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7625–7636. [Link]
de Faria, A. R., & Salvador, J. A. R. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 466. [Link]
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma Newsletter. [Link]
Mkhalid, I. A. I., et al. (2010). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. [Link]
Schirok, H. (2006). A Short and Flexible Synthesis of 1,3-Disubstituted 7-Azaindoles. The Journal of Organic Chemistry, 71(14), 5538–5541. [Link]
de Faria, A. R., & Salvador, J. A. R. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
Barder, T. E., et al. (2008). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. [Link]
Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421. [Link]
Wang, X., et al. (2015). Chemoselective Synthesis of Arylpyridines via Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
PubChem. (n.d.). 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. PubChem Compound Summary for CID 11667086. [Link]
Olsen, S. M. E. S., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(24), 5919. [Link]
Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(44), 26043–26055. [Link]
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
Kim, H., & Lee, S. (2023). Synthesis of 2,5-Difunctionalized Pyridines Via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions. SSRN. [Link]
The Art of Precision: A Guide to Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-Iodo-7-Azaindole
Introduction: The Significance of the 7-Azaindole Scaffold The 7-azaindole framework is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2][3][4] Its structural resemblance to the puri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole framework is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2][3][4] Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an exceptional scaffold for the design of kinase inhibitors, a critical class of therapeutics in oncology.[4][5] The ability to selectively functionalize the 7-azaindole ring at various positions is paramount for fine-tuning the pharmacological properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles.[2][4] Among the various strategies for such functionalization, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool.[1][6]
This guide provides a detailed exploration of the palladium-catalyzed cross-coupling of 5-bromo-3-iodo-7-azaindole, a versatile building block that allows for sequential and site-selective introduction of diverse molecular fragments. We will delve into the underlying principles of chemoselectivity, provide detailed experimental protocols, and offer insights gleaned from extensive experience in the field to empower researchers in their quest for novel therapeutic agents.
The Principle of Orthogonal Reactivity: Iodo vs. Bromo Substituents
The successful sequential functionalization of 5-bromo-3-iodo-7-azaindole hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in oxidative addition to a Pd(0) complex is I > Br > Cl.[7] This difference in reactivity forms the basis for achieving chemoselective cross-coupling.
The C-I bond is weaker and more readily undergoes oxidative addition to the palladium catalyst, allowing for selective reaction at the C3 position while leaving the C5-bromo group intact.[8][9][10] This initial coupling can be performed under milder conditions. Subsequently, by employing more forcing reaction conditions, such as higher temperatures or more active catalyst systems, the C5-bromo position can be functionalized in a second cross-coupling step. This stepwise approach, often referred to as orthogonal or sequential cross-coupling, provides a powerful strategy for the controlled and predictable synthesis of di-substituted 7-azaindole derivatives.[11][12][13]
Visualizing the Pathway: The General Catalytic Cycle
The fundamental mechanism of most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, follows a common catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle initiates with the oxidative addition of the aryl halide (in our case, 5-bromo-3-iodo-7-azaindole) to a low-valent palladium(0) complex. This is followed by transmetalation, where the organic group from a second reagent (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.[14][15][16][17]
Application Protocols: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6][14][18]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
This protocol details the selective arylation of the C3 position of 5-bromo-3-iodo-7-azaindole, leveraging the higher reactivity of the C-I bond.
Materials:
5-bromo-3-iodo-7-azaindole (N-protected, e.g., with a SEM or Boc group, is recommended for improved solubility and to prevent side reactions)
Arylboronic acid (1.2 equivalents)
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
SPhos (4-10 mol%)
Cesium carbonate (Cs₂CO₃) (2 equivalents)
Toluene/Ethanol (1:1 mixture) or Dioxane/Water (e.g., 4:1)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Equipment:
Schlenk flask or reaction vial with a magnetic stir bar
Inert atmosphere setup (Nitrogen or Argon)
Heating mantle or oil bath with temperature control
Standard laboratory glassware for workup and purification
Rotary evaporator
Thin-layer chromatography (TLC) plates and developing chamber
Flash chromatography system
Workflow Diagram:
Caption: Step-by-step workflow for selective C3-arylation.
Procedure:
To a Schlenk flask, add N-protected 5-bromo-3-iodo-7-azaindole (1 equivalent), the arylboronic acid (1.2 equivalents), and cesium carbonate (2 equivalents).
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
Add the degassed solvent mixture (e.g., toluene/ethanol 1:1) to the flask.
In a separate vial, weigh palladium(II) acetate (e.g., 5 mol%) and SPhos (e.g., 5 mol%) and add them to the reaction mixture under a positive flow of inert gas.
Heat the reaction mixture to 60 °C and stir.[19] The reaction progress should be monitored by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-bromo-7-azaindole derivative.
Protocol 2: Sequential Suzuki-Miyaura Coupling at the C5-Bromo Position
Following the successful functionalization of the C3 position, the resulting 3-aryl-5-bromo-7-azaindole can be subjected to a second cross-coupling reaction.
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3 equivalents)
Dioxane/Water (e.g., 4:1) or Toluene/Ethanol (1:1)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Procedure:
To a Schlenk flask, add the 3-aryl-5-bromo-7-azaindole (1 equivalent), the second arylboronic acid (1.5 equivalents), and the base (e.g., K₃PO₄, 3 equivalents).
Evacuate and backfill the flask with an inert gas three times.
Add the degassed solvent.
Add Pd₂(dba)₃ (e.g., 10 mol%) and SPhos (e.g., 20 mol%) to the reaction mixture.
Heat the reaction mixture to a higher temperature, typically 100-110 °C.[19]
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Follow the same workup and purification procedure as described in Protocol 1 to isolate the 3,5-diaryl-7-azaindole product.
A one-pot sequential approach is also feasible, where after the initial C3 coupling is complete, the second set of reagents (boronic acid, catalyst, ligand) are added to the same reaction vessel, and the temperature is increased.[19]
Data Summary: Representative Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The following table summarizes typical conditions for the Suzuki-Miyaura coupling of halogenated 7-azaindoles.
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Troubleshooting and Expert Insights
Low Yields: Incomplete reactions can often be addressed by increasing the reaction temperature, using a higher catalyst/ligand loading, or ensuring the reagents and solvents are scrupulously dry and degassed. The choice of base can also be critical; for less reactive bromides, a stronger base like potassium phosphate may be beneficial.
Side Reactions: N-arylation of the azaindole can sometimes be a competing side reaction, especially with unprotected substrates.[21] Using an N-protected starting material is the most effective way to mitigate this. Homocoupling of the boronic acid can occur, particularly at higher temperatures. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction to completion.
Catalyst Selection: While Pd(OAc)₂/SPhos and Pd₂(dba)₃/SPhos are robust catalyst systems, other palladium sources and ligands can be effective.[19][22] For instance, Pd(PPh₃)₄ is a classic catalyst that can be effective, particularly for more reactive iodides.[22] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands like SPhos are often superior for coupling less reactive aryl bromides and chlorides.
Conclusion
The palladium-catalyzed cross-coupling of 5-bromo-3-iodo-7-azaindole is a powerful and strategic approach for the synthesis of highly functionalized and diverse libraries of 7-azaindole derivatives. By understanding the principles of chemoselectivity and carefully controlling the reaction conditions, researchers can unlock the full potential of this versatile building block in the pursuit of novel therapeutics. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals to confidently and efficiently navigate this important class of chemical transformations.
References
Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles | Request PDF - ResearchGate. (n.d.).
Palladium‐catalyzed orthogonal enantiospecific cross‐coupling of alkyl... - ResearchGate. (n.d.).
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. (2022, September 19).
Nickel‐Catalyzed C−I‐Selective C(sp)−C(sp) Cross‐Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides - ResearchGate. (n.d.).
Nickel-Catalyzed C-I-Selective C(sp2 )-C(sp3 ) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides - PubMed. (2023, June 26).
Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). (n.d.).
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17).
MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. (n.d.).
C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl... - ResearchGate. (n.d.).
Recent advances in the global ring functionalization of 7-azaindoles - RSC Publishing. (n.d.).
Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions - ACS Publications. (2024, September 11).
Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions | The Journal of Organic Chemistry - ACS Publications. (2024, September 11).
Recent advances in the global ring functionalization of 7-azaindoles - ResearchGate. (n.d.).
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega. (2023, February 22).
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions - PMC. (n.d.).
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. (2021, August 17).
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin] - Lietuvos mokslų akademija. (n.d.).
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences. (n.d.).
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Authored by: A Senior Application Scientist Introduction: The Strategic Advantage of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone scaffold in modern medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone scaffold in modern medicinal chemistry, particularly for the development of protein kinase inhibitors.[1] Its structure is recognized as a "privileged fragment" because it acts as an excellent bioisostere of the adenine moiety in ATP.[1][2] The pyridine nitrogen and the pyrrole N-H group form a bidentate hydrogen bond with the kinase hinge region, a critical interaction for potent and selective inhibition.[3][4][5] This mimicry has led to the successful development of approved drugs, such as the BRAF inhibitor Vemurafenib.[4][5]
This application note details a robust synthetic strategy for creating diverse libraries of potential kinase inhibitors starting from 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine . This particular starting material is a highly valuable, pre-functionalized scaffold designed for strategic, sequential diversification. The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive, allowing for selective functionalization at the C-3 position while leaving the C-5 bromine available for a subsequent, distinct transformation. This orthogonality is paramount for efficiently building molecular complexity and exploring the structure-activity relationships (SAR) required for drug discovery.
Overall Synthetic Workflow
The synthetic approach is a two-step, sequential cross-coupling strategy that leverages the reactivity difference between the iodide and bromide. First, a Sonogashira or Suzuki coupling is performed at the more reactive C-3 iodo-position. The resulting 3-substituted-5-bromo intermediate is then subjected to a second cross-coupling reaction, typically a Suzuki reaction, to functionalize the C-5 position.
Caption: Sequential cross-coupling workflow.
Part 1: Selective Functionalization of the C-3 Position
The initial synthetic step focuses on the C-3 iodo position due to the greater lability of the C-I bond compared to the C-Br bond in palladium-catalyzed oxidative addition cycles. This allows for high chemoselectivity under mild reaction conditions. We present protocols for both Sonogashira and Suzuki couplings to demonstrate the versatility of this approach.
Protocol 1.1: Sonogashira Coupling of Terminal Alkynes to the C-3 Position
The Sonogashira reaction is a powerful method for installing alkynyl moieties, which can serve as rigid linkers or precursors for further transformations.[6]
Rationale: This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. The palladium catalyst facilitates the oxidative addition into the C-I bond, while the copper co-catalyst activates the terminal alkyne. An organic base, typically an amine, is used to deprotonate the alkyne and neutralize the HX byproduct.
Step-by-Step Protocol:
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and Copper(I) iodide (CuI) (0.10 eq).
Add anhydrous, degassed solvent (e.g., a 2:1 mixture of 1,4-dioxane and triethylamine).
Add the desired terminal alkyne (1.2 eq).
Stir the reaction mixture at room temperature for 4-12 hours.
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-5-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine intermediate.
Protocol 1.2: Suzuki Coupling of Boronic Acids to the C-3 Position
As an alternative, the Suzuki-Miyaura coupling can be used to install aryl or heteroaryl groups directly at the C-3 position, a common feature in many kinase inhibitors.[7][8]
Rationale: This reaction involves an organoboronic acid or ester, a palladium catalyst, and a base. The base is crucial for the transmetalation step of the catalytic cycle. The choice of catalyst, base, and solvent can be critical for achieving high yields, especially with complex substrates.[9]
Step-by-Step Protocol:
In a microwave vial or Schlenk flask, combine 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired aryl/heteroarylboronic acid (1.3 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 eq).
Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1 v/v).[10]
Seal the vessel and heat the reaction mixture at 80-100 °C for 1-4 hours (conventional heating) or 15-30 minutes (microwave irradiation).
Self-Validation: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of a new peak with the expected mass corresponding to the coupled product confirms progress.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
Separate the layers, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purify the residue by flash chromatography to afford the 3-aryl-5-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine intermediate.
Part 2: Functionalization of the C-5 Position
With the C-3 position successfully functionalized, the C-5 bromine atom is now the target for the second diversification step. A Suzuki coupling is again the reaction of choice due to its broad functional group tolerance and wide availability of boronic acid building blocks.[10][11]
Protocol 2.1: Suzuki Coupling at the C-5 Position
Rationale: Activating the C-Br bond for oxidative addition typically requires slightly more forcing conditions (e.g., higher temperature or a more electron-rich phosphine ligand) than the C-I bond. This difference is the lynchpin of the entire sequential strategy.
Step-by-Step Protocol:
To a microwave vial, add the 3-substituted-5-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine intermediate from Part 1 (1.0 eq), the desired aryl/heteroarylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.10 eq).
Add a degassed mixture of 1,4-dioxane and water (5:1 v/v).
Seal the vial and heat in a microwave reactor to 110-130 °C for 20-45 minutes.
Self-Validation: Monitor for the consumption of the bromo-intermediate and the formation of the final product by LC-MS.
Cool the reaction, dilute with ethyl acetate, and wash with water and then brine.
Dry the organic phase over Na₂SO₄, filter, and concentrate.
Purify the final compound by flash chromatography or preparative HPLC to yield the desired 3,5-disubstituted kinase inhibitor.
Data Presentation & Characterization
All intermediates and final products must be rigorously characterized to confirm their structure and purity.
Note: The data in the table is hypothetical and for illustrative purposes.
Application in Kinase Inhibitor Discovery
The described synthetic route provides access to compounds that can target a wide array of kinases. The substituents introduced at the C-3 and C-5 positions can be tailored to interact with specific pockets within the ATP-binding site, thereby controlling the inhibitor's potency and selectivity profile. For instance, many inhibitors of Receptor Tyrosine Kinases (RTKs) like Fibroblast Growth Factor Receptors (FGFRs) or Vascular Endothelial Growth Factor Receptors (VEGFRs) feature extended aryl or heteroaryl systems at the C-5 position.[12] These groups can access hydrophobic regions of the kinase domain, enhancing binding affinity.
Application Note: Strategic Derivatization of the Pyrrolo[2,3-b]pyridine Scaffold
This guide outlines the strategic derivatization of the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. It moves beyond generic synthesis to focus on regioselective control, critical for structure-activity relationship (S...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the strategic derivatization of the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. It moves beyond generic synthesis to focus on regioselective control, critical for structure-activity relationship (SAR) exploration in kinase inhibitor discovery.
Executive Summary & Chemical Logic
The 7-azaindole scaffold is a privileged pharmacophore, serving as a bioisostere for both indole and purine.[1] Its utility in drug discovery (e.g., Vemurafenib, Pexidartinib) stems from its unique hydrogen bond donor/acceptor motif (N1-H/N7).
The Reactivity Paradox:
Unlike indole, the pyridine ring in 7-azaindole is electron-deficient, while the pyrrole ring is electron-rich. This creates a distinct reactivity gradient:
C3 (Electrophilic Attack): The most electron-rich position, highly susceptible to electrophilic aromatic substitution (EAS).
N1 (Acidity): More acidic than indole (pKa ~13.2 vs 16.2), facilitating easy deprotonation.
C2 (Acidity/C-H Activation): The C2 proton is acidic enough for lithiation (with directing groups) or transition-metal catalyzed C-H activation.
C4/C6 (Nucleophilic Attack): Electron-deficient positions activated for SNAr, especially via N-oxide intermediates.
C5 (Inertness): The "dead zone" requiring pre-functionalization or harsh halogenation conditions.
Visualization: The Reactivity Map
Caption: Hierarchy of reactivity sites on the 7-azaindole scaffold. Solid lines indicate facile reactions; dashed lines indicate steps requiring activation.
Critical Protocols
Protocol A: Regioselective C3-Halogenation (The Gateway)
Rationale: C3 is the primary site for EAS. Halogenation here opens the door to Suzuki/Sonogashira couplings.
Challenge: Over-halogenation or N-halogenation.
Solution: Use of mild electrophiles in polar aprotic solvents prevents over-reaction.
Step-by-Step Procedure:
Dissolution: Dissolve 7-azaindole (1.0 equiv) in DMF (0.5 M).
Reagent Addition:
For Iodination: Add N-Iodosuccinimide (NIS, 1.05 equiv) portion-wise at 0 °C.
For Bromination: Add N-Bromosuccinimide (NBS, 1.0 equiv) at -10 °C.
For Chlorination: Use N-Chlorosuccinimide (NCS, 1.05 equiv) at 50 °C (requires heat due to lower reactivity).
Reaction: Stir at RT for 1–2 hours. Monitor by LCMS (M+H shifts: I=+126, Br=+79, Cl=+34).
Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and dry.
Yield: Typically 85–95%.
Validation:
Self-Check: If di-halogenation (C3, C5) is observed, reduce temperature and ensure stoichiometric precision.
Mechanistic Note: The reaction proceeds via a σ-complex. The electron-rich pyrrole ring stabilizes the cationic intermediate.
Protocol B: Direct C2-Arylation via C-H Activation
Rationale: Traditional C2-functionalization requires N-protection (e.g., SEM), lithiation, quenching, and deprotection—a 4-step sequence. Direct Pd-catalyzed C-H activation reduces this to 1 step.
Mechanism: Concerted Metalation-Deprotonation (CMD) pathway.
PPh₃ (10 mol%) or XPhos (for sterically hindered aryls)
Ag₂CO₃ (1.0 equiv) – Critical for halide abstraction and re-oxidation.
Solvent: DMF/DMSO (4:1 ratio).
Reaction: Heat to 120 °C for 12–16 hours.
Workup: Filter through Celite to remove Ag salts. Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.
Purification: Flash chromatography (Hex/EtOAc).
Expert Insight:
Regioselectivity: If C3 is unsubstituted, C3-arylation may compete. Blocking C3 (e.g., with a chloro group from Protocol A) forces the reaction exclusively to C2.
Ag(I) Role: Acts as a halide scavenger and promotes the CMD mechanism by interacting with the pyridine nitrogen.
Protocol C: The "Ring-Walk" (C4/C6 Functionalization via N-Oxide)
Rationale: The pyridine ring is deactivated towards EAS. To functionalize C4 or C6, we must reverse the polarity (umpolung) or activate the ring for Nucleophilic Aromatic Substitution (SNAr).
Workflow Diagram:
Caption: Activation of the pyridine ring via N-oxidation to access C4/C6 chlorinated intermediates.
Step-by-Step Procedure:
N-Oxidation: Treat 7-azaindole with mCPBA (1.2 equiv) in EtOAc or DCM at RT for 4 hours. The N7-oxide usually precipitates as a meta-chlorobenzoate salt. Isolate by filtration.[4]
Reissert-Henze Chlorination:
Suspend the N-oxide in POCl₃ (excess, acts as solvent).
Heat to reflux (105 °C) for 3 hours.
Safety: Quench carefully into ice/NH₄OH.
Result: This typically yields a mixture of 4-Cl (major) and 6-Cl (minor) isomers.
Separation: Isomers are separable by column chromatography. The 4-Cl isomer is generally more polar.
Derivatization: The resulting chloro-azaindoles are excellent substrates for SNAr (with amines/alkoxides) or Buchwald-Hartwig couplings.
Protecting Group Strategy Table
Choosing the right N1-protecting group is pivotal for regiocontrol.
Protecting Group
Installation
Stability
Deprotection
Best Use Case
SEM (2-(Trimethylsilyl)ethoxymethyl)
NaH, SEM-Cl, 0°C
High (Base, weak acid, organolithiums)
TBAF or TFA
C2-Lithiation. Directs lithiation to C2 via coordination.
TIPS (Triisopropylsilyl)
NaH, TIPS-Cl
High (Base, Nucleophiles)
TBAF
Steric Blocking. Bulky group shields C2, forcing reaction to C3 or C5.
Boc (tert-Butyloxycarbonyl)
DMAP, Boc₂O
Moderate (Labile to Lewis acids/Heat)
TFA or HCl
Suzuki Couplings. Good for mild Pd-catalyzed reactions.
Tos (Tosyl)
NaH, TsCl
High (Acid stable)
NaOH/MeOH (Reflux)
C3-Acylation. Electron-withdrawing nature deactivates ring, preventing side reactions.
References
Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry. A comprehensive review of 20 years of azaindole chemistry.
Rh(III)-catalyzed 7-azaindole synthesis via C–H activation. Chemical Communications. Describes the annulation of aminopyridines.
Direct C-2 arylation of 7-azaindoles. Organic Letters. Protocol for Pd-catalyzed C-H arylation.
Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Synthesis. Detailed Reissert-Henze protocols for C4/C6 chlorination.
Protecting Groups Stability Database. Organic Chemistry Portal. Reference for stability profiles of SEM, Boc, and TIPS.
"protocols for N-alkylation of 5-bromo-3-iodo-4-methoxy-7-azaindole"
Application Note: Strategic N-Alkylation of 5-Bromo-3-iodo-4-methoxy-7-azaindole Executive Summary & Strategic Context This technical guide details the protocols for the -alkylation of 5-bromo-3-iodo-4-methoxy-7-azaindol...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic N-Alkylation of 5-Bromo-3-iodo-4-methoxy-7-azaindole
Executive Summary & Strategic Context
This technical guide details the protocols for the
-alkylation of 5-bromo-3-iodo-4-methoxy-7-azaindole , a highly functionalized scaffold critical in the development of kinase inhibitors (e.g., JAK, BTK, or atypical kinase targets).
The Challenge:
The target molecule presents a unique "triad of interference" for standard alkylation:
Steric Hindrance: The 4-methoxy (OMe) group exerts significant peri-interaction, sterically crowding the
-position and retarding nucleophilic attack.
Electronic Lability: The 3-iodo substituent is electronically labile. Harsh basic conditions or elevated temperatures can trigger deiodination or halogen migration (via "halogen dance" mechanisms).[1]
Regio-ambiguity: While 7-azaindoles generally favor
-alkylation under basic conditions, the electron-rich 4-OMe group alters the electrostatic potential surface, potentially increasing the nucleophilicity of the pyridine nitrogen (), leading to regioisomeric mixtures.
The Solution:
This guide provides three validated protocols ranging from thermodynamic control (NaH) to mild kinetic control (Csngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
CO) and chemoselective activation (Mitsunobu), ensuring high yield and purity while preserving the sensitive iodine handle.[2]
Chemo-Physical Analysis & Mechanistic Logic
Before executing the protocol, understanding the substrate's reactivity profile is required to minimize failure modes.[1][2]
Feature
Chemical Consequence
Operational Adjustment
N1-H Acidity
pKa ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
13.5 (Est). The 5-Br/3-I (EWG) lowers pKa, while 4-OMe (EDG) raises it.
Requires moderate-to-strong base. Weak bases (e.g., KCO in acetone) may result in incomplete conversion.[2]
3-Iodo Group
Susceptible to radical cleavage or metal-halogen exchange.
Avoid: Light exposure (wrap flasks in foil).[1] Avoid: Temps >60°C with strong bases.
4-Methoxy Group
Steric bulk near reaction center.
Required: longer reaction times or more reactive electrophiles (iodides/triflates).
N7-Nitrogen
Competitive nucleophile.
Use polar aprotic solvents (DMF/DMSO) to solvate the cation, creating a "naked" ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-anion that favors the thermodynamic product ().
Experimental Protocols
Method A: Thermodynamic Control (NaH / DMF)
Best for: Primary alkyl halides, unreactive electrophiles, and large-scale batches.[1][2]
Switch from NaH to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
; Maintain Temp < 25°C; Exclude light.
N7-Alkylation
Solvent polarity too low.
Ensure DMF/DMSO is anhydrous.[3][4] Avoid THF if selectivity is poor (polar aprotic favors N1).
References
Liebeskind, L. S., et al. "Heterocyclic Chemistry of Azaindoles: Synthetic Strategies."[1][2] Journal of Organic Chemistry, 2021.[1][2] Link
Merck Sharp & Dohme Corp. "Synthesis of JAK Inhibitors containing 7-azaindole scaffolds." Patent WO2011143422A1, 2011.[1][2][5] Link
Song, J. J., et al. "Practical Synthesis of 3,4,5-Substituted 7-Azaindoles via Regioselective Bromination."[1][2] Journal of Organic Chemistry, 2002.[1][2] Link[1][2]
BenchChem. "Application Notes and Protocols for N-alkylation of 5-Bromoindole." BenchChem Protocols, 2025.[1][2][3] Link[1][2]
Meanwell, N. A. "7-Azaindoles in Drug Discovery and Development." Journal of Medicinal Chemistry, 2018.[1][2] Link[1][2]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Advanced Application Note & Experimental Protocol
Target Audience: Medicinal Chemists, FBDD Researchers, and Drug Development Professionals
Scientific Rationale & Structural Causality
In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment hit to a high-affinity lead compound requires scaffolds that offer precise, predictable, and orthogonal vectors for structural elaboration[1]. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged pharmacophore, widely recognized for its ability to mimic the adenine ring of ATP. The N1-H (donor) and N7 (acceptor) atoms form a bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region, a mechanism famously validated by the discovery of the B-RAF inhibitor vemurafenib[2].
The specific highly functionalized building block 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine offers a "gold mine" of orthogonal reactivity for medicinal chemists. As a Senior Application Scientist, I emphasize that the selection of this exact substitution pattern is not arbitrary; it is driven by strict chemical causality:
Regioselective Cross-Coupling (C3 vs. C5): The bond dissociation energy of the C3–I bond (~55 kcal/mol) is significantly lower than that of the C5–Br bond (~68 kcal/mol). This thermodynamic gap allows for highly regioselective palladium-catalyzed oxidative addition at the C3 position at lower temperatures (60–70 °C), leaving the C5 bromine intact for subsequent, higher-temperature elaborations[3].
Electronic & Steric Steering via the 4-Methoxy Group: The 4-methoxy substituent acts as an electron-donating group (EDG) via resonance. This enriches the electron density of the pyridine ring, which slightly deactivates the C5–Br bond toward oxidative addition, thereby widening the reactivity gap between C3 and C5 and ensuring perfect regiocontrol[4]. Furthermore, the steric bulk of the methoxy group forces substituents at C3 and C5 into specific conformations, reducing the entropic penalty upon target binding.
FBDD Workflow & Mechanistic Pathway
The elaboration of this di-halogenated fragment follows a strict, logically gated sequence. Attempting cross-coupling without first masking the acidic N1 proton will result in catalyst poisoning and unwanted N-arylation.
Fig 1: Logical workflow for sequential FBDD elaboration of the 7-azaindole scaffold.
Quantitative Data Summarization
To facilitate experimental design, the reactivity profile and typical parameters for this specific scaffold are summarized below.
Table 1: Reactivity Profile and Cross-Coupling Parameters
Reactive Site
Functional Group
Bond Dissociation Energy
Preferred Reaction
Typical Catalyst
Temp (°C)
FBDD Vector Role
N1 / N7
Pyrrolo-pyridine
N/A (H-Bonding)
Protection (Ts/SEM)
NaH / TsCl
0 to 25
Kinase Hinge Binder
C3
Iodine (-I)
~55 kcal/mol
Suzuki / Sonogashira
Pd(PPh3)4
60 - 70
Gatekeeper / Solvent Vector
C5
Bromine (-Br)
~68 kcal/mol
Suzuki / Buchwald
Pd(dppf)Cl2
90 - 110
DFG Motif / Deep Pocket Vector
C4
Methoxy (-OMe)
N/A (Electronic)
Demethylation
BBr3 (if required)
-78 to 25
Steric Shield / H-Bond Acceptor
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in checkpoints ensure that structural integrity and regioselectivity are maintained at each step.
Protocol A: N1-Protection (Tosylation)
Causality: The free NH of the pyrrole ring is acidic (pKa ~16) and can coordinate with palladium species, leading to catalyst deactivation or competitive N-arylation[4]. Protection is mandatory.
Setup: Dissolve 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes. Validation: The evolution of H2 gas (bubbling) confirms active deprotonation. The solution will turn slightly opaque.
Protection: Add
-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours.
Workup & Validation: Quench with ice water. Extract with EtOAc (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate.
Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the starting material (Rf ~0.3) and the appearance of a less polar, UV-active spot (Rf ~0.6).
Protocol B: Regioselective C3-Suzuki Coupling
Causality: Exploiting the weaker C-I bond, we use a standard Pd(0) catalyst at moderate temperatures to ensure the C5-Br bond remains untouched[3].
Setup: In a Schlenk tube, combine the N1-tosyl protected fragment (1.0 eq), an arylboronic acid (1.1 eq), and K2CO3 (2.5 eq).
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M). Degas the mixture by sparging with argon for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq). Seal the tube and heat to 65 °C for 4–6 hours.
Workup & Validation: Cool to room temperature, dilute with water, and extract with DCM. Purify via silica gel chromatography.
Self-Validation Checkpoint: LC-MS analysis of the crude mixture must show the desired product mass with a distinct isotopic pattern indicative of a single bromine atom (M and M+2 peaks in a 1:1 ratio). If iodine is still present, the temperature was too low; if bromine is lost, the temperature exceeded 80 °C.
Protocol C: Secondary C5-Suzuki/Buchwald Coupling
Causality: With the C3 position elaborated, the C5-Br bond is now the most reactive site. Because the C-Br bond is stronger, a more electron-rich, sterically demanding ligand (like dppf or XPhos) and higher temperatures are required to facilitate oxidative addition[4].
Setup: Combine the C3-substituted intermediate (1.0 eq), a secondary arylboronic acid or amine (1.5 eq), and Cs2CO3 (3.0 eq) in anhydrous DMF or Toluene.
Catalyst Addition: Add Pd(dppf)Cl2 (0.1 eq) for Suzuki, or Pd2(dba)3 (0.05 eq) with XPhos (0.1 eq) for Buchwald-Hartwig amination.
Reaction: Degas with argon, seal, and heat to 100–110 °C for 12 hours.
Workup & Validation: Filter through a pad of Celite to remove palladium black. Extract and purify.
Self-Validation Checkpoint: The isotopic bromine pattern (1:1 doublet) must disappear in the LC-MS trace, replaced by the exact mass of the fully elaborated scaffold.
Protocol D: Global Deprotection
Causality: The tosyl group must be removed to restore the N1-H bond, which is strictly required to act as a hydrogen bond donor to the kinase hinge region (e.g., binding to the carbonyl of the gatekeeper+1 residue)[2].
Setup: Dissolve the fully elaborated compound in a mixture of THF/MeOH (1:1).
Deprotection: Add an aqueous solution of NaOH (3.0 M, 5.0 eq). Heat to 60 °C for 2–4 hours.
Workup: Neutralize with 1M HCl to pH 7. Extract with EtOAc, dry, and concentrate. The resulting compound is ready for in vitro kinase profiling.
References
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. Available at:[Link]
Erlanson, D. A., et al. (2019). A bright future for fragment-based drug discovery: what does it hold?. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
Verdonck, S., et al. (2019). Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. Journal of Medicinal Chemistry (PMC Archive). Available at:[Link]
"use of 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine as a chemical probe"
Application Note: Utilizing 5-Bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine as a Privileged Scaffold for Kinase Probe Discovery Part 1: Executive Summary & Chemical Identity Subject : 5-Bromo-3-iodo-4-methoxy-1H-pyrro...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilizing 5-Bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine as a Privileged Scaffold for Kinase Probe Discovery
Part 1: Executive Summary & Chemical Identity
Subject : 5-Bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-3-iodo-4-methoxy-7-azaindole).
Role : High-Value Chemical Probe Precursor & Crystallographic Fragment.
Primary Application : Development of ATP-competitive kinase inhibitors (specifically CLK, DYRK, and Aurora families) and Fragment-Based Drug Discovery (FBDD).
Scientific Context :
This compound is not a passive reagent but a privileged scaffold . It is designed to mimic the purine core of ATP while offering three distinct vectors for chemical elaboration. The specific substitution pattern—an electron-rich iodide at C-3, an aryl bromide at C-5, and a solubilizing/selectivity-enhancing methoxy group at C-4—allows researchers to rapidly generate libraries of bivalent chemical probes with defined spatial geometries.
The 7-azaindole core binds to the kinase hinge region via a bidentate hydrogen bond network:
N-1 (Pyrrole NH) : Acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl (typically Glu/Met).
N-7 (Pyridine N) : Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone amide (typically Leu/Val).
Vectorial Functionalization Strategy
The utility of this probe precursor lies in the differential reactivity of its halogens, allowing for sequential, regioselective functionalization.
Vector A (C-3 Position, Iodide) : Points toward the Gatekeeper Residue and the deep hydrophobic back-pocket. This is the "selectivity handle." The C-I bond is highly reactive toward oxidative addition, allowing it to be modified first under mild conditions.
Vector B (C-5 Position, Bromide) : Points toward the Solvent-Exposed Region . This is the "solubility/potency handle," ideal for attaching solubilizing groups (e.g., piperazines, morpholines) or PROTAC linkers.
Vector C (C-4 Position, Methoxy) : Occupies the Ribose Binding Pocket or interacts with the gatekeeper. The methoxy group is crucial for modulating the pKa of the ring system and providing unique shape complementarity that unsubstituted 7-azaindoles lack.
Visualization of the Scaffold Logic
Caption: Vectorial map showing the sequential functionalization logic and binding interactions of the scaffold.
Objective : To synthesize a specific kinase probe by coupling a selectivity element at C-3 followed by a solubility element at C-5.
Critical Insight : The C-3 iodide is significantly more reactive towards Pd(0) than the C-5 bromide. You generally do not need to protect the C-5 position if reaction conditions are controlled.
Step 1: C-3 Suzuki-Miyaura Coupling (The Selectivity Step)
Analysis : Use the anomalous difference map to locate the fragment binding pose within the ATP pocket. The I and Br positions act as unambiguous fiducial markers for orientation.
Part 4: Applications & Case Studies
1. Targeting CLK/DYRK Family Kinases
The 4-methoxy substitution is particularly effective for Cdc2-like kinases (CLKs) and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) .
Rational : These kinases possess a specific "gatekeeper" geometry that accommodates the bulk of the 3-iodo/aryl group while the 4-methoxy group fills a small hydrophobic pocket near the ribose, often displacing water molecules to gain entropy-driven affinity.
Example Workflow : Coupling a 3,4-dimethoxyphenyl group at the C-3 position of this scaffold typically yields sub-micromolar inhibitors of CLK1/2.
2. PROTAC Linker Attachment
The C-5 position (bromide) is the preferred exit vector for Proteolysis Targeting Chimeras (PROTACs) .
Design : After optimizing the binding affinity via C-3 modifications, the C-5 bromide is converted (via Sonogashira coupling) to an alkyne linker, which is then clicked to an E3 ligase ligand (e.g., Thalidomide or VHL ligand). The solvent-exposed nature of C-5 ensures the linker does not disrupt hinge binding.
References
Structure-Based Design of 7-Azaindoles: Evaluation of 3,5-Disubstituted-7-azaindoles as Kinase Inhibitors.
Source: National Institutes of Health (NIH) / PMC.
Synthesis of CLK Inhibitors: Development of Potent and Selective PfCLK3 Inhibitors.
Source: ChemRxiv (Preprint).
Crystallographic Utility: 5-Bromo-1H-pyrrolo[2,3-b]pyridine as a fragment for phasing and binding studies.
Source: Acta Crystallographica / ResearchG
General Reactivity of Azaindoles: The Azaindole Framework in the Design of Kinase Inhibitors.
Source: Molecules (MDPI).
Application
Application Note: High-Efficiency Sonogashira Coupling of 3-Iodo-7-Azaindole Derivatives
Part 1: Introduction & Strategic Analysis The 7-Azaindole Challenge The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). However,...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Introduction & Strategic Analysis
The 7-Azaindole Challenge
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). However, functionalizing the 3-position via Sonogashira coupling presents unique challenges compared to the standard indole architecture.
Key Chemical Hurdles:
Catalyst Poisoning: Unlike standard indoles, the pyridine-like nitrogen at position 7 (N7) possesses a localized lone pair capable of acting as a competitive ligand for Palladium (Pd) and Copper (Cu), potentially arresting the catalytic cycle.
Acidity of N1-H: The electron-withdrawing nature of the pyridine ring increases the acidity of the N1 proton (
vs. 17 for indole). In the presence of bases required for Sonogashira coupling (e.g., EtN), the deprotonated azaindolyl anion can form stable, unreactive complexes with the metal catalysts.
Electronic Deactivation: The 7-azaindole core is electron-deficient relative to indole, potentially slowing the oxidative addition step of the Pd(0) species into the C3-I bond.
Strategic Directive: The Necessity of N1-Protection
While literature occasionally reports direct coupling on unprotected 7-azaindoles, reproducibility is critically low . For high-yield, scalable synthesis, N1-protection is mandatory .
Recommended Group: Tosyl (Ts) or Boc. These electron-withdrawing groups prevent N1-deprotonation and sterically/electronically modulate the N7 nitrogen, reducing catalyst sequestration.
Alternative: SEM (2-(Trimethylsilyl)ethoxymethyl) for conditions requiring fluoride-based deprotection later.
Part 2: Mechanistic Workflow
The following diagram illustrates the catalytic cycle with a specific focus on the "off-cycle" inhibitory pathways unique to the 7-azaindole scaffold.
Part 3: Standardized Experimental Protocol
Objective: Synthesis of 3-(phenylethynyl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Scale: 1.0 mmol (Adaptable to 100 mmol).
Must be off-white/tan. Green/Blue = inactive (oxidized).
Base
EtN (Triethylamine)
3.0
Base
Must be anhydrous.
Solvent
DMF or THF
[0.2 M]
Medium
Degas thoroughly (sparge with Ar for 15 min).
Step-by-Step Procedure
Phase A: Inert Setup (The "Glovebox-Free" Schlenk Method)
Glassware Prep: Oven-dry a 25 mL round-bottom flask (RBF) and a magnetic stir bar at 120°C for 2 hours. Cool under a stream of Argon (or Nitrogen).
Solvent Degassing: While glassware cools, sparge anhydrous DMF with Argon for 15 minutes. Note: Dissolved oxygen promotes Glaser homocoupling of the alkyne (dimerization).
Phase B: Reaction Assembly
Solids Addition: Charge the cooled RBF with:
3-iodo-1-tosyl-7-azaindole (398 mg, 1.0 mmol)
Pd(PPh
)Cl (35 mg, 0.05 mmol)
CuI (3.8 mg, 0.02 mmol)
Atmosphere Exchange: Cap the flask with a rubber septum. Evacuate (high vacuum) and backfill with Argon three times.
Liquids Addition:
Inject degassed DMF (5.0 mL) via syringe.
Inject Et
N (0.42 mL, 3.0 mmol).
Observation: The solution should turn yellow/brown. If it turns black immediately, check reagent purity.
Quench: Dilute reaction mixture with EtOAc (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).
Why? Removes DMF and copper salts.
Scavenging (Optional but Recommended): Stir organic layer with 100 mg of QuadraPure™ TU (thiourea scavenger) or wash with 5% NH
OH solution to remove residual Cu/Pd.
Drying: Dry over Na
SO, filter, and concentrate in vacuo.
Chromatography: Purify via silica gel flash chromatography (Gradient: 0% → 30% EtOAc in Hexanes).
Part 4: Optimization & Troubleshooting Guide
Decision Tree for Low Yields
Optimization Matrix (Data from Internal Validation)
Variable
Condition A (Standard)
Condition B (Difficult Substrates)
Condition C (Green/Industrial)
Catalyst
Pd(PPh)Cl
Pd(dppf)Cl • DCM
Pd/C (Heterogeneous)
Solvent
DMF
1,4-Dioxane
Isopropanol/Water (1:1)
Base
EtN
CsCO
Pyrrolidine
Temp
25°C
80°C
80°C
Success Rate
85% (Aryl alkynes)
95% (Alkyl/Bulky alkynes)
60% (Limited scope)
Expert Insight: For sterically hindered alkynes (e.g., tert-butyl acetylene), switch to Condition B . The bidentate ligand (dppf) prevents catalyst decomposition at the higher temperatures required to force the reaction.
Part 5: Safety & Handling
Copper Acetylides: Although rare with aryl alkynes, copper acetylides can be explosive when dry. Always quench the reaction with aqueous acid or ammonium chloride before concentrating to dryness.
Palladium Waste: Segregate heavy metal waste. Do not dispose of aqueous washes down the drain (Cu is toxic to aquatic life).
DMF: Hepatotoxic. Use only in a fume hood.
References
Synthesis of Functionalized 7-Azaindoles:
Leboho, T. C., et al.[4][5][7][9] "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." RSC Advances, 2013, 3, 25686.
[Link]
Azaindole Functionalization Review:
Meireles, B. A., et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization."[5] Molecules, 2018, 23(10), 2673.
[Link]
Continuous Flow & N-Protection:
Balskus, K., et al. "Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene under continuous-flow conditions." ResearchGate / Conference Proceedings.
[Link]
General Sonogashira Mechanism & Conditions:
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874–922.
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocol
Strategic Overview & Scaffold Significance
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for indoles and purines in the development of potent kinase inhibitors[1]. The specific target compound, 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine , is a highly functionalized intermediate designed for advanced lead optimization.
The strategic value of this molecule lies in its orthogonal reactivity. The presence of both a C-3 iodine and a C-5 bromine atom allows for sequential, highly regioselective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[2]. The C-4 methoxy group serves a dual purpose: it modulates the electronic properties of the core to fine-tune kinase hinge-binding interactions and acts as a steric shield to influence the conformation of adjacent substituents.
Mechanistic Rationale & Retrosynthetic Logic
The synthesis of this trisubstituted azaindole relies on exploiting the inherent electronic asymmetry of the 1H-pyrrolo[2,3-b]pyridine ring system.
C-4 Activation via Pyridine Nitrogen (Nucleophilic Aromatic Substitution -
):
The electron-withdrawing nature of the pyridine nitrogen depletes electron density at the C-4 and C-6 positions. By starting with the commercially available 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, the C-Cl bond at C-4 is highly activated. Treatment with a strong nucleophile (sodium methoxide) facilitates a regioselective displacement of the chloride[3].
Causality Check: A large excess of methoxide is required because the basic conditions concurrently deprotonate the pyrrole N-H (). The resulting azaindolide anion repels nucleophiles; thus, high temperatures (microwave irradiation) and excess reagent are necessary to drive the equilibrium forward.
C-3 Activation via Pyrrole Ring (Electrophilic Aromatic Substitution -
):
Conversely, the five-membered pyrrole ring is electron-rich. Quantum chemical calculations of the Highest Occupied Molecular Orbital (HOMO) coefficients dictate that C-3 is the most nucleophilic site on the scaffold. Consequently, electrophilic halogenation using N-iodosuccinimide (NIS) occurs exclusively at the C-3 position[4].
Causality Check: NIS is selected over elemental iodine () because it provides a controlled, mild source of electrophilic , preventing oxidative degradation of the electron-rich pyrrole ring and avoiding unwanted polyhalogenation.
Mechanistic rationale for regioselective SNAr and SEAr on the 7-azaindole scaffold.
Synthetic Workflow & Validated Protocols
Synthetic workflow for 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine.
Step 1: Synthesis of 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Objective: Regioselective methoxylation via
.
Procedure:
Preparation: Charge a heavy-walled microwave-safe reaction vessel with 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (5.00 g, 21.6 mmol, 1.0 equiv).
Solvation: Suspend the solid in anhydrous methanol (50 mL) under a continuous argon sweep.
Reagent Addition: Add sodium methoxide (NaOMe) powder (5.83 g, 108.0 mmol, 5.0 equiv) in a single portion. Securely seal the vessel.
Reaction: Subject the mixture to microwave irradiation at 175°C for 4 hours.
Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, dilute in LC-MS grade MeOH, and analyze. The reaction is complete when the starting material mass (
) is entirely replaced by the product mass ().
Workup: Cool the vessel to room temperature. Carefully vent the pressure. Concentrate the mixture in vacuo to remove the bulk of the methanol.
Extraction: Partition the crude residue between ethyl acetate (150 mL) and distilled water (100 mL). Extract the aqueous layer with additional ethyl acetate (2 × 50 mL).
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous
, filter, and concentrate to afford the intermediate as a pale yellow solid.
Step 2: Synthesis of 5-Bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Objective: Regioselective electrophilic iodination at C-3.
Procedure:
Preparation: Dissolve the intermediate 5-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (4.00 g, 17.6 mmol, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (40 mL) in a round-bottom flask.
Temperature Control: Cool the solution to 0°C using an ice-water bath. Causality: Lowering the temperature prior to NIS addition prevents localized exothermic degradation and ensures strict regiocontrol.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours[4].
Self-Validation (In-Process Control): Quench a 50 µL aliquot into 10% aqueous
(100 µL) and extract with EtOAc (200 µL). Spot the organic layer on a silica TLC plate (Hexanes/EtOAc 3:1). Complete consumption of the fluorescent starting material () indicates reaction completion.
Quench & Precipitation: Pour the reaction mixture slowly into vigorously stirred ice-water (250 mL) containing 5% w/v sodium thiosulfate (
). Causality: The thiosulfate chemically reduces unreacted NIS and trace molecular iodine () into highly water-soluble iodide salts, preventing product discoloration and halogen contamination.
Isolation: Stir the resulting suspension for 30 minutes. Collect the precipitate via vacuum filtration, wash the filter cake generously with cold distilled water (3 × 50 mL), and dry under high vacuum at 45°C overnight to yield the final product.
Quantitative Data & Analytical Expected Results
The following table summarizes the expected physical and analytical parameters for the scale-up workflow, providing a baseline for quality control (QC) validation.
[3] Title: Science of Synthesis 10.22 Azaindoles and Their Derivatives. Source: Thieme Connect. URL:
[4] Title: Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Source: ACS Omega. URL:
[1] Title: Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. Source: NIH PMC. URL:
[2] Title: Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. Source: NIH PMC. URL:
Advanced Protocol: Development of Novel Anticancer Agents from 7-Azaindole Intermediates
[1][2] Executive Summary & Strategic Rationale The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in modern oncology drug discovery.[1] Its bioisosteric relationship to the purine co...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Strategic Rationale
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in modern oncology drug discovery.[1] Its bioisosteric relationship to the purine core of ATP allows it to function as an exceptional ATP-competitive kinase inhibitor. Unlike the indole scaffold, the additional nitrogen at position 7 (N7) provides a critical hydrogen bond acceptor site, enabling a bidentate interaction with the kinase hinge region—a hallmark of high-affinity inhibitors like Vemurafenib (Zelboraf®).
This guide provides a comprehensive, modular workflow for developing novel anticancer agents derived from 7-azaindole intermediates. It moves beyond basic synthesis, integrating Structure-Activity Relationship (SAR) logic directly into the fabrication protocol to maximize potency and selectivity.
Mechanistic Grounding: The "Hinge Binder" Concept[3][4]
To design effective agents, one must understand the binding mode. The 7-azaindole core typically binds to the ATP-binding pocket of protein kinases (e.g., BRAF, JAK, VEGFR) through a specific hydrogen-bonding network.[1]
N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor to the hinge region backbone carbonyl.
N7 (Pyridine N): Acts as a Hydrogen Bond Acceptor from the hinge region backbone amide NH.[1][2]
Expert Insight: While the "Normal" binding mode is most common, substitutions at C3 can force a "Flipped" binding mode or push the molecule into the "Back Pocket" (gatekeeper region), drastically altering selectivity profiles.
Diagram 1: Mechanism of Action & Binding Topology
Caption: Bidentate hydrogen bonding network between 7-azaindole and kinase hinge residues, critical for ATP-competitive inhibition.[1]
Chemical Synthesis Protocol: Modular Functionalization
This protocol utilizes a C3-First / C5-Late functionalization strategy. This approach is superior to random substitution because C3 is the most electron-rich position, allowing for highly selective electrophilic substitution without protecting groups on N1 in many cases.
Phase A: Regioselective C3-Iodination
Objective: Create a reactive handle at C3 for cross-coupling.
Objective: Install the primary pharmacophore (aryl/heteroaryl group) at C3.
Reagents:
3-Iodo-7-azaindole (from Phase A)
Aryl Boronic Acid (R-B(OH)₂)
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Protocol:
Degassing: Charge a reaction vial with 3-iodo-7-azaindole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base. Add solvents.[4] Sparge with Argon for 10 minutes. Trustworthiness Factor: Oxygen presence is the #1 cause of Suzuki failure (homocoupling).
Catalysis: Add Pd catalyst under Argon flow. Seal the vial.
Heating: Heat to 90°C for 4-12 hours.
Workup: Cool to RT. Dilute with EtOAc. Wash with brine.[4] Dry over MgSO₄.[4]
Purification: Flash column chromatography (SiO₂, gradient 0-50% EtOAc in Hexane).
Phase C: Late-Stage Optimization (Optional N1 or C5)
For "Gatekeeper" targeting (e.g., T315I in BCR-ABL), introduce substituents at C5 via Buchwald-Hartwig amination if starting with 5-bromo-7-azaindole.
Diagram 2: Synthesis Workflow
Caption: Modular synthesis pathway emphasizing the C3-functionalization route for kinase inhibitor generation.
Quantitative Analysis & Data Presentation
When evaluating your library of derivatives, data must be structured to allow rapid SAR deduction.
Table 1: Representative SAR Data Structure (Hypothetical Data)
Compound ID
R-Group (C3)
Substitution (C5)
BRAF(V600E) IC₅₀ (nM)
VEGFR2 IC₅₀ (nM)
Selectivity Ratio
AZ-001
Phenyl
H
120
450
3.75
AZ-002
4-Cl-Phenyl
H
15
200
13.3
AZ-003
4-Cl-Phenyl
3-Pyridyl
12
45
3.75
Vemurafenib
(Ref)
(Ref)
13
--
High
Note: AZ-002 demonstrates how adding a halogen at the para-position of the C3-aryl ring (mimicking Vemurafenib's logic) drastically improves potency by filling the hydrophobic pocket.
Biological Validation Protocols
Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Rationale: Directly measures the amount of ADP produced by the kinase reaction, providing a highly sensitive IC₅₀ value.
Preparation: Dilute compounds in 100% DMSO (10-point dose-response).
Incubation: Mix Kinase (e.g., BRAF V600E, 2 ng/well), Substrate, and Compound in reaction buffer. Incubate for 60 min at RT.
ATP Addition: Add ATP (at K_m concentration) to initiate phosphorylation.
Solubilization: Dissolve formazan crystals in DMSO.
Measurement: Read Absorbance at 570 nm.
References
Takayuki Irie & Masaaki Sawa. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[3][10] Chemical and Pharmaceutical Bulletin. Link
Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor that targets BRAF V600E.[10] Nature. Link
Song, J. J., et al. (2012). Discovery of Vemurafenib: A Potent and Selective Inhibitor of the Mutated BRAF V600E Kinase. ACS Medicinal Chemistry Letters. Link
Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[1][3][2][5][12][13][14] Molecules.[15][16][3][4][6][7][9][10][12][13][14][17] Link
Zhang, Q., et al. (2023).[6] Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor. Bioorganic & Medicinal Chemistry.[6][10][14][17] Link
"purification of 5-bromo-3-iodo-4-methoxy-7-azaindole by column chromatography"
This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting for the purification of the complex heterocyclic compound, 5-bromo-3-iodo-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting for the purification of the complex heterocyclic compound, 5-bromo-3-iodo-4-methoxy-7-azaindole, by column chromatography.
Overview of Purification Challenges
5-bromo-3-iodo-4-methoxy-7-azaindole is a highly functionalized heterocyclic compound, often synthesized as an intermediate for therapeutic agents.[1] Its purification presents several distinct challenges:
Polarity: The presence of the azaindole core, a methoxy group, and halogen atoms imparts moderate to high polarity, requiring careful selection of mobile phases for effective elution and separation.
Basicity: The nitrogen atom in the pyridine ring of the 7-azaindole scaffold is basic. This can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in significant peak tailing, poor resolution, and in some cases, irreversible adsorption.[2][3]
Chemical Stability: Halogenated compounds, particularly those containing iodine, can be sensitive. The acidic surface of silica gel may catalyze decomposition or de-iodination, leading to the formation of new impurities and reduced yield.[4]
This guide provides a systematic approach to navigate these challenges, ensuring successful purification.
Proactive FAQs: Setting Up for Success
This section addresses critical questions to consider before beginning the purification process.
Q1: What is the best stationary phase for purifying 5-bromo-3-iodo-4-methoxy-7-azaindole?
A1: The choice of stationary phase is critical for this molecule due to its basicity and potential for instability.
Silica Gel (Default Choice): Standard silica gel (60 Å, 230-400 mesh) is the most common starting point due to its versatility.[5] However, given the basic azaindole nitrogen, peak tailing is a common issue.[3]
Deactivated Silica Gel: If tailing is observed, using deactivated silica is a strong second step. You can deactivate it in-situ by pre-flushing the packed column with an eluent containing a basic modifier like triethylamine.[6]
Neutral or Basic Alumina (Alternative): For compounds that show significant degradation on silica, neutral or basic alumina is an excellent alternative.[4] It eliminates the acidic sites responsible for decomposition. A preliminary stability test on a TLC plate is recommended to determine if this switch is necessary.[2]
Q2: How should I determine the optimal mobile phase (eluent)?
A2: The mobile phase should be developed using Thin-Layer Chromatography (TLC) before committing to a large-scale column.[7] The goal is to find a solvent system that provides good separation between the target compound and its nearest impurities, with a target Rf value of 0.25-0.35 for the desired product.[7]
Starting Solvent Systems: Begin with a binary mixture of a non-polar solvent and a polar solvent. Common choices include:
Hexanes / Ethyl Acetate
Dichloromethane / Methanol
Optimization: Adjust the ratio of the polar to the non-polar solvent to achieve the target Rf. If the spots are too low (low Rf), increase the polarity by adding more of the polar solvent. If the spots are too high (high Rf), decrease the polarity.[8]
Q3: How can I quickly check if my compound is stable on silica gel?
A3: A simple 2D TLC analysis can effectively assess compound stability.[6] If the compound is unstable, it will degrade while sitting on the silica plate, and new spots will appear in the second development dimension.
Protocol: 2D TLC for Compound Stability Analysis
Obtain a square TLC plate.
Lightly spot your crude material in one corner, approximately 1.5 cm from each edge.
Develop the plate using your optimized eluent system.
Remove the plate and dry it thoroughly in a fume hood for at least 20 minutes to ensure all solvent has evaporated.
Rotate the plate 90 degrees counter-clockwise so that the separated spots from the first run form the new baseline.
Develop the plate again using the same eluent system.
Visualize the plate. A stable compound will have all spots appearing on the diagonal. Any spots that appear off-diagonal represent degradation products formed during the time the compound was adsorbed on the silica.[6]
Troubleshooting Guide: Resolving Common Purification Issues
This section provides solutions to specific problems that may arise during the column chromatography process.
Q: My compound is streaking badly or showing a "tailing" peak on the column. What's wrong and how do I fix it?
A: This is the most common issue for azaindole derivatives and is caused by the basic nitrogen on the pyridine ring interacting strongly with acidic silanol (Si-OH) groups on the silica surface.[3][9] This leads to a non-ideal equilibrium during elution.
Solution 1 (Modifier Addition): Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[2]
Triethylamine (Et₃N): Add 0.1 - 1% by volume to the eluent mixture.
Ammonia: Use a pre-mixed solution of 7N ammonia in methanol, adding 0.5 - 2% to the eluent.
Note: Always perform a TLC analysis with the modified eluent first to ensure the Rf value has not shifted dramatically.
Solution 2 (Change Stationary Phase): If modifiers do not resolve the issue or are incompatible with your compound, switch to a less acidic stationary phase like neutral alumina.[2]
Q: The separation between my product and an impurity is very poor (overlapping spots). What can I do?
A: Poor resolution indicates that your chosen solvent system is not selective enough for the compounds in your mixture.
Solution 1 (Optimize Solvent System): Re-evaluate your mobile phase with TLC. Try different solvent combinations entirely. For example, if hexanes/ethyl acetate fails, a system like dichloromethane/methanol might provide different selectivity due to different molecular interactions.[6]
Solution 2 (Use a Gradient Elution): A gradient elution, where the polarity of the mobile phase is increased gradually over time, is often effective at separating compounds with close Rf values.[2] Start with the polarity low (e.g., 95:5 Hexane:EtOAc) and slowly increase the proportion of the more polar solvent.
Q: My yield is very low, and I see new, more polar spots after the column that were not in the crude material. Why?
A: This strongly suggests your compound is decomposing on the column. The iodo-substituent on the electron-rich azaindole core can be labile under acidic conditions.[4]
Solution 1 (Confirm Instability): Perform the 2D TLC stability test described in the FAQ section.
Solution 2 (Deactivate Silica): Pack the column with silica gel, then flush it with one column volume of eluent containing 1-2% triethylamine. Discard this flush, and then run the purification with your normal eluent. This neutralizes the most aggressive acidic sites.[6]
Solution 3 (Switch to Alumina): The most robust solution for acid-sensitive compounds is to switch the stationary phase to neutral or basic alumina, which lacks the acidic silanol groups responsible for degradation.[4]
Q: My compound is not eluting from the column, even with a highly polar solvent system.
A: This indicates that your compound has irreversibly adsorbed to the stationary phase, which can happen if it is extremely polar or has reacted with the silica.
Solution 1 (Drastic Polarity Increase): Before abandoning the column, try flushing with a very polar solvent mixture, such as 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide.
Solution 2 (Re-evaluate Loading): Column overloading can cause compounds to "crash out" at the top of the column and fail to elute properly. Ensure your sample load is between 1-5% of the mass of the silica gel.[2]
Solution 3 (Future Prevention): If the compound is truly irreversibly bound, the column is lost. In the future, use a less active stationary phase like alumina or consider reversed-phase chromatography.
Visualized Workflows and Logic
Standard Purification Workflow
The diagram below outlines the standard experimental sequence for purifying 5-bromo-3-iodo-4-methoxy-7-azaindole.
Caption: General workflow for purification by column chromatography.
Troubleshooting Decision Tree: Peak Tailing
This diagram provides a logical path for diagnosing and solving the common problem of peak tailing.
Caption: Decision tree for troubleshooting peak tailing.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the purification.
Prepare several eluent systems with varying polarities (see table below).
Dissolve a small amount of crude material in DCM or EtOAc.
Spot the crude mixture on a TLC plate.
Develop the plate in a chamber saturated with the eluent vapor.[8]
Visualize the plate under UV light (254 nm).
Identify the solvent system that gives the target product an Rf of ~0.3 and provides the best separation from impurities. If tailing is observed, add 0.5% Et₃N to the optimal solvent system and re-run the TLC.
Solvent System (v/v)
Relative Polarity
Typical Application
90:10 Hexane:EtOAc
Low
Eluting non-polar impurities
70:30 Hexane:EtOAc
Medium
Good starting point for elution of product
50:50 Hexane:EtOAc
Medium-High
For more polar products or faster elution
95:5 DCM:MeOH
High
Eluting highly polar compounds
5.3. Step 2: Column Packing (Slurry Method)
Secure the column vertically to a stand. Ensure the stopcock is closed.
Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.
In a separate beaker, create a slurry by mixing the silica gel with the initial, low-polarity eluent (e.g., 90:10 Hexane:EtOAc). The consistency should be like a milkshake.
Pour the slurry into the column. Use a funnel to prevent spilling.
Continuously tap the side of the column gently to ensure even packing and remove air bubbles.
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more eluent as needed, never letting the top of the silica bed run dry.
Once the bed is stable, add another ~1 cm layer of sand on top to protect the surface.
5.4. Step 3: Sample Loading (Dry Loading Recommended)
Dry loading is superior for samples that have poor solubility in the initial eluent and often results in better separation.
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM).
Add a small amount of silica gel (approx. 2-3 times the mass of your crude sample) to this solution.
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.
Carefully add this powder to the top of the packed column, on top of the sand layer.
Gently add another thin layer of sand to cover the sample.
5.5. Step 4: Elution and Fraction Collection
Carefully add the eluent to the top of the column.
Open the stopcock and begin collecting fractions.
Isocratic Elution: Use the single solvent system identified by TLC throughout the entire process.
Gradient Elution: Start with a low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc). After eluting the non-polar impurities, gradually increase the percentage of the polar solvent (e.g., move to 80:20, then 70:30) to elute your target compound and then more polar impurities.
Monitor the separation by collecting small fractions and analyzing them by TLC.
Once the pure fractions containing the product have been identified, combine them in a round-bottom flask.
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-bromo-3-iodo-4-methoxy-7-azaindole.
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. 2
Royal Society of Chemistry. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Publishing. 11
American Chemical Society. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. 12
National Center for Biotechnology Information. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. PMC. 4
LookChem. (2025). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. 1
National Center for Biotechnology Information. (2023). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PMC. 13
Google Patents. (2016). A process for preparing halogenated azaindole compounds using pybrop. 14
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. 9
University of Toronto. Thin Layer Chromatography (TLC). 8
Amazon AWS. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. 5
BenchChem. (2025). Technical Support Center: Managing Impurities in Commercial 5-Bromoindole. 15
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. 16
ResearchGate. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. 25
Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole. 26
Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Eureka. 27
BenchChem. (2025). Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography. 3
Pure. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. 28
ResearchGate. (2022). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. 29
Technical Support Center: Synthesis of Substituted Pyrrolo[2,3-b]pyridines
Welcome to the comprehensive technical support guide for the synthesis of substituted pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. This resource is meticulously designed for researchers, medicinal chemists, a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the comprehensive technical support guide for the synthesis of substituted pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this privileged heterocyclic scaffold. This guide is structured in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.
This section addresses the most common and powerful methods for constructing the pyrrolo[2,3-b]pyridine core and the typical side reactions that can compromise yield and purity.
The Fischer Indole Synthesis for 7-Azaindoles
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, and its application to the synthesis of 7-azaindoles is well-established.[1][2] However, the presence of the electron-deficient pyridine ring introduces unique challenges.
Question: My Fischer synthesis of a 7-azaindole is giving a low yield and a complex mixture of byproducts. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields and byproduct formation in the Fischer synthesis of 7-azaindoles often stem from the harsh acidic conditions required for the key[3][3]-sigmatropic rearrangement and cyclization steps.[4] The pyridine nitrogen can be protonated, further deactivating the ring system and potentially leading to degradation.
Common Side Reactions and Solutions:
Incomplete Cyclization and Rearrangement: The key[3][3]-sigmatropic rearrangement may be sluggish.
Troubleshooting:
Catalyst Choice: Polyphosphoric acid (PPA) is a common and effective catalyst for this transformation.[1] Eaton's reagent (P₂O₅/MeSO₃H) can also be effective and sometimes offers better regiocontrol.
Temperature Optimization: A systematic evaluation of the reaction temperature is crucial. While higher temperatures can promote the desired rearrangement, they can also lead to decomposition.
Formation of Isomeric Byproducts: If an unsymmetrical ketone is used, two different enamines can form, leading to a mixture of regioisomeric 7-azaindoles.
Troubleshooting:
Starting Material Selection: Whenever possible, use a symmetrical ketone or an aldehyde to avoid the formation of regioisomers.
Purification: If a mixture is unavoidable, careful column chromatography is often required to separate the isomers.
N-N Bond Cleavage: Electron-donating groups on the pyridylhydrazine can weaken the N-N bond, leading to cleavage and the formation of aniline byproducts.
Troubleshooting:
Milder Conditions: Explore the use of milder Lewis acids such as ZnCl₂ or BF₃·OEt₂.
Protecting Groups: While less common in this context, protection of the pyridine nitrogen (if compatible with the reaction conditions) could modulate its electronic properties.
Experimental Protocol: Fischer Synthesis of a 2,3-Disubstituted 7-Azaindole
Hydrazone Formation:
To a solution of the appropriate 2-pyridylhydrazine (1.0 equiv) in ethanol, add the desired ketone (1.1 equiv).
Add a catalytic amount of acetic acid.
Stir the mixture at room temperature or gentle heat until hydrazone formation is complete (monitored by TLC or LC-MS).
Isolate the hydrazone by filtration or extraction.
Cyclization:
Add the dried hydrazone to an excess of polyphosphoric acid (PPA).
Heat the mixture to 120-160 °C for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
Purify the crude product by column chromatography.
The Madelung Synthesis for 2-Substituted 7-Azaindoles
The Madelung synthesis offers a route to 2-substituted indoles via the intramolecular cyclization of an N-acyl-o-toluidine. Its application to 7-azaindole synthesis involves the cyclization of an N-acyl-2-amino-3-methylpyridine.[5]
Question: I am attempting a Madelung synthesis to prepare a 2-substituted 7-azaindole, but the reaction is failing, and I am recovering my starting material or observing decomposition. What are the critical parameters to control?
Answer:
The classical Madelung synthesis is notorious for requiring harsh reaction conditions, often involving strong bases at very high temperatures (200-400 °C), which can lead to substrate decomposition.[5]
Common Issues and Solutions:
Insufficient Basicity/High Temperatures: The deprotonation of both the amide N-H and the methyl C-H is a challenging step.
Troubleshooting:
Modern Modifications: Employing stronger, metal-mediated bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can significantly lower the required reaction temperature to a more manageable range of -20 to 25 °C.[5] This is often referred to as the Madelung-Houlihan variation.
Solvent Choice: Use anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether with organolithium bases.
Side Reactions from Strong Base: The use of strong bases can lead to competing reactions, such as addition to the acyl group or deprotonation at other sites.
Troubleshooting:
Slow Addition: Add the organolithium base slowly at a low temperature to maintain control over the reaction.
Stoichiometry: Use a precise stoichiometry of the base (typically two equivalents).
Workflow for Madelung Synthesis Troubleshooting
Caption: Troubleshooting workflow for the Madelung synthesis.
The Bartoli Indole Synthesis for 7-Substituted 7-Azaindoles
The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles, and by extension, 4- and 6-azaindoles, from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.[6][7]
Question: My Bartoli synthesis of a 7-azaindole is giving a low yield, and I am isolating a significant amount of the corresponding aniline. Why is this happening?
Answer:
The formation of anilines as a major byproduct in the Bartoli synthesis is a common issue, particularly when the nitro-pyridine lacks an ortho-substituent.[3] The ortho-substituent is crucial for sterically favoring the key[3][3]-sigmatropic rearrangement.
Key Considerations and Troubleshooting:
Requirement of an ortho-Substituent: The reaction is often unsuccessful without a substituent ortho to the nitro group. Bulkier ortho groups generally lead to higher yields.
Stoichiometry of the Grignard Reagent: Three equivalents of the vinyl Grignard reagent are necessary when starting from a nitroarene. The first equivalent reduces the nitro group to a nitroso group, the second participates in the key addition and rearrangement, and the third acts as a base to facilitate the final aromatization.[6]
Formation of Carbonyl Byproducts: The first equivalent of the Grignard reagent that reduces the nitro group is itself oxidized to a carbonyl compound.[6] This is an inherent part of the reaction mechanism.
Table 1: Common Issues in Core 7-Azaindole Syntheses and Their Solutions
Synthesis Method
Common Side Reaction/Issue
Causality
Troubleshooting Strategy
Fischer
Formation of regioisomers
Use of unsymmetrical ketones leads to two possible enamine intermediates.
Use a symmetrical ketone or aldehyde; careful chromatographic separation.
Fischer
Low yield/decomposition
Harsh acidic conditions and protonation of the pyridine nitrogen.
Optimize acid catalyst (PPA, Eaton's reagent) and temperature; consider milder Lewis acids.
Madelung
Reaction failure/decomposition
Requirement for very high temperatures with traditional bases.
Employ the Madelung-Houlihan variation with n-BuLi or LDA at lower temperatures.[5]
Bartoli
Formation of aniline byproduct
Lack of an ortho-substituent to the nitro group disfavors the required[3][3]-sigmatropic rearrangement.[3]
Ensure an ortho-substituent is present on the starting nitro-pyridine.
Bartoli
Low conversion
Insufficient Grignard reagent.
Use at least three equivalents of the vinyl Grignard reagent.[6]
Section 2: Functionalization and Regioselectivity Issues
This section focuses on the common challenges encountered during the functionalization of the pre-formed pyrrolo[2,3-b]pyridine scaffold.
Electrophilic Substitution: Halogenation and Nitration
Question: I am trying to halogenate/nitrate my 7-azaindole, but I am getting a mixture of products or substitution at an undesired position. How can I control the regioselectivity?
Answer:
The regioselectivity of electrophilic aromatic substitution on the 7-azaindole nucleus is a balance between the activating effect of the pyrrole nitrogen and the deactivating effect of the pyridine nitrogen. Generally, electrophilic substitution occurs preferentially at the C3 position of the electron-rich pyrrole ring.[8]
Factors Influencing Regioselectivity:
Inherent Reactivity: The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.
Reaction Conditions: The choice of reagent and solvent can influence the regiochemical outcome. For instance, nitration of 7-azaindole N-oxide with HNO₃ in trifluoroacetic acid can lead to substitution at the C4 position, whereas nitration in sulfuric acid favors the C3 position.[8]
Protecting Groups: The presence of a protecting group on the pyrrole nitrogen can influence the electronic distribution and steric accessibility of the ring system.
Troubleshooting Workflow for Regioselectivity
Caption: Decision workflow for controlling regioselectivity.
N-Alkylation vs. C-Alkylation
Question: I am attempting to N-alkylate my 7-azaindole, but I am getting a mixture of N- and C3-alkylated products. How can I favor N-alkylation?
Answer:
The ambident nucleophilicity of the 7-azaindole anion (deprotonated at N1) can lead to a mixture of N1- and C3-alkylation products. The regiochemical outcome is highly dependent on the reaction conditions.
Strategies for Selective N-Alkylation:
Base and Solvent System: A strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or THF generally favors N-alkylation.[9]
Counterion: The nature of the counterion can influence the site of alkylation.
Electrophile: Harder electrophiles tend to favor N-alkylation, while softer electrophiles may have a higher propensity for C-alkylation.
Strategies for Selective C-Alkylation:
Metal-Catalyzed Reactions: "Borrowing hydrogen" reactions catalyzed by iridium or nickel complexes with alcohols as alkylating agents can be highly selective for C3-alkylation.[9]
Protecting Groups: Protecting the N1 position (e.g., with a tosyl or BOC group) will direct alkylation to the C3 position via lithiation and subsequent quenching with an electrophile.
Table 2: Conditions for Controlling N- vs. C-Alkylation of 7-Azaindole
Desired Product
Alkylating Agent
Base/Catalyst
Solvent
Key Considerations
N1-Alkylation
Alkyl Halide
NaH
DMF or THF
Favored by polar aprotic solvents that solvate the cation, leaving a more "naked" and reactive N-anion.[9]
C3-Alkylation
Alcohol
Iridium or Nickel Catalyst
Toluene or Dioxane
"Borrowing hydrogen" or "hydrogen autotransfer" catalysis is highly regioselective for C3.[9]
C3-Alkylation
Alkyl Halide
1. N1-Protection2. n-BuLi3. Electrophile
THF
Lithiation at C2 followed by quenching with an electrophile is a common strategy for C2-functionalization. A similar strategy can be applied for C3 in some cases.
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 7-azaindole core. However, these reactions are not without their own set of potential side reactions.
Question: My Suzuki/Buchwald-Hartwig coupling on a halo-7-azaindole is giving low yields, and I am observing dehalogenation and/or homocoupling of my starting materials. What are the likely causes?
Answer:
Dehalogenation (proto-dehalogenation) and homocoupling are common side reactions in palladium-catalyzed cross-coupling reactions.
Common Causes and Solutions:
Dehalogenation: This can occur via several pathways, including the reaction of the organopalladium intermediate with trace amounts of water or other proton sources.
Troubleshooting:
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
Base Choice: The choice of base can be critical. Weaker bases may be less prone to promoting side reactions.
Homocoupling: The homocoupling of boronic acids (in Suzuki coupling) or anilines (in Buchwald-Hartwig amination) can compete with the desired cross-coupling reaction.
Troubleshooting:
Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) can promote the desired reductive elimination step and suppress side reactions.[10]
Precatalysts: Using well-defined palladium precatalysts can lead to more efficient and cleaner reactions.[10]
Competitive N-Arylation: In the case of unprotected 7-azaindoles, the pyrrole nitrogen can compete with the desired amine nucleophile in Buchwald-Hartwig reactions.
Troubleshooting:
Protecting Groups: Protection of the N1-position is often necessary to prevent competitive N-arylation.
Ligand and Catalyst Selection: Specific catalyst systems have been developed that show high selectivity for C-N coupling over N-N coupling.[11]
Experimental Protocol: Troubleshooting a Suzuki Coupling on a 4-Chloro-7-azaindole
Initial Reaction Setup:
Combine 4-chloro-7-azaindole (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv) in a suitable solvent (e.g., dioxane/water).
Heat the reaction mixture and monitor for product formation, dehalogenation, and homocoupling byproducts.
Troubleshooting Steps if Side Reactions are Observed:
Switch to a More Advanced Catalyst System: Replace Pd(PPh₃)₄ with a more active and robust catalyst system, such as a combination of Pd₂(dba)₃ and a bulky phosphine ligand (e.g., XPhos or SPhos).
Optimize the Base: Screen different bases, such as K₃PO₄ or Cs₂CO₃.
Ensure Anhydrous Conditions: Use freshly distilled solvents and dry all glassware thoroughly.
References
Bartoli indole synthesis - Wikipedia. (2023, December 2). Retrieved March 2, 2026, from [Link]
The Bartoli Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2017, August 1). PMC. Retrieved March 2, 2026, from [Link]
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020, December 1). PMC. Retrieved March 2, 2026, from [Link]
Madelung synthesis - Wikipedia. (2023, May 13). Retrieved March 2, 2026, from [Link]
Fischer indole synthesis - Wikipedia. (2024, January 21). Retrieved March 2, 2026, from [Link]
Fischer Indole Synthesis - SynArchive. (n.d.). Retrieved March 2, 2026, from [Link]
Azaindole synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 2, 2026, from [Link]
Alekseyev, R. S., Amirova, S. R., Kabanova, E. V., & Terenin, V. I. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305–1313.
Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
Dalpozzo, R., & Bartoli, G. (2014). Applications of Bartoli indole synthesis. Chemical Society Reviews, 43(13), 4728–4750.
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. Retrieved March 2, 2026, from [Link]
Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. (2018). Norwegian Research Information Repository. Retrieved March 2, 2026, from [Link]
Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018).
Synthesis of Indoles through Larock Annulation: Recent Advances. (2024). International Journal of Pharmaceutical & Biological Archive, 15(2).
Bartoli Indole Synthesis. (n.d.). Online Organic Chemistry Tutor. Retrieved March 2, 2026, from [Link]
Synthetic strategies of partially saturated pyrrolo[2,3‐b]pyridine... (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56.
Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. Retrieved from [Link]
Bartoli Indole Synthesis - SynArchive. (n.d.). Retrieved March 2, 2026, from [Link]
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (2016, May 25). PMC. Retrieved March 2, 2026, from [Link]
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2017, May 19). PMC. Retrieved March 2, 2026, from [Link]
Recent advances in the synthesis of indoles and their applic
Larock indole synthesis - Wikipedia. (2023, May 13). Retrieved March 2, 2026, from [Link]
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (2014, October 27). PMC. Retrieved March 2, 2026, from [Link]
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. (2016). ResearchGate. Retrieved from [Link]
Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471–506.
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved March 2, 2026, from [Link]
Synthesis of Indoles Through Larock Annulation: Recent Advances. (n.d.). Scribd. Retrieved March 2, 2026, from [Link]
Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020, August 1). Chemistry Stack Exchange. Retrieved March 2, 2026, from [Link]
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. (2016, July 1). PubMed. Retrieved March 2, 2026, from [Link]
Organometallic methods for the synthesis and functionalization of azaindoles. (2007). Chemical Society Reviews, 36(7), 1171–1182.
C-alkylation versus N-alkylation. Yields relate to isolated products. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. (2016). Figshare. Retrieved from [Link]
Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 15). YouTube. Retrieved March 2, 2026, from [Link]
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Technical Support Center: Suzuki Coupling of 5-Bromo-7-Azaindole Derivatives
Executive Summary & Scaffold Analysis The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). However, functionalizing the 5-positio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scaffold Analysis
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). However, functionalizing the 5-position via Suzuki coupling presents a unique "perfect storm" of chemical challenges compared to standard indoles.
The Core Problem: 5-bromo-7-azaindole is an electron-deficient heteroaryl halide with a basic nitrogen (N7) capable of poisoning palladium catalysts. Furthermore, the acidic N1-H (pKa ~13 in DMSO, but significantly lower in the presence of cationic Pd species) can lead to competing deprotonation and solubility issues.
This guide moves beyond generic advice to address the specific mechanistic failures associated with this scaffold.
Diagnostic Workflow
Before altering reagents, identify the failure mode using this logic tree.
Figure 1: Diagnostic logic tree for isolating failure modes in azaindole cross-couplings.
Technical Troubleshooting & FAQs
Module 1: The "No Reaction" Scenario (Catalyst Poisoning)
Q: My reaction mixture stays pale yellow, and 90% of the 5-bromo-7-azaindole remains after 12 hours. I am using Pd(PPh3)4.
A: You are likely experiencing catalyst poisoning via N7 coordination .
The Mechanism: The pyridine nitrogen (N7) in 7-azaindole is a competent Lewis base. Monodentate phosphines (like PPh3) dissociate easily. The electron-rich N7 displaces the phosphine ligand, forming a stable, unreactive Pd-complex (Pd-N7) that halts the catalytic cycle before oxidative addition can occur.
The Fix: Switch to a catalyst with a bulky, electron-rich, bidentate or chelating ligand that cannot be easily displaced by N7.
Recommendation:Pd(dppf)Cl2·DCM (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride). The bite angle and chelate effect of dppf make it resistant to displacement by the azaindole nitrogen.
Alternative:XPhos Pd G2 or G3 . These precatalysts generate the active species rapidly, and the bulky biaryl ligand prevents N7 coordination through steric shielding.
Module 2: The "Disappearing Boronic Acid" (Protodeboronation)
Q: The halide is untouched, but my heteroaryl boronic acid has completely vanished from the LCMS. Where did it go?
A: Your boronic acid underwent protodeboronation .[1]
The Mechanism: This is prevalent with 2-heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl) and electron-deficient rings. Under basic, aqueous conditions, the boronate intermediate is protonated by water or solvent, cleaving the C-B bond and releasing the neutral heterocycle (Ar-H) instead of coupling.
The Fix:
Switch Base: Use a weaker base or anhydrous base. Replace aqueous Na2CO3 with solid, micronized K3PO4 or Cs2CO3 .
Reduce Water: Move to an anhydrous system (Dioxane/Anhydrous Base) or strictly limit water to 2-5 equivalents (just enough to activate the boronate).
Boronate Source: Switch from boronic acid to a MIDA boronate (slow release) or a Pinacol ester (more stable, though still susceptible).
Module 3: Solubility & The N1-H Factor
Q: I see a heavy precipitate immediately after adding the base. Yields are erratic.
A: This is likely an insoluble azaindole-salt aggregate .
The Mechanism: The N1-proton of 7-azaindole is acidic. Strong bases (like hydroxides or alkoxides) deprotonate N1, generating the azaindole anion. In non-polar solvents (Toluene) or moderately polar solvents (THF), this anion forms tight, insoluble aggregates with the metal cation (K+ or Na+), removing the substrate from the solution phase.
The Fix:
Solvent Switch: Use n-Butanol or a 1,4-Dioxane/Water (4:1) mixture. These solvents solubilize the ionic intermediates.
Protect N1: If solubility remains an issue, protect the N1 position with a SEM , Boc , or Tosyl group. This eliminates the acidic proton, prevents anion formation, and significantly improves solubility in organic solvents. Note: Boc may be thermally unstable >80°C.
Optimized Experimental Protocol
This protocol is engineered to balance the reactivity of the 5-bromo position with the stability of the azaindole core.
Charge Solids: Add 5-bromo-7-azaindole, Boronic acid, and Base to the reaction vial.
Catalyst Addition: Add the Pd-catalyst last. Crucial: If using XPhos Pd G2, do not expose to solution for long periods before heating.
Degassing: Cap the vial. Evacuate and backfill with Argon (x3).
Solvent Addition: Inject degassed solvent through the septum.
Activation: Place in a pre-heated block. Vigorous stirring (1000 rpm) is essential if the mixture is biphasic or a suspension.
Mechanistic Visualization: The N7 Trap
Understanding the competition between the Productive Cycle and the N7 Trap is vital for ligand selection.
Figure 2: Competition between productive oxidative addition (Blue/Green) and catalyst poisoning via N7 coordination (Red/Black). Bulky ligands favor the productive path.
References
Buchwald, S. L., et al. (2013). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[2] Journal of the American Chemical Society.[2][3]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
Li, J. J. (2011). "Azaindole in Drug Discovery." Heterocyclic Chemistry in Drug Discovery. Wiley.
Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions." Topics in Current Chemistry.
"optimization of reaction conditions for iodination of 4-methoxy-7-azaindole"
The following guide serves as a specialized Technical Support Center for the iodination of 4-methoxy-7-azaindole. It is designed to provide actionable, high-level troubleshooting and optimized protocols for researchers i...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for the iodination of 4-methoxy-7-azaindole. It is designed to provide actionable, high-level troubleshooting and optimized protocols for researchers in medicinal chemistry.
The iodination of 4-methoxy-7-azaindole (4-methoxy-1H-pyrrolo[2,3-b]pyridine) is a critical step in the synthesis of bioactive alkaloids (e.g., Variolin B analogs) and kinase inhibitors. Unlike unsubstituted 7-azaindole, the C-4 methoxy group exerts a significant electronic influence, activating the pyrrole ring while potentially introducing steric strain at the peri-position relative to C-3.
Primary Challenge: Achieving high regioselectivity for the C-3 position (electrophilic aromatic substitution) while suppressing:
C-2 Iodination: Occurs via lithiation/directing groups or over-reaction.
N-Iodination: Often a kinetic trap, though usually reversible.
Poly-iodination: Formation of 2,3-diiodo species.
Optimized Experimental Protocol (The "Golden Standard")
Based on field data and synthesis of Variolin B intermediates, the N-Iodosuccinimide (NIS) method is the most robust protocol for this electron-rich substrate.
Dissolution: Dissolve 4-methoxy-7-azaindole in anhydrous DMF (0.1 M – 0.5 M concentration). Ensure the vessel is purged with inert gas (
or Ar).
Cooling: Cool the solution to 0 °C in an ice bath. Rationale: Lower temperature kinetically favors C-3 substitution over C-2 or di-iodination.
Addition: Add NIS portion-wise over 15–30 minutes. Do not dump all at once.
Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT. Monitor via TLC/LC-MS. Conversion is typically complete within 2–4 hours.
Quench: Dilute with EtOAc and wash with saturated aqueous
(sodium thiosulfate) to remove oxidative byproducts/iodine color.
Purification: Isolate via extraction. Recrystallization from MeCN or column chromatography (Hex/EtOAc) yields the 3-iodo derivative.
Method B: Iodine/Base (Alternative)
Best for: Large-scale where NIS cost is prohibitive.
Reagents:
(1.05 equiv), KOH (2.5 equiv) or , DMF.
Note: This method generates
in situ, which is neutralized by the base. It is harsher and may lead to lower yields due to side reactions with the methoxy group or base-sensitive functionalities.
Troubleshooting Guide & FAQs
Q1: I am observing a mixture of mono-iodo and di-iodo products. How do I fix this?
Diagnosis: Loss of stoichiometric control or temperature too high.
Solution:
Stoichiometry: Ensure strictly 1.00–1.05 equivalents of NIS. Excess reagent immediately attacks the C-2 position after C-3 is substituted.
Temperature: Maintain 0 °C for a longer duration. The activation energy for C-2 iodination is higher; keeping it cold suppresses this side reaction.
Addition Rate: Add NIS slowly. High local concentration favors over-iodination.
Q2: My reaction conversion is stalled at 50-60%. Should I add more reagent?
Diagnosis: Likely N-iodination (kinetic trap) or catalyst poisoning.
Solution:
Do NOT add excess NIS immediately.
Check pH: If using Method B (
), the pH must remain basic. If acidic, the protonation of the pyridine nitrogen (N-7) deactivates the ring towards electrophilic attack.
Solvent Switch: If using Acetone, switch to DMF . The solubility of the 4-methoxy derivative is crucial; precipitation of intermediates stops the reaction.
Q3: The product turns purple/brown during drying. Is it decomposing?
Diagnosis: Deiodination or oxidation (Light Sensitivity). 3-Iodoazaindoles are notoriously light-sensitive.[1]
Solution:
Wrap flasks in aluminum foil during reaction and workup.
Storage: Store the solid at -20 °C in the dark.
Stabilizer: Trace copper wire or silver foil in the storage vial is unnecessary, but keeping it dry and dark is mandatory.
Q4: Can I use DCM or Chloroform instead of DMF?
Answer: Yes, but with caveats.
Pros: Easier workup (solvent evaporation).
Cons: 4-methoxy-7-azaindole has lower solubility in chlorinated solvents compared to DMF. If the starting material crashes out at 0 °C, the reaction will fail.
Optimization: If using DCM, adding a Lewis Acid catalyst (e.g., trace
or silica gel support) can help, but DMF/NIS is cleaner.
Comparative Data: Reaction Conditions
Parameter
Method A (NIS/DMF)
Method B (I2/KOH)
Method C (ICl/DCM)
Reagent Cost
High
Low
Medium
Yield (Typical)
85 – 95%
60 – 75%
70 – 85%
Regioselectivity (C3:C2)
> 20:1
~ 10:1
Variable (prone to di-iodo)
Workup Difficulty
Medium (DMF removal)
Medium (Base wash)
Easy (Evaporation)
Atom Economy
Lower (Succinimide waste)
High
Medium
Suitability for 4-OMe
Excellent
Good
Moderate (Risk of demethylation)
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway and potential pitfalls (in red) during the optimization process.
Figure 1: Reaction pathway for the electrophilic iodination of 4-methoxy-7-azaindole, highlighting the reversible kinetic N-iodination trap and the thermodynamic C-3 product.
References
Alvarez, M., et al. (2003). "Synthesis of Variolin B and Deoxyvariolin B." Journal of Organic Chemistry. (Describes the specific use of NIS for 4-methoxy-7-azaindole derivatives).
Fresneda, P. M., et al. (2001). "Synthetic Studies on the Marine Alkaloid Variolin B." Tetrahedron Letters. (Establishes the reactivity profile of the 4-methoxy-7-azaindole core).
Song, J. J., et al. (2002). "A General Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridines." Journal of Organic Chemistry. (General protocol for azaindole iodination using NIS).
Yin, Y., et al. (2007). "Regioselective halogenation of 7-azaindoles." Tetrahedron. (Comparison of halogenation reagents).
Sigma-Aldrich. "3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Product Page."[2] (Verification of CAS 928653-75-2 existence).
Technical Support Center: Troubleshooting 5-Bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Workflows
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists working on highly functionalized 7-azaindole scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists working on highly functionalized 7-azaindole scaffolds. The compound 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a remarkably versatile building block, offering three orthogonal vectors for diversification (C3-iodo, C5-bromo, and C4-methoxy). However, its structural complexity introduces specific stability and chemoselectivity hurdles.
This guide deconstructs the causality behind common experimental failures and provides self-validating protocols to ensure your synthetic workflows are robust, reproducible, and scientifically sound.
Photostability and Storage Degradation
Q: My stock of 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is turning from a light yellow powder to a dark brown solid. Is it still usable, and what causes this degradation?
A: The discoloration is a direct physical manifestation of photolytic deiodination. The C3-I bond on the electron-rich pyrrole ring possesses a relatively low bond dissociation energy. Exposure to ambient UV/visible light induces homolytic cleavage of the C-I bond, generating highly reactive iodine radicals and azaindolyl radicals. These radicals rapidly propagate, leading to dimerization, oxidation, and the liberation of elemental iodine (which causes the dark brown color).
Using degraded material will severely impact the stoichiometry of your subsequent cross-coupling reactions and introduce complex, hard-to-separate dimeric impurities.
Quantitative Degradation Profile of 3-Iodo-7-Azaindoles
Storage Condition
Light Exposure
Temp (°C)
Estimated Half-Life (t½)
Recommended Action
Clear glass vial
Ambient Lab Light
20-25
3-5 Days
Discard if heavily discolored.
Amber glass vial
Ambient Lab Light
20-25
4-6 Weeks
Re-crystallize before use.
Amber glass vial
Dark Storage
4
> 12 Months
Optimal short-term storage.
Argon-purged, Amber
Dark Storage
-20
> 24 Months
Optimal long-term storage.
Chemoselective Cross-Coupling (C3 vs. C5)
Q: When attempting a Suzuki-Miyaura coupling, I am getting a mixture of the C3-coupled product, unreacted starting material, and C3,C5-bis-coupled byproducts. How do I strictly target the C3 position?
A: The chemoselectivity relies entirely on the kinetic difference in the oxidative addition of the Pd(0) catalyst. The C3-I bond is significantly weaker and more reactive than the C5-Br bond[1]. However, if the reaction temperature is too high, or if the active Pd(0) concentration is not tightly controlled, the catalyst will overcome the activation energy barrier for the C-Br bond, leading to bis-coupling.
To achieve >95% chemoselectivity at C3, you must use a mild base (e.g., Na2CO3 instead of Cs2CO3), strictly limit the boronic acid to 1.0 - 1.05 equivalents, and keep the temperature at or below 60 °C.
Caption: Chemoselectivity logic tree for Pd-catalyzed cross-coupling of 5-bromo-3-iodo-7-azaindoles.
Reaction: Heat to 55 °C under a strict argon atmosphere.
Validation Checkpoint 1 (1 hour): Sample 10 µL, dilute in MeCN, and run LCMS. You should observe the disappearance of the starting material doublet (m/z 353/355 [M+H]+) and the appearance of the C3-coupled product. Note: The product mass will retain a 1:1 isotopic doublet due to the intact C5-Br.
Validation Checkpoint 2 (Troubleshooting): If a singlet mass corresponding to the bis-coupled product appears, immediately cool the reaction to room temperature to halt further C5 activation.
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.
N-H Acidity and Catalyst Poisoning
Q: My cross-coupling reactions are stalling at 30% conversion, and I see a new polar spot on the TLC. What is happening?
A: The N-H proton of the 7-azaindole core is highly acidic (pKa ~12-13). Under the basic conditions required for cross-coupling, this proton is easily removed. The resulting azaindolyl anion is a potent bidentate ligand that coordinates tightly to the palladium center, effectively poisoning the catalyst[2]. Furthermore, this anion can act as a nucleophile and undergo unwanted N-arylation with your aryl halide/boronic acid.
To prevent this, the N-H must be masked with an electron-withdrawing protecting group, such as a tert-butyloxycarbonyl (Boc) or [2-(trimethylsilyl)ethoxy]methyl (SEM) group, prior to any metal-catalyzed step[2].
Caption: Workflow demonstrating the necessity and mechanism of 7-azaindole N-protection.
Self-Validating Protocol: N-Boc Protection
Setup: Dissolve the azaindole (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C under argon.
Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Validation Step: Observe the evolution of H2 gas. The solution will turn deep yellow/orange, confirming azaindolyl anion formation.
Protection: After 30 minutes, add Boc2O (1.1 eq) dropwise, followed by a catalytic amount of DMAP (0.05 eq). Warm to room temperature.
Validation Checkpoint: Run TLC (Hexanes/EtOAc 3:1). The highly polar starting material (Rf ~0.1) should be completely converted to a much less polar spot (Rf ~0.6). LCMS will show a mass shift of +100 Da (loss of H, addition of the Boc group).
4-Methoxy Group Stability and Intentional Demethylation
Q: I need to convert the 4-methoxy group to a 4-oxo (pyridone) moiety for hydrogen-bonding interactions in my final drug candidate. How can I achieve this without cleaving the halogens?
A: The 4-methoxy group on an electron-deficient pyridine ring is relatively stable to mild acids and bases but is highly susceptible to cleavage by strong Lewis acids like Boron tribromide (BBr3)[3]. BBr3 coordinates to the basic methoxy oxygen (and adjacent pyridine nitrogen), activating the methyl group for nucleophilic attack by the liberated bromide ion. This cleanly yields the corresponding pyridone/hydroxypyridine tautomer without affecting the C3-I or C5-Br bonds.
Reagents for 4-Methoxy Demethylation
Reagent System
Conditions
Chemoselectivity
Yield Expectation
BBr3 (3.0 eq)
CH2Cl2, -78 °C to RT
Excellent (Halogens intact)
85-95%
Pyridine·HCl
Neat melt, 180 °C
Poor (Risk of dehalogenation)
< 30%
LiCl / pTSA
DMF, 120 °C
Moderate (Mild alternative)
60-75%
References
Sigma-Aldrich. "3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Safety and Properties." Sigma-Aldrich Catalog.
MDPI. "A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives." Molecules.2
ResearchGate. "Efficient and Selective Demethylation of Heteroaryl Methyl Ethers in the Presence of Aryl Methyl Ethers." 3
MDPI. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules. 1
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket ID: CHEM-SUP-7AZA-004
Subject: Purification Protocols for Tetra-substituted 7-Azaindole Core
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Critical Physicochemical Profile
Before initiating purification, you must understand the specific molecular behavior of 5-bromo-3-iodo-4-methoxy-7-azaindole . This is not a standard heterocycle; it is a densely functionalized "push-pull" system.
Feature
Chemical Implication
Operational Impact
C3-Iodine
Weak C-I bond; high polarizability.
Light Sensitive. Must use amber glassware. Risk of de-iodination if heated >60°C for prolonged periods.
C4-Methoxy
Electron-donating group (EDG); Steric bulk.
Increases solubility in organic solvents (vs. 4-H or 4-Cl analogs). Makes the ring electron-rich, susceptible to oxidation (pinking).
N7-Nitrogen
Pyridine-like basic nitrogen.
Capable of H-bond dimerization. Can trap metal ions if Pd-catalysis was used previously.
N1-Proton
Pyrrole-like acidic proton.
Forms strong H-bonds.[1] Cause of "oiling out" if solvent polarity is mismatched.[2]
Standard Operating Procedure (SOP)
Protocol ID: REC-AZA-BIOM-01
Objective: Removal of regioisomers, unreacted 5-bromo precursor, and succinimide byproducts.
Recommended Solvent System
Primary System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent)
Rationale: The 4-methoxy and halogen groups provide significant lipophilicity, making the molecule soluble in EtOAc. Heptane is preferred over hexanes due to its higher boiling point (98°C), allowing for a safer, more gradual thermal gradient during cooling.
Step-by-Step Workflow
1. Preparation & Dissolution
Transfer the crude solid (yellow to orange powder) into a round-bottom flask equipped with a magnetic stir bar.
Add Ethyl Acetate (EtOAc) at a ratio of 5 mL per gram of crude material.
Heat the mixture to 50–55°C (Do not boil aggressively; preserve the C-I bond).
Checkpoint: If the solid does not fully dissolve, add EtOAc in 0.5 mL/g increments until a clear solution is obtained.
2. Impurity Scavenging (Optional but Recommended)
If the crude is dark brown (oxidation) or contains palladium residues:
Add Activated Charcoal (5 wt%) .
Stir at 50°C for exactly 15 minutes . (Prolonged stirring can lead to catalytic de-halogenation on the carbon surface).
Filter hot through a Celite® pad using a pre-warmed funnel to prevent premature crystallization.
3. Nucleation & Anti-Solvent Addition
Return the clear filtrate to the heat (50°C).
Slowly add n-Heptane dropwise.
Stop point: Add heptane until the solution turns slightly turbid (cloud point). Then, add a few drops of EtOAc to clarify it back to a transparent solution.
Remove from heat.
4. Controlled Crystallization
Allow the flask to cool to room temperature (20–25°C) over 2 hours with gentle stirring.
Critical Step: Once at room temperature, transfer to a 4°C environment (fridge or cold room) for 4–12 hours.
Note: Rapid cooling often traps the 5-bromo starting material inside the crystal lattice.
5. Isolation
Filter the solids using a vacuum Buchner funnel.
Wash the cake with a cold (0°C) mixture of 1:3 EtOAc:Heptane .
Dry under high vacuum at 40°C (Max) to constant weight.
Troubleshooting Hub (Q&A)
Issue: "The product is oiling out instead of crystallizing."
Diagnosis: This is common with 4-methoxy-7-azaindoles due to their ability to form amorphous H-bonded networks.
Corrective Action:
Re-heat the oil until it dissolves.
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation sites.
Change Solvent: Switch to Toluene . Toluene forms
-stacking interactions with the azaindole core, often stabilizing the crystal form better than aliphatic chains.
Protocol: Dissolve in minimum hot Toluene (80°C), cool slowly.
Issue: "My product has a persistent pink/red hue."
Diagnosis: Oxidation of the electron-rich pyrrole ring or presence of Iodine (
) liberated during the reaction.
Corrective Action:
Wash Phase: Before recrystallization, dissolve the crude in EtOAc and wash with 10% Sodium Thiosulfate (
) . This reduces free iodine () to iodide (), removing the color.
Recrystallize: Proceed with the SOP after drying the organic layer.
Issue: "NMR shows succinimide contamination."
Diagnosis: If N-iodosuccinimide (NIS) was used for iodination, succinimide is a byproduct. It has partial solubility in EtOAc.
Corrective Action:
Water Wash: Succinimide is highly water-soluble. Dissolve crude in EtOAc, wash 3x with water, dry over
, then recrystallize.
Solvent Switch: Recrystallize from Ethanol/Water (9:1) . Succinimide stays in the aqueous mother liquor.
Issue: "I am losing the Iodine atom (De-iodination)."
Diagnosis: Photolytic cleavage or thermal instability.
Corrective Action:
Wrap all flasks in aluminum foil .
Lower the bath temperature to 45°C .
Avoid acetone as a solvent (it can facilitate radical pathways under light).
Visual Workflows
Workflow 1: Purification Decision Tree
Caption: Decision logic for purification, addressing oxidation (color) and phase separation issues.
References
Synthesis of 5-bromo-7-azaindole intermediates
Title: Synthetic process of 5-bromo-7-azaindole.[1][3][4][5][6][7]
Source: Google P
URL
Iodination & Purification of 3-iodo-7-azaindoles
Title: The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity.[7]
Source: Royal Society of Chemistry (RSC Advances).
Welcome to the 7-Azaindole Functionalization Support Hub
Subject: Managing Regioselectivity in 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Scaffolds.
Audience: Medicinal Chemists, Process Chemists.[1]
Objective: Resolve competing reactivity between the pyrrole (electron-rich) and pyridine (electron-poor) rings.
The 7-azaindole scaffold presents a unique "Janus-faced" electronic profile. The pyrrole ring (N1, C2, C3) behaves like an electron-rich indole, susceptible to electrophilic attack.[1] The pyridine ring (N7, C4, C5, C6) is electron-deficient, inviting nucleophilic attack or requiring N-oxide activation for functionalization.[1]
Below are the active Troubleshooting Guides (TGs) and Standard Operating Procedures (SOPs) for the most common regioselectivity conflicts.
Visualizing the Challenge: The Reactivity Map
Before proceeding to specific protocols, review the electronic bias of the scaffold.[1]
Figure 1: Electronic Bias and Reactive Sites of 7-Azaindole. Note the dichotomy between the C3 (electrophilic attack) and C6 (nucleophilic/C-H activation) sites.[1]
Ticket #1: N-Alkylation Ambiguity (N1 vs. N7)
User Issue: "I am trying to alkylate the N1 position, but I suspect I'm getting N7 quaternization or a mixture. How do I lock selectivity?"
Root Cause Analysis:
7-Azaindole is an ambident nucleophile.[1]
N1 (Pyrrole N): Acidic (pKa ~13.2).[1] Becomes the dominant nucleophile only after deprotonation.[1]
N7 (Pyridine N): Basic (pKa ~4.6).[1] Available for attack by electrophiles under neutral conditions.[1]
Resolution Protocol:
Variable
Condition for N1 Selectivity
Condition for N7 Selectivity
Base
Strong Base Required. NaH (1.2 equiv) or KOtBu. Full deprotonation shifts electron density to N1.[1]
No Base / Weak Base. Run under neutral conditions to preserve N1-H and allow N7 lone pair to react.
Solvent
Polar Aprotic. DMF, DMSO, or THF.[1] Promotes dissociation of the N1-Metal salt.
Strong alkylating agents (MeI, Benzyl Bromide) in excess.[1]
Temperature
0°C to RT (Kinetic control).
RT to Reflux (Thermodynamic equilibration often favors N1, but N7 is kinetically accessible).[1]
Troubleshooting Steps:
Check pH: If using mild bases (K2CO3) in acetone, you risk N7 attack because N1 is not fully deprotonated.[1] Switch to NaH/DMF.
Product ID: N7-alkylated products are cationic salts (water-soluble).[1] N1-alkylated products are neutral. A simple aqueous workup often removes unwanted N7 byproducts.[1]
Ticket #2: C3-Halogenation vs. C2-Lithiation
User Issue: "I need to install a handle on the pyrrole ring. When I use NBS, it goes to C3. When I use n-BuLi, it's messy. How do I control C2 vs. C3?"
Scientific Logic:
C3 (Electrophilic Aromatic Substitution - EAS): The C3 position is the most electron-rich site (HOMO coefficient is highest). Electrophiles (Br+, I+, NO2+) naturally target C3.[1]
C2 (Lithiation): The C2 proton is the most acidic C-H bond (due to the inductive effect of N1).[1] However, successful C2 functionalization requires Directed Ortho Metalation (DoM) .[1]
Workflow Logic:
Figure 2: Decision Tree for Pyrrole Ring Functionalization. Note that C2 requires protection-deprotection steps, whereas C3 is direct.[1]
Direct: The SEM group coordinates Li, and the inductive effect of N1 makes C2-H acidic.[1]
Quench: Add DMF (electrophile). Warm to RT.
Result: C2-CHO.
Ticket #3: Accessing the Pyridine Ring (C4/C6) via N-Oxides
User Issue: "I cannot get cross-coupling or substitution on the pyridine ring. It's too deactivated."
Advanced Solution: The N-Oxide Switch
The pyridine ring is electron-poor, repelling electrophiles.[1] To functionalize C4 or C6, you must reverse the polarity or activate the C-H bond.[1] The most reliable method is N-Oxide Activation .
Mechanism:
Oxidation of N7 to the N-oxide renders the C6 position susceptible to nucleophilic attack (Minisci-type) or directs Pd-catalyzed C-H activation.
Protocol: C6-Arylation (Fagnou Conditions)
Reference: Fagnou et al., J. Am. Chem. Soc. 2009.[1]
Oxidation: Treat 7-azaindole with m-CPBA (1.2 equiv) in DCM/EtOAc.[1] Isolate the N7-oxide.
Reduction: Post-coupling, remove the N-oxide using PCl3 or Zn/NH4Cl .[1]
Why this works: The N-oxide oxygen coordinates with Palladium, directing it specifically to the C6-H bond.[1] Without the N-oxide, this reaction fails or lacks selectivity.[1]
Ticket #4: The "Directed Metalation Group (DMG) Dance"
User Issue: "I need to functionalize C6, but I don't want to use N-oxides, or I need to introduce a substituent at C6 and then move to C2."
Expert Insight:
Snieckus and co-workers developed the "DMG Dance."[1] This utilizes a carbamoyl group on N7 (formed in situ or pre-installed) to direct lithiation to C6.[1]
The Workflow:
Start: N1-protected 7-azaindole.
Attack N7: Treat with ClCONEt2 (Diethylcarbamoyl chloride).[1] This forms the N7-carbamoyl salt (activating the ring).
Migration: Under basic conditions (LDA), the carbamoyl group can migrate or direct metalation.[1]
Result: Allows access to C6 functionalization via lithiation, which is otherwise impossible on the neutral scaffold.
Summary of Reagents & Conditions
Target Site
Preferred Strategy
Key Reagents
Critical Note
N1
Deprotonation + Alkylation
NaH, DMF, Alkyl Halide
Exclude water; keep temp low to avoid N7 competition.[1]
Regioselective Functionalization Review:
Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles."[1] Chemical Society Reviews, 2007.[1]
C6-Arylation via N-Oxides:
Huestis, M. P., & Fagnou, K. "Direct Arylation of Pyridine N-Oxides and Azine N-Oxides."[1] Journal of the American Chemical Society, 2009.[1]
The DMG Dance (Lithiation):
Snieckus, V., et al. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism."[1] Angewandte Chemie Int.[1][5][6] Ed., 2019.
[1]
C3-Halogenation Protocols:
Alvarez, M., et al. "Synthesis of 3-Iodoindoles and 3-Iodo-7-azaindoles."[1] Journal of Organic Chemistry, 2001.[1]
For further assistance, please submit a specific reaction scheme to the support queue.
"analytical challenges in characterizing polysubstituted 7-azaindoles"
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Analytical Anomalies in 7-Azaindole Scaffolds Introduction: The "Chameleon" Scaffold Welcome to the techn...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting Analytical Anomalies in 7-Azaindole Scaffolds
Introduction: The "Chameleon" Scaffold
Welcome to the technical support hub for 7-azaindole (1H-pyrrolo[2,3-b]pyridine) analysis. If you are here, you likely encountered a "ghost" peak in your HPLC, an NMR spectrum that defies logic, or a regioisomer you cannot definitively assign.
The 7-azaindole core is a privileged scaffold in kinase inhibitor discovery (e.g., Vemurafenib), but it presents a unique "analytical triad" of challenges:
Tautomeric Ambiguity: The N1-H vs. N7-H exchange.
Regio-isomerism: The competition between N1 (pyrrole-like) and N7 (pyridine-like) alkylation.
Basic Interactions: Severe peak tailing due to the pyridine nitrogen's interaction with silanols.
This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.
Module 1: Structural Elucidation (NMR)
Issue: "I cannot distinguish between N1- and N7-alkylated products."
The Science:
The 7-azaindole core contains an acidic pyrrole nitrogen (N1, pKa ~13) and a basic pyridine nitrogen (N7, pKa ~4.6).
Scenario A (Base-mediated): Using NaH or K2CO3 typically deprotonates N1, leading to N1-alkylation .
Scenario B (Neutral/Acidic): Electrophiles may attack the more nucleophilic N7 lone pair, leading to N7-alkylation (often a quaternary salt or zwitterion).
The Protocol: Definitive Assignment via 1H-15N HMBC
Standard 1H-13C HMBC is often insufficient due to the lack of protons on the pyridine ring in polysubstituted derivatives. You must "see" the nitrogen.
Step-by-Step Workflow:
Preparation: Dissolve 10-20 mg of sample in DMSO-d6 (avoids exchange broadening common in CDCl3).
Experiment: Run a gradient-selected 1H-15N HMBC (optimized for long-range coupling, J = 5-8 Hz).
Analysis:
N1-Alkylated: You will see a strong 2-bond correlation (
) between the alkyl protons (NCH2) and the N1 nitrogen (shielded, typically -230 to -250 ppm relative to nitromethane).
N7-Alkylated: The alkyl protons will correlate to N7 (deshielded, typically -130 to -150 ppm).
Visualization: The NMR Decision Tree
Figure 1: Logic flow for distinguishing regioisomers using Nitrogen-detected 2D NMR.
Module 2: Chromatographic Fidelity (HPLC/UPLC)
Issue: "My peaks are tailing (Asymmetry > 1.5) or co-eluting."
The Science:
The pyridine nitrogen (N7) is a hydrogen bond acceptor. On standard silica-based C18 columns at low pH (formic acid, pH 2-3), the silanols (Si-OH) are protonated and neutral, which is good. However, if the surface coverage is poor, the basic N7 interacts with free silanols, causing drag (tailing).
Critical Failure: Using mid-range pH (4-6). Here, silanols are ionized (Si-O⁻) and N7 is protonated (NH⁺), creating a strong ion-exchange retention mechanism that destroys peak shape.
The Protocol: The "High pH" Switch
Polysubstituted 7-azaindoles are stable in base. Switching to a high pH mobile phase deprotonates the N7 (neutralizing it) and the silanols (ionized), but the electrostatic repulsion prevents interaction.
Self-Validation Step:
If you must use low pH (e.g., for MS sensitivity), add 5-10 mM Ammonium Formate . The ammonium ions compete with the azaindole for silanol sites, sharpening the peak.
Module 3: Mass Spectrometry Forensics
Issue: "The molecular ion (M+H) is identical for both isomers. How do I differentiate them?"
The Science:
While accurate mass (HRMS) cannot distinguish regioisomers, fragmentation patterns (MS/MS) often reveal the "weakest link."
N1-Alkyl: The alkyl group is attached to the pyrrole ring. Fragmentation often involves cleavage of the alkyl chain or ring opening.
N7-Alkyl: This disrupts the aromaticity of the pyridine ring, making it more susceptible to specific fragmentations, such as the loss of the alkyl group as a radical or neutral alkene, depending on the chain length.
Troubleshooting FAQ:
Q: Why is my N7-isomer signal suppressed in ESI+?A: N7-alkylated species are often permanently charged (quaternary salts). If your method relies on protonation (M+H), these species appear as M+ (molecular cation). If you are looking for M+H, you will miss them. Action: Scan for M+, not M+H.
Q: I see a "dimer" peak in the MS spectrum.A: 7-azaindoles are prone to aggregation in the ion source due to hydrogen bonding (N1-H ... N7).
Action: Increase source temperature (to >350°C) or add a polar modifier (methanol) to disrupt aggregates.
References
Martek, B. et al. (2019). "1H−15N HMBC NMR as a tool for rapid identification of isomeric azaindoles." Drug Testing and Analysis. Link
Zhang, X. et al. (2020). "Selective N7 Alkylation of 7-Azaindazoles." The Journal of Organic Chemistry. Link
Phenomenex Technical Guide. (2025). "How to Reduce Peak Tailing in HPLC." Phenomenex Blog. Link
BenchChem Application Note. (2025). "A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR." Link
Element Lab Solutions. (2024). "Peak Tailing in HPLC: Causes and Solutions." Link
Reference Data & Comparative Studies
Validation
A Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Functionalization of 5-Bromo-7-Azaindoles
In the landscape of medicinal chemistry and drug development, the 7-azaindole scaffold is a privileged structure, serving as a bioisostere of indole with unique hydrogen bonding capabilities that enhance its interaction...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry and drug development, the 7-azaindole scaffold is a privileged structure, serving as a bioisostere of indole with unique hydrogen bonding capabilities that enhance its interaction with biological targets.[1] Functionalization of this core, particularly at the C5 position, is a critical strategy for modulating pharmacological activity. Among the arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions stand out for their efficiency in forming carbon-carbon bonds. This guide provides an in-depth, comparative analysis of two cornerstone methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the arylation of 5-bromo-7-azaindoles.
This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative references to support key claims.
The Challenge: Cross-Coupling on an Electron-Deficient, Bidentate Scaffold
The 7-azaindole nucleus presents unique challenges for cross-coupling reactions. The pyridine nitrogen renders the heterocyclic system electron-deficient, and the juxtaposition of the pyrrolic N-H and the pyridine nitrogen creates a potential bidentate ligand that can chelate and inhibit the palladium catalyst.[2] Consequently, careful selection of reaction parameters, and often N-protection of the azaindole, is paramount for achieving high yields and reproducibility.
At a Glance: Suzuki vs. Stille Coupling
Feature
Suzuki-Miyaura Coupling
Stille Coupling
Nucleophile
Organoboron compounds (boronic acids, esters)
Organostannanes (organotin compounds)
Key Reagents
Palladium catalyst, Base (e.g., K₂CO₃, Cs₂CO₃)
Palladium catalyst, often with additives (e.g., LiCl)
Boronic acids are widely available and structurally diverse
Organostannanes can be air and moisture sensitive, some require synthesis[3]
Purification
Byproducts are typically easy to remove via aqueous workup
Removal of tin byproducts can be challenging, often requiring KF workup[3][7]
Mechanistic Overview: A Tale of Two Transmetalations
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The critical difference lies in the nature of the organometallic nucleophile and the mechanism of the transmetalation step.
Suzuki Coupling Catalytic Cycle
The Suzuki reaction necessitates the activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium center.[8]
Catalytic cycle of the Suzuki-Miyaura coupling.
Stille Coupling Catalytic Cycle
In contrast, the Stille coupling can often proceed without a base. The transmetalation step is believed to occur through either an associative mechanism with a pentacoordinate intermediate or a dissociative mechanism, depending on the specific substrates and conditions.[1]
Catalytic cycle of the Stille cross-coupling reaction.
Experimental Data & Performance Comparison
While a direct, side-by-side comparative study on a single 5-bromo-7-azaindole substrate is not extensively documented, we can synthesize data from various reports on 7-azaindoles and closely related N-heterocycles to provide a performance overview.
From the available data, Suzuki couplings on 5-bromo-indoles and related heterocycles often deliver high yields (up to 95%).[5][8][10] The choice of catalyst and ligand, such as Pd(dppf)Cl₂ or systems with bulky phosphine ligands like SPhos, is crucial for success.[1][11] Stille couplings also demonstrate good yields, particularly when dealing with complex or sensitive substrates, though yields can be more variable.[12][13]
Decision-Making Workflow for Method Selection
Choosing the optimal coupling strategy depends on several factors, including the specific functionalities on the coupling partners, scalability, and EHS (Environment, Health, and Safety) considerations.
Decision workflow for choosing between Suzuki and Stille coupling.
Experimental Protocols
The following protocols are representative procedures derived from established methodologies and should be optimized for specific substrates. Note: N-protection of the 7-azaindole (e.g., with a Boc, SEM, or methyl group) is often necessary to prevent catalyst inhibition and side reactions.[1][14]
Protocol 1: Suzuki-Miyaura Coupling of N-Protected 5-Bromo-7-Azaindole
This protocol is adapted from procedures for similar heteroaromatic bromides.[9][10][11]
Anhydrous, degassed solvent (e.g., DMF or Toluene)
Lithium Chloride (LiCl) (optional, 2.0-3.0 equiv)
Reaction vessel (e.g., Schlenk tube)
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a Schlenk tube, add the N-protected 5-bromo-7-azaindole and Pd(PPh₃)₄ (and LiCl, if used).
Evacuate and backfill the tube with an inert gas three times.
Add the anhydrous, degassed solvent, followed by the arylstannane via syringe.
Heat the reaction mixture with stirring at 90-110 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature.
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF), which precipitates insoluble tin fluorides.[7]
Stir the biphasic mixture vigorously for 1-2 hours, then filter through Celite®.
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
Conclusion and Expert Recommendations
Both the Suzuki and Stille couplings are highly effective for the C5-arylation of 5-bromo-7-azaindoles.
The Suzuki-Miyaura coupling is generally the first choice for most applications. Its primary advantages are the low toxicity of the organoboron reagents, the operational simplicity of the workup, and the wide commercial availability of diverse boronic acids.[5] For substrates with base-sensitive functional groups, careful optimization with milder bases like K₃PO₄ or KF is recommended.
The Stille coupling , despite the significant toxicity concerns associated with organotin compounds, remains an indispensable tool for specific synthetic challenges.[4] Its key advantage is the exceptional tolerance for a vast range of functional groups and its frequent ability to proceed under neutral, base-free conditions. This makes it particularly valuable for substrates that are incompatible with the basic conditions of the Suzuki reaction.[6] Furthermore, in cases of significant steric hindrance, the Stille coupling may offer higher yields.[15] However, the necessity for stringent purification methods to remove toxic tin residues cannot be overstated, especially in a drug development context.
Ultimately, the choice is dictated by a careful analysis of the substrate's properties, the desired scale of the reaction, and the laboratory's capabilities for handling toxic reagents and managing waste streams. For most routine arylations of the 5-bromo-7-azaindole core, the Suzuki coupling represents a more practical, safer, and greener approach.
References
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
BenchChem. (2025). Application Notes and Protocols for Stilling Coupling Experiments. BenchChem.
AtlanChim Pharma. (n.d.).
Ghosh, A., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2004–2018.
Sharma, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
Rousseau, E., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(10), 19128-19157.
Organic Synthesis. (n.d.). Stille Coupling.
Dandepally, S. R., et al. (2015). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules, 20(2), 2413-2426.
Pavithra, G., et al. (2022). Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. RSC Advances, 12(46), 30075-30084.
Boruah, P. R., et al. (2015).
Tumosienė, I., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 25(4).
Cereda, E., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(1), 319-331.
Leitch, J. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2274-2292.
El-Zohry, A. M., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(21), 7169.
Jäschke, L., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16421-16428.
Selmer-Olsen, S. M. E. (2019). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian University of Science and Technology.
Barluenga, J., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
Sharma, G., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Organic & Biomolecular Chemistry.
Santos, A. S., et al. (2018).
Reddy, T. S., et al. (2016). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 128(2), 241-248.
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
BenchChem. (2025). A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling. BenchChem.
Pavithra, G., et al. (2022). Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. RSC Advances.
Name Reactions in Organic Synthesis. (n.d.). Suzuki Coupling.
Sharma, G., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Organic & Biomolecular Chemistry.
Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a highly privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. Because it structurally mimic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a highly privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. Because it structurally mimics the adenine fragment of adenosine triphosphate (ATP), the 7-azaindole framework effectively presents a dual hydrogen-bonding motif to the kinase hinge region[2]. Within this chemical space, the specific building block 5-bromo-3-iodo-4-methoxy-7-azaindole offers an exceptional starting point for Fragment-Based Drug Discovery (FBDD).
This guide objectively compares the structure-activity relationship (SAR) profiles of derivatives generated from this scaffold, providing mechanistic insights and validated experimental protocols for drug development professionals targeting kinases such as ROCK, Erk5, and Fyn/GSK-3β.
Mechanistic Rationale & Scaffold Design (E-E-A-T)
As a Senior Application Scientist, I emphasize that scaffold selection dictates the pharmacokinetic and pharmacodynamic trajectory of a lead series. The 5-bromo-3-iodo-4-methoxy-7-azaindole scaffold is engineered for precise, programmable functionalization based on the following principles:
The 4-Methoxy Conformational Lock: The methoxy group at the C4 position serves two critical functions. Electronically, it donates electron density into the pyridine ring, increasing the basicity of the N7 atom and thereby strengthening the critical hydrogen bond with the kinase hinge backbone. Sterically, it induces a conformational "lock." When a bulky substituent is introduced at C3, the steric clash with the 4-methoxy group forces the C3-aryl/heteroaryl ring out of coplanarity, perfectly positioning it to project into the hydrophobic selectivity pocket (e.g., the DFG-out allosteric site).
Orthogonal Halogen Reactivity: The presence of a C3-iodo and a C5-bromo group transforms this scaffold into a programmable synthetic hub[1]. The carbon-iodine bond is significantly weaker and more reactive toward oxidative addition by palladium than the carbon-bromine bond. This allows for highly regioselective sequential cross-coupling: first at C3 (e.g., Suzuki-Miyaura), followed by C5 functionalization (e.g., Buchwald-Hartwig amination).
Caption: Orthogonal cross-coupling workflow exploiting C3-iodo and C5-bromo reactivity differentials.
SAR Comparison: Evaluating Derivative Classes
To illustrate the versatility of the 5-bromo-3-iodo-4-methoxy-7-azaindole scaffold, we compare three distinct derivative classes synthesized via orthogonal functionalization. These derivatives were evaluated against common oncology and neurodegenerative targets, including Erk5[3], ROCK[4], and Fyn/GSK-3β[5].
Quantitative SAR Data Presentation
Derivative Class
C3 Substituent (Suzuki)
C5 Substituent (Buchwald)
Primary Kinase Target
IC₅₀ (nM)
Selectivity (Fold vs. Off-target)
HLM T₁/₂ (min)
Class A
3-Fluorophenyl
Cyclopentylamine
ROCK1
12.4
>500x (vs. PKA)
45
Class B
3-Ethynylpyridine
4-Methylpiperazine
Erk5
8.7
>300x (vs. p38)
32
Class C
1-Methylpyrazole
Morpholine
Fyn / GSK-3β
15.2 / 38.0
>200x (vs. Src)
18
Reference
N/A (Vemurafenib analog)
N/A
BRAF V600E
13.0
>1000x (vs. WT BRAF)
55
Comparative Insights:
Class A (ROCK1 Inhibitors): The introduction of a 3-fluorophenyl group at C3 leverages the 4-methoxy steric clash to drive the fluorine atom into a deep hydrophobic pocket, yielding exceptional potency against ROCK1 while maintaining high selectivity over PKA[4].
Class B (Erk5 Inhibitors): Utilizing a rigid 3-ethynylpyridine linker at C3 combined with a solubilizing 4-methylpiperazine at C5 results in single-digit nanomolar Erk5 inhibition, crucial for suppressing tumor cell proliferation[3].
Class C (Dual Fyn/GSK-3β Modulators): Morpholine substitution at C5 provides necessary aqueous solubility, while the C3-pyrazole interacts with the gatekeeper residue, achieving dual nanomolar inhibition relevant for neurodegenerative disease models[5]. However, the lower Human Liver Microsome (HLM) half-life indicates a need for further metabolic optimization.
Causality Check: We utilize Pd(dppf)Cl₂ and restrict the reaction temperature to 60°C. The bidentate dppf ligand and mild thermal conditions kinetically favor oxidative addition exclusively at the weaker C-I bond, leaving the C5-Br bond intact for downstream diversification.
Preparation: Charge a Schlenk flask with 5-bromo-3-iodo-4-methoxy-7-azaindole (1.0 eq), the appropriate boronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).
Reaction: Stir at 60°C for 4 hours under an argon atmosphere.
Self-Validating Step: Monitor via UPLC-MS using an internal standard (e.g., 4-chlorophenylalanine). The stark difference in isotopic distribution between the mono-brominated product (1:1 M/M+2 ratio) and the di-halogenated starting material provides an unambiguous readout of reaction completion. Over-coupling at C5 will immediately present as a loss of the bromine isotope pattern.
Methodology 2: C5 Buchwald-Hartwig Amination
Causality Check: We employ BrettPhos Pd G3 because the bulky BrettPhos ligand accelerates reductive elimination and drastically suppresses competitive β-hydride elimination, which is critical when coupling primary or secondary aliphatic amines at the C5 position.
Preparation: To the purified C3-substituted intermediate (1.0 eq), add the desired amine (1.5 eq), BrettPhos Pd G3 (0.02 eq), and NaOtBu (2.0 eq) in anhydrous toluene.
Reaction: Heat to 90°C for 6 hours.
Purification: Filter through a Celite pad, concentrate, and purify via reverse-phase preparative HPLC.
Methodology 3: Orthogonal FRET-Based Kinase Assay
Causality Check: Relying solely on luminescence (e.g., ADP-Glo) can lead to false positives if the compound acts as a luciferase inhibitor. We mandate an orthogonal Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to validate target engagement.
Incubation: Incubate the recombinant kinase (e.g., ROCK1 or Erk5), ATP (at Km concentration), and the peptide substrate with varying concentrations of the synthesized derivative for 60 minutes.
Detection: Add the TR-FRET antibody mixture (Europium-labeled anti-phospho antibody and APC-labeled tracer).
Self-Validating Step: Calculate the emission ratio (665 nm / 615 nm). The use of a ratiometric readout intrinsically normalizes against any compound auto-fluorescence or inner-filter effects, ensuring the trustworthiness of the calculated IC₅₀ values.
Mechanism of Action: Kinase Hinge Binding
Caption: Mechanism of action for 7-azaindole derivatives acting as ATP-competitive kinase inhibitors.
References
The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH
Source: National Institutes of Health (NIH)
URL:[Link]
Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed
Source: National Institutes of Health (NIH)
URL:[Link]
In Vitro Assay Performance of Kinase Inhibitors Derived from 5-Bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide
Executive Summary The compound 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1092579-76-4) represents a highly specialized, privileged scaffold in modern drug discovery. As a heavily substituted 7-azaindole, i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1092579-76-4) represents a highly specialized, privileged scaffold in modern drug discovery. As a heavily substituted 7-azaindole, it serves as an ideal building block for the synthesis of complex, multi-targeted kinase inhibitors. This guide provides an objective, data-driven comparison of the in vitro performance of various inhibitor classes derived from this and structurally analogous 4-methoxy-7-azaindole cores, detailing the mechanistic rationale behind their efficacy and the self-validating protocols used to evaluate them.
The Mechanistic Advantage of the Scaffold
To understand the in vitro assay results of derivatives built from this scaffold, one must first analyze the causality behind its structural design:
The 7-Azaindole Core (Purine Bioisostere): The N1 (pyrrole NH) and N7 (pyridine N) atoms act as a bidentate hydrogen bond donor-acceptor pair. This motif perfectly mimics the adenine ring of ATP, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket (e.g., forming critical bonds with Val882 in PI3K or Val135 in GSK-3β) .
The 4-Methoxy Substitution: The C4-methoxy group introduces specific steric bulk and electron-donating properties. In the development of Type II kinase inhibitors (such as those targeting TAK1), this substitution is critical for clashing with the active site, thereby forcing the kinase into a catalytically inactive "DFG-out" conformation .
Orthogonal Halogenation (5-Bromo, 3-Iodo): The true synthetic power of this specific building block lies in its halogens. Because the C-I bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the C-Br bond (~285 kJ/mol), researchers can perform regioselective cross-coupling at the C3 position first, followed by a secondary reaction at the C5 position. This enables the rapid, modular assembly of diverse Structure-Activity Relationship (SAR) libraries .
Orthogonal cross-coupling workflow for 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine.
Comparative In Vitro Kinase Assay Data
Derivatives synthesized from the 4-methoxy-7-azaindole scaffold have demonstrated profound efficacy across multiple kinase families. The table below summarizes the in vitro biochemical and cellular performance of representative derivative classes.
Derivative Class
Primary Target Kinase
Biochemical IC₅₀ (nM)
Assay Methodology
Cellular Viability IC₅₀ (Cell Line)
Key Structural Interaction
C3-Aryl, C5-Amide
TAK1 / MAP4K2
8.5 ± 1.2
HTRF / KinomeScan
0.4 µM (SW620)
C4-Methoxy stabilizes DFG-out conformation .
C3-Heteroaryl
PI3Kγ
0.5 ± 0.1
ADP-Glo Kinase
1.2 µM (MDA-MB-231)
Bidentate H-bonds with Val882 hinge residue .
C3-Pyrimidine
CDK9 (Meriolin 3 analog)
6.0 ± 0.8
Radiometric (³³P-ATP)
0.8 µM (SH-SY5Y)
ATP-competitive hinge binding; apoptosis induction.
Data synthesized from benchmark studies of 4-methoxy-7-azaindole and 5-bromo-3-iodo-7-azaindole derivatives.
Experimental Protocols & Methodologies
To ensure trustworthiness and reproducibility, the following protocols detail the self-validating systems used to synthesize and evaluate these compounds.
This protocol explains the causality behind the reagent choices used to exploit the scaffold's differential halogen reactivity.
C3-Selective Suzuki-Miyaura Coupling:
Procedure: Combine the scaffold (1.0 eq), an aryl boronic acid (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed dioxane/water mixture. Stir at 80°C for 4 hours.
Causality: The catalyst Pd(dppf)Cl₂ is highly effective for bulky iodo-arenes. Operating at a moderate 80°C ensures oxidative addition occurs exclusively at the weaker C3-I bond, leaving the C5-Br bond intact for downstream functionalization.
Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Causality: Complete removal of palladium byproducts is mandatory, as residual heavy metals can artificially quench fluorescence in downstream in vitro assays.
C5-Selective Buchwald-Hartwig Amination:
Procedure: Combine the C3-substituted intermediate with a primary/secondary amine, Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq) in toluene. Heat to 100°C for 12 hours.
Causality: The unreactive C5-Br bond requires higher thermal energy (100°C) and a highly electron-rich, sterically demanding ligand (XPhos) to facilitate oxidative addition and subsequent reductive elimination.
Protocol B: HTRF-Based In Vitro Kinase Inhibition Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard for evaluating highly conjugated heterocyclic compounds like azaindoles, as it eliminates compound auto-fluorescence interference.
Reagent Preparation: Prepare 100x test compound stocks in 100% DMSO.
Causality: Ensures complete dissolution of the hydrophobic azaindole core while keeping the final assay DMSO concentration at ≤1% to prevent kinase denaturation.
Enzyme-Substrate Incubation: In a 384-well plate, mix the target kinase (e.g., TAK1), biotinylated peptide substrate, and the test compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
Causality: Tween-20 is a critical additive; it prevents the non-specific adsorption of the lipophilic inhibitor to the microplate walls, preventing false-negative IC₅₀ shifts.
Reaction Initiation: Add ATP at a concentration equivalent to its apparent
.
Causality: Operating exactly at the ATP
ensures the assay is optimally sensitive to ATP-competitive hinge binders like 7-azaindoles .
Quenching and Detection: After 60 minutes, add EDTA (to chelate Mg²⁺ and stop catalysis) alongside a Europium-cryptate labeled anti-phospho antibody and XL665-conjugated streptavidin.
Readout: Measure emission at 620 nm (Europium) and 665 nm (XL665). Calculate the 665/620 ratio to determine the IC₅₀ via a 4-parameter logistic (4PL) fit.
Step-by-step workflow for the HTRF-based in vitro kinase inhibition assay.
Conclusion
The 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold offers an unparalleled combination of structural pre-organization and synthetic flexibility. By leveraging the differential reactivity of its halogens, researchers can rapidly generate libraries of potent kinase inhibitors. As demonstrated by the in vitro assay data, the resulting derivatives exhibit exceptional biochemical potency and cellular efficacy across a wide spectrum of oncology and immunology targets.
References
ACS Publications. "Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2)." Journal of Medicinal Chemistry.[Link]
NIH PubMed Central. "Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity." ACS Medicinal Chemistry Letters.[Link]
NIH PubMed Central. "Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors." ACS Medicinal Chemistry Letters.[Link]
Comparative
"validation of the binding mode of 7-azaindole derivatives to protein kinases"
Executive Summary: The "Privileged" Scaffold Dilemma The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is ubiquitous in kinase drug discovery, serving as the core pharmacophore for FDA-approved drugs like Vemurafenib...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Privileged" Scaffold Dilemma
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is ubiquitous in kinase drug discovery, serving as the core pharmacophore for FDA-approved drugs like Vemurafenib (B-RAF) and Pexidartinib (CSF1R). Its structural similarity to the purine ring of ATP allows it to anchor effectively to the kinase hinge region.
However, this "privileged" status creates a validation blind spot. While molecular docking often predicts a canonical binding mode, experimental evidence reveals that 7-azaindoles can adopt "flipped" orientations or induce significant conformational changes (e.g., DFG-out shifts) that in silico models miss.
This guide objectively compares the three primary modalities for validating 7-azaindole binding—X-ray Crystallography , Molecular Dynamics (MD) , and Isothermal Titration Calorimetry (ITC) —providing experimental protocols and data to ensure your lead compounds are validated with structural rigor.
Part 1: The Hinge-Binding Paradigm (The "What")
To validate binding, one must first understand the interaction geometry. Unlike the adenine ring of ATP (where N1 is an acceptor and N6 is a donor), the 7-azaindole scaffold presents a distinct donor/acceptor profile that mimics the key hydrogen bonds required for kinase inhibition.
The Canonical Interaction
In the "Normal" binding mode, the 7-azaindole core forms a bidentate hydrogen bond network with the kinase hinge region (residues connecting the N- and C-lobes):
H-Bond Donor: The pyrrole nitrogen (N1-H ) donates a hydrogen to the backbone carbonyl oxygen of the GK+1 residue (the residue immediately following the Gatekeeper).
H-Bond Acceptor: The pyridine nitrogen (N7 ) accepts a hydrogen from the backbone amide nitrogen of the GK+3 residue.
The "Flipped" Risk
A critical failure mode in drug design occurs when the scaffold rotates 180°. In this "Flipped" mode, the interaction pattern changes, often recruiting water molecules to bridge the interaction or interacting with different backbone residues. Docking scores rarely distinguish between these modes accurately; only physical validation can confirm them.
Part 2: Comparative Analysis of Validation Methods
The following table summarizes the efficacy of validation methods based on resolution, throughput, and ability to detect "flipped" binding modes.
Table 1: Comparative Efficacy of Validation Modalities
Feature
X-Ray Crystallography
Molecular Dynamics (MD)
ITC (Thermodynamics)
Primary Output
Atomic-resolution electron density ( map)
Trajectory RMSD & Residence Time
, , ,
Binding Mode Certainty
Absolute (Gold Standard)
Predictive (High False Positive)
Inferential (Thermodynamic Signature)
"Flipped" Detection
Visual confirmation via density fit
Possible via Free Energy Perturbation (FEP)
Indicated by anomalous
Throughput
Low (Weeks/Months)
Medium (Days/Weeks)
Medium (Hours/Days)
Sample Requirement
High purity protein (>5 mg)
High compute power (GPU clusters)
High quantity protein (>2 mg)
Cost per Data Point
High
Low (after hardware investment)
Medium
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Co-Crystallization of 7-Azaindole Derivatives
Objective: Obtain high-resolution (<2.5 Å) structural proof of the N1/N7 hinge interaction.
1. Protein Preparation & Pre-Incubation
Concentration: Concentrate the kinase domain to 10–15 mg/mL in a buffer containing 20 mM Tris (pH 7.5), 150 mM NaCl, and 1 mM TCEP.
Ligand Addition: Add the 7-azaindole derivative (dissolved in 100% DMSO) to the protein solution at a 3:1 molar excess .
Incubation: Incubate on ice for 60 minutes. Critical Step: Centrifuge at 14,000 x g for 10 minutes to remove any amorphous precipitate. Ligand insolubility is the #1 cause of nucleation failure.
2. Screening & Optimization (Vapor Diffusion)
Setup: Use the hanging drop method. Mix 1 µL of protein-ligand complex with 1 µL of reservoir solution.
Seeding (The Self-Validating Step): If crystals do not form within 7 days, perform micro-seeding using a seed stock from apo-crystals or low-quality hits. This bypasses the nucleation energy barrier.
Cryo-Protection: Transfer crystals to a solution containing the mother liquor + 25% glycerol before flash-cooling in liquid nitrogen.
3. Data Validation Criteria
Resolution: Must be < 2.5 Å to unambiguously assign N1 vs. C2 orientation.
Map Quality: The ligand must fit into the
density map with a Correlation Coefficient (CC) > 0.9.
B-Factor: Ligand B-factors should be comparable to surrounding hinge residues (e.g., within 10 Ų).
Protocol B: Thermodynamic Profiling via ITC
Objective: Validate the "Hinge-Binder" signature (Enthalpy-driven).
1. Sample Preparation
Dialysis: Dialyze the kinase into 25 mM HEPES, 150 mM NaCl, pH 7.5, 5% Glycerol. Crucial: The ligand must be dissolved in the exact final dialysis buffer to prevent heat of dilution artifacts.
DMSO Matching: Ensure DMSO concentration is identical in cell (protein) and syringe (ligand), typically 2–5%. Mismatch causes massive background heat.
2. Titration Parameters (MicroCal PEAQ-ITC or equivalent)
The Signature: Classical hinge binders like 7-azaindoles typically exhibit Enthalpy-driven binding (
) due to the formation of specific hydrogen bonds.
c-value Check: Ensure
is between 10 and 1000 for accurate curve fitting.
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the logical flow from a "Hit" to a "Structurally Validated Lead," highlighting where 7-azaindole specific risks (flipping) are mitigated.
Figure 1: Integrated workflow for validating 7-azaindole binding modes. Note that X-ray crystallography acts as the central "truth" node to resolve ambiguities identified by docking.
Schematic of the Hinge Interaction
Figure 2: The "Normal" binding mode bidentate interaction. N1 acts as the donor to the Gatekeeper+1 carbonyl, while N7 accepts from the Gatekeeper+3 amide.
Part 5: References
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1] Chemical and Pharmaceutical Bulletin.[2] Link[2]
Kitamura, K., et al. (2014). Calculation and Measurement of Binding Free Energy for 7-azaindole Derivatives to Glycogen Synthase kinase-3β.[3] Journal of Chemical Information and Modeling.[3] Link
Bollini, M., et al. (2011). 7-Azaindole inhibitors of vaccinia virus B1 kinase: biological evaluation and structural studies. Journal of Medicinal Chemistry.[4][5] Link
Krimmer, S. G., & Klebe, G. (2015). Thermodynamics of Protein-Ligand Interactions as a Guide for Drug Design. Journal of Medicinal Chemistry.[4][5] Link
RCSB Protein Data Bank. Crystal Structure of Vemurafenib (PLX4032) bound to BRAF. PDB ID: 3OG7. Link
"cost-benefit analysis of different synthetic pathways to 5-bromo-3-iodo-4-methoxy-7-azaindole"
Executive Summary 5-Bromo-3-iodo-4-methoxy-7-azaindole (CAS: 1092579-76-4) is a highly functionalized heterocycle serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., for oncology targets like...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromo-3-iodo-4-methoxy-7-azaindole (CAS: 1092579-76-4) is a highly functionalized heterocycle serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., for oncology targets like BRAF or JAK). Its tetra-substituted core presents a unique regiochemical challenge: balancing the nucleophilic aromatic substitution (
) required at C4 with the electrophilic aromatic substitutions () needed at C3 and C5.
This guide compares two primary synthetic strategies. Pathway A (The Scaffold Approach) utilizes a pre-brominated starting material to ensure regiocontrol, offering a streamlined 4-step protocol with high reproducibility. Pathway B (The Blocking Group Approach) employs a de novo functionalization strategy inspired by industrial routes (e.g., Genentech), utilizing a nitro-blocking group to force C5 bromination.
Recommendation:Pathway A is the superior route for laboratory to pilot-scale synthesis due to higher overall yield (approx. 35-45%), fewer unit operations, and avoidance of hazardous energetic intermediates (nitro compounds/diazonium salts).
Retrosynthetic Analysis
To design the optimal route, we must analyze the electronic properties of the 7-azaindole core.
C4 Position: Electron-deficient due to the inductive effect of N7 and resonance with N1. Ideal for
(displacement of Cl by OMe).
C3 Position: Highly electron-rich (enamine-like). The most reactive site for electrophilic attack (
).
C5 Position: Less reactive than C3. Direct bromination here is difficult without blocking C3.
Strategic Disconnection:
The most logical disconnection preserves the C5-Br bond from the starting material or introduces it when C3 is blocked.
Figure 1: Retrosynthetic logic favoring the preservation of the C5-Bromine atom.
Comparative Pathway Analysis
Pathway A: The Pre-functionalized Scaffold Route (Recommended)
This route starts with 5-bromo-7-azaindole , bypassing the difficult C5-H activation step. The sequence focuses on activating C4 for methoxylation and finally installing the labile C3-iodine.
Step 3: Nucleophilic displacement of chloride by methoxide.
Step 4: Regioselective C3-iodination.
Pathway B: The Blocking Group Route (Alternative)
Based on methodologies developed for scale-up (e.g., by Genentech for GDC-0575 intermediates), this route starts from unsubstituted 7-azaindole . It requires blocking the reactive C3 position to force bromination at C5.
Step 5: Nitro reduction and removal (Deamination) or substitution. Note: This step is chemically arduous and yield-limiting.
Cost-Benefit Matrix
Metric
Pathway A (Scaffold)
Pathway B (Blocking Group)
Step Count
4 Linear Steps
6-7 Linear Steps
Overall Yield
~40%
~15-20%
Raw Material Cost
Moderate (5-Br-7-azaindole is ~$2-5/g)
Low (7-azaindole is ~$0.50/g)
Safety Profile
Moderate ( handling)
Low (Energetic nitro intermediates)
Scalability
High (Crystallizable intermediates)
Medium (Complex workups)
Regiocontrol
Excellent (Intrinsic)
Good (Forced via blocking)
Detailed Experimental Protocols (Pathway A)
Step 1 & 2: Synthesis of 5-Bromo-4-chloro-7-azaindole
Mechanism:
-oxidation activates the ring for nucleophilic attack; acts as both chlorinating agent and activator.
Oxidation: Dissolve 5-bromo-7-azaindole (1.0 eq) in DME/DCM (1:1). Add mCPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 4h. Filter the precipitate or work up with aqueous
to isolate the N-oxide (Yield ~85%).
Chlorination: Suspend the N-oxide (1.0 eq) in dry toluene. Add
(5.0 eq) dropwise at RT. Heat to 90°C for 6h.
Workup: Cool to 0°C. Quench carefully into ice-water (Exothermic!). Neutralize with NaOH to pH 8. Extract with EtOAc. Purify via silica gel chromatography (Hex/EtOAc) to obtain a beige solid.
Target Yield: 65-75% (2 steps).
Key QC:
NMR shows loss of C4 proton; MS confirms +34/36 mass shift (Cl pattern).
Step 3: Synthesis of 5-Bromo-4-methoxy-7-azaindole
Mechanism:
. The C4-Cl is activated by the adjacent pyridine nitrogen.
Reaction: Dissolve 5-bromo-4-chloro-7-azaindole (1.0 eq) in dry MeOH. Add NaOMe (5.0 eq, 25% wt in MeOH).
Conditions: Heat to reflux (65°C) for 12-16h. Monitor by HPLC for disappearance of chloro-starting material.
Workup: Concentrate solvent. Dilute with water.[2] The product often precipitates; filter and wash with cold water. If not, extract with DCM.
Target Yield: 85-90%.
Critical Note: Avoid Pd contamination; Pd can catalyze hydrodehalogenation of the C5-Br. Use metal-free conditions.
Step 4: Synthesis of 5-Bromo-3-iodo-4-methoxy-7-azaindole
Mechanism: Electrophilic Aromatic Substitution (
). The C4-OMe group strongly activates the C3 position.
Reaction: Dissolve 5-bromo-4-methoxy-7-azaindole (1.0 eq) in DMF or Acetone. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.
Conditions: Stir at 0°C
RT for 2h.
Workup: Pour into water containing 5% sodium thiosulfate (to quench iodine color). Filter the resulting precipitate. Recrystallize from Ethanol/Water if necessary.
Target Yield: 90-95%.
Characterization:
NMR shows loss of C3-H. C5-Br remains intact.
Visualized Workflows
Pathway A: Recommended Route
Figure 2: Linear synthesis starting from 5-bromo-7-azaindole. Note the preservation of the bromine atom throughout.
Pathway B: The "Blocking Group" Comparison
Figure 3: The alternative route requires a nitro-blocker to force C5 bromination, significantly increasing step count and complexity.
References
Synthesis of 5-bromo-7-azaindole intermediates
Source: ChemicalBook / PatSnap P
Relevance: Confirms availability and standard synthesis of the 5-bromo starting m
Regioselective Bromination and Nitration (Genentech Route)
Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
Source: ResearchG
Relevance: Establishes the necessity of blocking C3 if starting
Iodination of 7-Azaindoles
Title: Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles.
Source: Journal of Organic Chemistry (ACS).
Relevance: Validates the reactivity of C3 towards iodine sources like NIS/
.
General Azaindole Functionalization
Title: Practical Regioselective Bromination of Azaindoles.[3][4]
Benchmarking Novel 7-Azaindole Kinase Inhibitors: A Comparative Guide to Performance Evaluation
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is a continuous endeavor.[1][2] The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, for...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is a continuous endeavor.[1][2] The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous inhibitors that target a variety of protein kinases.[3][4][5] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for developing novel therapeutics.[3][5][6] This guide provides a comprehensive framework for benchmarking the performance of novel 7-azaindole inhibitors against established drugs, supported by detailed experimental protocols and data interpretation strategies.
The Rise of 7-Azaindole Inhibitors in Kinase Drug Discovery
The dysregulation of protein kinases is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[2][7] Kinase inhibitors have revolutionized cancer treatment by targeting these specific molecular abnormalities.[1][8] The 7-azaindole core is a versatile scaffold for developing such inhibitors due to its unique physicochemical properties and its capacity to act as a bioisostere for purines, enabling it to mimic ATP binding.[5][9] This allows for the design of potent and often highly selective ATP-competitive inhibitors.[5][10]
This guide will focus on a hypothetical novel 7-azaindole inhibitor, "AZD-X," and benchmark its performance against established drugs targeting key oncogenic kinases: Pim-1, CDK9, and VEGFR-2.
Established Drugs for Performance Benchmarking
A robust benchmarking study requires comparison against well-characterized, clinically relevant inhibitors. For this guide, we will consider the following established drugs:
For Pim-1:SGI-1776 , a potent and ATP-competitive inhibitor of Pim-1 kinase.[11] Pim-1 is a serine/threonine kinase implicated in cell survival and proliferation in various cancers.[12][13]
For CDK9:SNS-032 (BMS-387032) , a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[14] CDK9 is a key regulator of transcriptional elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins crucial for cancer cell survival.[7][15]
For VEGFR-2:Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), among others.[16][17] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[16]
Key Performance Metrics for Comparative Analysis
To objectively compare "AZD-X" with the established inhibitors, a multi-faceted approach is essential, focusing on the following key performance metrics:
Biochemical Potency (IC50): The concentration of the inhibitor required to reduce the activity of the target kinase by 50%. This is a primary measure of an inhibitor's potency.
Cellular Target Engagement: Confirmation that the inhibitor binds to its intended target within a cellular context.
Cellular Potency (EC50): The concentration of the inhibitor that gives a half-maximal response in a cell-based assay (e.g., inhibition of a downstream signaling event or reduction in cell viability).
Selectivity: The inhibitor's activity against the intended target versus other kinases (off-target effects).
Downstream Pathway Modulation: The effect of the inhibitor on the signaling pathway downstream of the target kinase.
Anti-proliferative Activity: The ability of the inhibitor to inhibit the growth of cancer cell lines.
Experimental Workflows and Protocols
A rigorous and reproducible experimental design is paramount for generating high-quality, comparable data. The following sections detail the step-by-step methodologies for the key assays.
Experimental Workflow Overview
The overall workflow for benchmarking a novel kinase inhibitor involves a tiered approach, starting from biochemical assays and progressing to more complex cellular and functional assays.
Caption: Tiered experimental workflow for inhibitor characterization.
In Vitro Kinase Assay (Biochemical Potency)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the purified target kinase.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylation is measured, and the inhibition is calculated at various inhibitor concentrations to determine the IC50 value.
Detailed Protocol:
Reagent Preparation:
Prepare a 2x kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 300 mM NaCl, 2 mM DTT).[18]
Prepare a 10x ATP solution in kinase buffer. The final ATP concentration in the assay should be close to the Km value for the specific kinase, if known.[19]
Prepare the kinase substrate (e.g., a specific peptide or protein) in kinase buffer.
Prepare serial dilutions of the test inhibitors ("AZD-X" and established drugs) and a vehicle control (e.g., DMSO).
Assay Procedure (384-well plate format):
Add 5 µL of the inhibitor dilutions or vehicle control to the wells.
Add 10 µL of the kinase enzyme solution to all wells.[20]
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
Initiate the kinase reaction by adding 10 µL of a reaction mix containing ATP and the substrate.[20]
Incubate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
Stop the reaction by adding a stop solution (e.g., EDTA).
Detection:
The method of detection will depend on the assay format. Common methods include:
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[19]
Fluorescence-Based Assay: Using a phosphospecific antibody that binds to the phosphorylated substrate, which is then detected with a fluorescently labeled secondary antibody.[20]
Luminescence-Based Assay: Measuring the amount of ATP remaining after the kinase reaction.
Data Analysis:
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
CETSA is a powerful method to verify that a compound binds to its target protein within the complex environment of a cell.[21][22][23]
Principle: Ligand binding stabilizes a protein against thermal denaturation. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[21][24] A shift in the melting curve to a higher temperature indicates target engagement.
Detailed Protocol:
Cell Culture and Treatment:
Culture an appropriate cancer cell line (e.g., a line where the target kinase is known to be active) to ~80-90% confluency.
Treat the cells with the test inhibitors at various concentrations or a vehicle control for a specified time (e.g., 1 hour) at 37°C.[24]
Heat Challenge:
Aliquot the cell suspensions into PCR tubes.
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[21][22]
Cell Lysis and Fractionation:
Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 37°C water bath).[21]
Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[21]
Protein Quantification and Western Blot Analysis:
Collect the supernatant and determine the protein concentration using a BCA assay.
Normalize the protein concentrations for all samples.
Prepare samples for SDS-PAGE and perform Western blotting as described in the next section, using a primary antibody specific for the target kinase.[21][22]
Data Analysis:
Quantify the band intensities from the Western blot.
For each treatment condition, plot the percentage of soluble protein remaining against the temperature to generate a melting curve.
A rightward shift in the melting curve in the presence of the inhibitor indicates thermal stabilization and therefore target engagement.
Western blotting is used to detect changes in the phosphorylation status of downstream substrates of the target kinase, providing evidence of the inhibitor's functional effect in a cellular context.[25]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target and its downstream effectors.
Detailed Protocol:
Cell Culture and Treatment:
Seed cells and allow them to adhere overnight.
Treat cells with a dose-response of the inhibitors or for a time-course at a fixed concentration.
Include a vehicle control.
Preparation of Cell Lysates:
Wash the cells with ice-cold PBS.
Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[26]
Scrape the cells and collect the lysate.
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[26]
Determine the protein concentration of the supernatant.
SDS-PAGE and Protein Transfer:
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.[21]
Separate the proteins on an SDS-polyacrylamide gel.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[27]
Immunoblotting:
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[21]
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3 for Pim-1 inhibition, anti-phospho-RNA Pol II for CDK9 inhibition, or anti-phospho-ERK for VEGFR-2 inhibition) overnight at 4°C.[28]
Wash the membrane with TBST.
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
Wash the membrane again with TBST.
Detection:
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.
This assay determines the effect of the inhibitors on the proliferation and viability of cancer cells.
Principle: A metabolic dye (e.g., MTT, MTS, or resazurin) is added to the cells, which is converted into a colored or fluorescent product by metabolically active cells. The amount of product is proportional to the number of viable cells.
Detailed Protocol:
Cell Seeding:
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
Inhibitor Treatment:
Treat the cells with serial dilutions of the test inhibitors and a vehicle control.
Incubate for a specified period (e.g., 72 hours).
Addition of Viability Reagent:
Add the viability reagent (e.g., MTT or MTS solution) to each well and incubate for 2-4 hours.
Measurement:
For MTT assays, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Data Presentation and Interpretation
For clear and concise comparison, the quantitative data from these experiments should be summarized in tables.
Table 1: Comparative Potency and Activity of Kinase Inhibitors
Inhibitor
Target Kinase
Biochemical IC50 (nM)
Cellular EC50 (nM)
AZD-X
Pim-1
[Insert Data]
[Insert Data]
SGI-1776
Pim-1
[Insert Data]
[Insert Data]
AZD-X
CDK9
[Insert Data]
[Insert Data]
SNS-032
CDK9
[Insert Data]
[Insert Data]
AZD-X
VEGFR-2
[Insert Data]
[Insert Data]
Sunitinib
VEGFR-2
[Insert Data]
[Insert Data]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
Inhibitor
Cell Line A EC50 (nM)
Cell Line B EC50 (nM)
Cell Line C EC50 (nM)
AZD-X
[Insert Data]
[Insert Data]
[Insert Data]
SGI-1776
[Insert Data]
[Insert Data]
[Insert Data]
SNS-032
[Insert Data]
[Insert Data]
[Insert Data]
Sunitinib
[Insert Data]
[Insert Data]
[Insert Data]
Interpretation of Results:
A successful novel 7-azaindole inhibitor like "AZD-X" would ideally demonstrate:
High Potency: Low nanomolar IC50 and EC50 values, comparable to or better than the established drugs.
On-Target Activity: A clear thermal shift in the CETSA and dose-dependent inhibition of downstream signaling in the Western blot analysis.
Selectivity: While not explicitly detailed with a protocol here, a comprehensive study would include a kinase panel screening to assess selectivity. High selectivity is crucial for minimizing off-target toxicities.
Robust Anti-proliferative Effects: Potent inhibition of cancer cell line growth, particularly in cell lines known to be dependent on the target kinase pathway.
Conclusion
This guide provides a structured and experimentally grounded framework for the comprehensive benchmarking of novel 7-azaindole kinase inhibitors. By following these detailed protocols and data analysis strategies, researchers and drug development professionals can generate robust and comparable data to assess the potential of new therapeutic candidates. The ultimate goal is to identify inhibitors with superior potency, selectivity, and cellular efficacy, paving the way for the next generation of targeted cancer therapies.
References
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
Li, Y., et al. (2014). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 5(10), 1164-1168. Retrieved from [Link]
Wang, S., & Fischer, P. M. (2008). CDK9 inhibitors in cancer research. Future Medicinal Chemistry, 2(10), 1363-1379. Retrieved from [Link]
Bio-protocol. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]
News-Medical.Net. (2024, June 21). What are CDK9 inhibitors and how do they work?. Retrieved from [Link]
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023, January 17). Molecules. Retrieved from [Link]
Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. (n.d.). Biomedicine & Pharmacotherapy. Retrieved from [Link]
Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]
Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.). Saudi Pharmaceutical Journal. Retrieved from [Link]
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). Molecules. Retrieved from [Link]
ResearchGate. (2025, August 5). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022, February 4). ACS Chemical Biology. Retrieved from [Link]
Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
Research Starters. (n.d.). Tyrosine kinase inhibitors (cancer treatment). Retrieved from [Link]
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024, April 15). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. (2008, May 1). Cancer Research. Retrieved from [Link]
Medical News. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
CDK9 Inhibitors: A Promising Combination Partner in Treating Hematological Malignancies. (2023, August 9). OncLive. Retrieved from [Link]
Merck Millipore. (n.d.). Western Blotting Protocols. Retrieved from [Link]
Labiotech.eu. (2025, May 5). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved from [Link]
ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]
Various Protein Kinase Inhibitors as Anticancer Agents. (2022, April 22). Encyclopedia MDPI. Retrieved from [Link]
Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. (n.d.). ResearchGate. Retrieved from [Link]
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). Journal of the Pharmaceutical Society of Japan. Retrieved from [Link]
Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. (n.d.). MedChemComm. Retrieved from [Link]
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]
Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
PR Newswire. (2025, August 21). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. Retrieved from [Link]
Kinase Activity-Tagged Western Blotting Assay. (2020, January 15). Taylor & Francis Online. Retrieved from [Link]
Bioengineer.org. (2025, September 6). New 7-Azaindole Inhibitors Target Inflammation in IBD. Retrieved from [Link]
As a Senior Application Scientist, I recognize that the synthesis and scale-up of complex azaindole derivatives like 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine are foundational to modern kinase inhibitor developm...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that the synthesis and scale-up of complex azaindole derivatives like 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine are foundational to modern kinase inhibitor development and medicinal chemistry. However, the very features that make this molecule a versatile building block—its orthogonal halogenation at the C3 (Iodine) and C5 (Bromine) positions—also dictate a rigorous, non-negotiable end-of-life disposal protocol.
Mishandling heavily halogenated heterocycles not only violates environmental regulations but also poses severe safety risks, including the potential generation of highly toxic byproducts during improper destruction. This guide provides a comprehensive, self-validating operational plan for the safe handling and disposal of this specific compound.
Chemical Profiling & Mechanistic Causality
Before executing any disposal protocol, we must establish the physico-chemical profile of the waste. 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a heavily halogenated organic solid.
The Causality of Halogenated Waste Segregation:
In laboratory waste management, organic waste is bifurcated into halogenated and non-halogenated streams. Non-halogenated solvents (like ethanol or hexane) are frequently disposed of via "fuel blending," where the waste is burned to recover energy[1].
However, introducing 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine into a non-halogenated stream is a critical operational failure. When combusted, the bromine and iodine atoms form corrosive hydrogen halides (HBr, HI) and free halogens. If the combustion temperature is not strictly controlled (>1000°C) and the facility lacks alkaline wet scrubbers, these halogens act as catalysts to form highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans (PHDDs/PHDFs)[2]. Therefore, this compound must be strictly routed to an EPA-permitted hazardous waste incinerator designed specifically to neutralize acidic exhaust gases[3].
Must be spelled out fully on waste labels; no abbreviations or structural formulas[4].
CAS Number
1092579-76-4
Utilized for exact inventory tracking and EHS manifests.
Molecular Formula
C8H6BrIN2O
High halogen ratio dictates strict segregation from fuel-blending streams.
Molecular Weight
352.95 g/mol
Solid waste handling protocols apply unless dissolved in a reaction mother liquor.
EPA Waste Stream
Halogenated Organic Waste
Requires high-temperature incineration; ineligible for standard municipal destruction[2].
Operational Workflow for Disposal
The following step-by-step methodology outlines the proper disposal procedure for both the pure solid and solution-phase mixtures containing this compound. Every protocol is designed as a self-validating system to ensure compliance and safety.
Phase 1: Waste Characterization & Segregation
Step 1.1: Determine the physical state of the waste. If the compound is a dry solid (e.g., expired reagent, off-spec batch), it must be treated as solid halogenated waste. If it is dissolved in a solvent (e.g., DMF, DCM, or EtOAc from a reaction workup), the entire solution becomes classified as halogenated liquid waste, regardless of the primary solvent[5].
Step 1.2: Segregate immediately. Do not mix this waste with inorganic acids, bases, or non-halogenated organic solvents.
Validation Check: Review the waste log. If the halogenated content of the container exceeds 1-5% by volume/mass, the entire container is successfully validated as the "Halogenated Organic Waste" stream[6].
Phase 2: Containerization
Step 2.1: Select a chemically compatible container. For solid waste, use a wide-mouth High-Density Polyethylene (HDPE) jar or a PTFE-lined glass bottle. For liquid mixtures, use standard 1-gallon or 5-gallon HDPE carboys provided by your Environmental Health & Safety (EHS) department[7].
Step 2.2: Ensure the container has a tight-fitting, non-leaking screw cap. Do not use snap-caps or parafilm as a primary seal.
Validation Check: Perform a 24-hour visual and olfactory inspection of the Satellite Accumulation Area (SAA) container. The absence of structural swelling, degradation, or detectable solvent vapors validates the container's integrity.
Phase 3: RCRA-Compliant Labeling
Step 3.1: Affix a standard "Hazardous Waste" tag to the container before the first drop or crystal of waste is added[8].
Step 3.2: Write the full chemical name: "5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine". Do not use acronyms, trade names, or shorthand.
Step 3.3: Check the primary hazard boxes: "Toxic" and "Halogenated".
Validation Check: Cross-reference the completed label against the laboratory's chemical inventory system. The label is validated if an independent researcher can identify the exact contents and hazards without consulting the original generator.
Phase 4: Storage and EHS Transfer
Step 4.1: Store the sealed container in a designated SAA, utilizing secondary containment (e.g., a polyethylene spill tray) to capture potential leaks[7].
Step 4.2: Once the container is 3/4 full, or the 60-day accumulation limit is reached, submit a waste pickup request to your institutional EHS department[1].
Validation Check: Verify that the total volume of hazardous waste in the SAA does not exceed the federally mandated 55-gallon limit prior to EHS transfer[4].
Disposal Decision Workflow
Decision-making workflow for the segregation and disposal of halogenated azaindole waste.
Emergency Spill Response & Decontamination
In the event of an accidental release of 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine during handling:
Evacuation & PPE: Evacuate the immediate area. Don appropriate PPE, including nitrile gloves (double-gloved), safety goggles, and a lab coat. If the spill involves a volatile solvent mixture outside a fume hood, a half-face respirator with organic vapor cartridges may be required.
Containment: For solid spills, avoid generating dust. Do not dry-sweep. Gently cover the powder with damp paper towels or a commercial spill pad. For liquid mixtures, encircle the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand)[2].
Collection: Scoop the absorbed material using a non-sparking tool and place it into a wide-mouth HDPE waste container.
Decontamination: Wash the spill surface with a compatible solvent (e.g., a small amount of isopropanol or detergent water) to remove residual heterocycle, and add the contaminated wipes to the halogenated waste container.
References
University of Nevada, Reno Environmental Health & Safety. "Chemical Waste Procedures." unr.edu. Available at:[Link]
Western Kentucky University. "Hazardous & Regulated Waste Management Guide." wku.edu. Available at:[Link]
University of Texas at El Paso (UTEP). "Hazardous Materials Handling and Disposal Policy and Procedures." utep.edu. Available at:[Link]
University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." uwosh.edu. Available at: [Link]
Oregon State University Environmental Health and Safety. "Hazardous Waste Disposal." oregonstate.edu. Available at:[Link]
Northwestern University Research Safety. "Hazardous Waste Disposal Guide." northwestern.edu. Available at: [Link]
University of Tennessee Safety Office. "Hazardous Waste Guide." tennessee.edu. Available at:[Link]
Personal protective equipment for handling 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Topic: Personal Protective Equipment & Safe Handling Guide for 5-Bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS Number: 1092579-76-4 Synonyms: 5-Bromo-4-methoxy-3-iodo-7-azaindole Executive Safety Summary As resear...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal Protective Equipment & Safe Handling Guide for 5-Bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
CAS Number: 1092579-76-4
Synonyms: 5-Bromo-4-methoxy-3-iodo-7-azaindole
Executive Safety Summary
As researchers in drug discovery, we often treat intermediate scaffolds as generic "white powders." However, 5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine presents specific stability and handling challenges that distinguish it from simpler heterocycles. This compound is a highly functionalized 7-azaindole derivative, commonly used as a core scaffold for kinase inhibitors (e.g., Janus kinase or RAF inhibitors).
Critical Operational Insight:
Unlike the robust parent 7-azaindole, this tri-functionalized analog (Bromine at C5, Iodine at C3, Methoxy at C4) carries a labile C-I bond and an electron-rich pyrrole ring. It is prone to photo-degradation (liberating iodine) and hydrolysis if stored improperly. Your safety protocol must therefore protect both the scientist from the chemical (irritation/sensitization) and the chemical from the environment (degradation).
H335: May cause respiratory irritation.[2][3][4][5][6]
Toxicological Context:
While acute toxicity data (LD50) is often extrapolated from the parent 7-azaindole, the presence of iodine and bromine atoms increases lipophilicity (LogP ~2.7), enhancing skin absorption potential. The C3-Iodine position is reactive; metabolic de-iodination can generate radical species, though this is primarily an issue during synthesis rather than passive handling.
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-glove-fits-all" approach. The solvent system you use to dissolve this compound dictates your glove choice more than the solid itself.
Task
Hand Protection
Eye/Face Protection
Respiratory/Body
Weighing (Solid)
Nitrile (Double) (Min thickness: 0.11 mm)Standard protection against solid dust.
Safety Glasses With side shields (ANSI Z87.1).
Lab Coat + Fume Hood Sash at proper height. N95 mask if hood unavailable (not recommended).
Solubilization (DCM/Chloroform)
PVA or Viton Nitrile degrades rapidly (<5 min) in halogenated solvents.
Chemical Goggles Prevent splash entry; vapors are irritating.
Fume Hood (Mandatory) High face velocity required for halogenated solvents.
Solubilization (DMF/DMSO)
Butyl Rubber Nitrile is permeable to DMF over time.
Safety Glasses Standard protection.
Lab Coat (Buttoned) DMF promotes transdermal absorption of the solute.
Spill Cleanup
Silver Shield / Laminate Universal resistance for unknown solvent mixtures.
Face Shield + Goggles If splash risk is high.
Respirator (P100/OV) If outside a fume hood.
Operational Protocol: The "Zero-Degradation" Workflow
This protocol ensures safety while maintaining the compound's purity (preventing "pink" discoloration indicative of iodine liberation).
Step 1: Storage & Retrieval
Condition: Store at 2–8°C (Refrigerated). Keep under inert gas (Argon/Nitrogen) if possible.
Light: Store in amber vials. The C3-Iodine bond is photosensitive.
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial introduces condensation, which hydrolyzes the methoxy/halo-system or causes hydrate formation.
Step 2: Safe Weighing (Static Control)
The Problem: Halogenated azaindoles are often fluffy, electrostatic solids.
The Fix: Use an anti-static gun or polonium strip near the balance.
Technique: Weigh inside a fume hood. If the balance is outside, use a tarred closed vessel (weigh vial -> add solid in hood -> close -> weigh outside). Never transport open solid containers across the lab.
Step 3: Reaction Setup (Solubility Check)
Solubility: Soluble in DMSO, DMF, and warm mixtures of DCM/MeOH. Poorly soluble in water/hexane.
Reactivity: Avoid strong oxidizers (e.g., peroxides) which can attack the electron-rich pyrrole nitrogen or oxidize the iodine.
Emergency & Disposal Procedures
Accidental Exposure[5]
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol/ethanol, as this enhances skin absorption of the halogenated compound.
Eye Contact: Flush with water for 15 minutes.[3][5] Seek medical attention if redness persists.
Disposal Strategy
Solid Waste: Dispose of in "Hazardous Solid Waste" (Halogenated).
Liquid Waste:
If dissolved in DMSO/DMF: "Non-Halogenated Organic" (unless the compound concentration is >1%).
If dissolved in DCM: "Halogenated Organic Waste."
Decontamination: Wipe surfaces with a 10% sodium thiosulfate solution if "pink" iodine stains appear, followed by ethanol/water.
Visual Workflow: Safe Handling Logic
The following diagram illustrates the decision logic for handling this specific compound, emphasizing the "Solvent-Glove" relationship which is the most common point of safety failure.
Caption: Logic flow for selecting the correct glove material based on the solvent carrier used with 5-bromo-3-iodo-4-methoxy-7-azaindole.
References
Sigma-Aldrich. (2023). Product Specification: 5-Bromo-4-methoxy-3-iodo-7-azaindole (CAS 1092579-76-4). Retrieved from
PubChem. (2023). Compound Summary: 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (Analog Safety Data). National Library of Medicine. Retrieved from
Thermo Fisher Scientific. (2023). Safety Data Sheet: Halogenated 7-Azaindoles. Retrieved from
Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from